4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158368. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF3NO/c9-7(10)8(11,12)14-6-3-1-5(13)2-4-6/h1-4,7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJGYZGOFPUZRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40303446 | |
| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403-61-2 | |
| Record name | 403-61-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158368 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(2-chloro-1,1,2-trifluoroethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40303446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" physical and chemical properties
An In-depth Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline for Researchers and Drug Development Professionals
Abstract
This technical guide offers a comprehensive examination of this compound (CAS No. 403-61-2), a fluorinated aryl amine of significant interest in modern synthetic chemistry. This document provides a detailed analysis of its core physicochemical properties, established synthetic pathways, and characteristic reactivity. Furthermore, it explores the compound's applications as a strategic building block in the fields of pharmaceutical and agrochemical development, supported by a detailed, self-validating experimental protocol for a key transformation. This guide is intended to serve as an essential resource for researchers, medicinal chemists, and process development scientists, providing the technical accuracy and field-proven insights necessary to leverage this versatile intermediate in their research and development endeavors.
Introduction: The Strategic Value of Fluorinated Building Blocks
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of contemporary drug discovery and materials science. The unique physicochemical properties imparted by fluorine, including enhanced metabolic stability, increased lipophilicity, and modulated pKa, often translate into superior pharmacokinetic and pharmacodynamic profiles of bioactive molecules. This compound emerges as a particularly valuable synthetic intermediate within this context. It combines the versatile reactivity of an aniline functional group with the unique electronic and steric attributes of the 2-chloro-1,1,2-trifluoroethoxy moiety. This guide aims to provide a deep, practical understanding of this compound, enabling its effective application in the synthesis of novel, high-value chemical entities.
Core Physicochemical Properties
A precise understanding of a compound's physical and chemical characteristics is fundamental to its effective use in synthesis, process development, and formulation. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 403-61-2 | [1][2] |
| Molecular Formula | C₈H₇ClF₃NO | [1][3] |
| Molecular Weight | 225.59 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| Appearance | Light yellow powder or liquid | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Density | No data available | |
| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | [3][4] |
| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N | [3][4] |
Synthesis and Chemical Reactivity
Synthetic Pathway: Williamson Ether Synthesis
The most common and efficient route for the preparation of this compound is via a Williamson ether synthesis. This method involves the nucleophilic substitution reaction between the phenoxide of 4-aminophenol and a suitable trifluoroethylating agent.
Caption: General workflow for the synthesis of this compound.
Expertise & Experience Behind Experimental Choices:
-
Choice of Base: A strong base like sodium hydride (NaH) or a moderately strong base like potassium carbonate (K₂CO₃) is employed to deprotonate the phenolic hydroxyl group of 4-aminophenol. The resulting phenoxide is a potent nucleophile required for the subsequent reaction. NaH offers a fast and irreversible deprotonation, while K₂CO₃ is a safer, more economical, and milder alternative suitable for large-scale synthesis.
-
Solvent System: Aprotic polar solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal. They effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without interfering with the nucleophilicity of the phenoxide, thereby accelerating the rate of the SₙAr (Nucleophilic Aromatic Substitution) or addition-elimination reaction on the chlorotrifluoroethylene.
Reactivity Profile
The chemical behavior of this molecule is dictated by two primary reactive centers: the nucleophilic amino group and the electron-rich aromatic ring.
Sources
An In-Depth Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline (CAS No. 403-61-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is a specialized aromatic amine that has garnered significant interest in the fields of medicinal chemistry and agrochemical synthesis. Its unique molecular architecture, featuring a halogenated ethoxy side chain, imparts desirable physicochemical properties to parent molecules, making it a valuable synthon for the development of novel bioactive compounds. The strategic incorporation of fluorine and chlorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights into its utility as a key intermediate.
Physicochemical and Spectral Data
A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 403-61-2 | [1] |
| Molecular Formula | C₈H₇ClF₃NO | [1] |
| Molecular Weight | 225.59 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not experimentally determined in available literature | |
| Solubility | Expected to be soluble in common organic solvents |
Spectral Information:
-
¹H NMR: Spectral data available, typically showing signals for the aromatic protons and the methine proton of the ethoxy group.[1]
-
¹³C NMR: Spectral data available, providing information on the carbon skeleton of the molecule.[1]
-
IR Spectra: Infrared spectroscopy data is available, which would show characteristic peaks for the N-H stretches of the amine, C-O-C ether linkage, and C-F and C-Cl bonds.[1]
Synthesis and Mechanistic Considerations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene
-
Rationale: The initial step involves the formation of the phenoxide of 4-nitrophenol, which then acts as a nucleophile to attack chlorotrifluoroethene (CTFE). The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, though in this case, the reaction is an addition-elimination on the alkene.
-
Procedure:
-
To a solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a slight excess of a non-nucleophilic base, for example, potassium carbonate (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 4-nitrophenoxide.
-
Carefully bubble chlorotrifluoroethene (CTFE) gas (1.1 eq) through the solution. Caution: CTFE is a flammable and toxic gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.[2]
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene.
-
Step 2: Reduction to this compound
-
Rationale: The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C) (approximately 1-5 mol%).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield this compound. The product may be further purified by distillation or chromatography if necessary.
-
Applications in Drug Discovery and Agrochemicals
The introduction of fluoroalkyl groups into organic molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties. The trifluoromethyl and related fluoroalkoxy groups can significantly improve metabolic stability, lipophilicity, and binding affinity of drug candidates.
Aniline derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and agrochemicals. The specific substitution pattern of this compound makes it an attractive intermediate for several reasons:
-
Metabolic Stability: The fluoroalkoxy group is generally resistant to oxidative metabolism, which can lead to an increased half-life of the resulting drug molecule.
-
Lipophilicity and Permeability: The halogenated side chain increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes and the blood-brain barrier.
-
Modulation of pKa: The electron-withdrawing nature of the fluoroalkoxy group can lower the pKa of the aniline nitrogen, which can influence its interaction with biological targets and its pharmacokinetic profile.
-
Bioisosteric Replacement: The trifluoromethoxy group is often used as a bioisostere for other functional groups to improve drug properties.
While specific drugs derived from this compound are not prominently featured in publicly available literature, numerous patents and research articles describe the use of structurally similar fluoroalkoxy anilines as key intermediates in the synthesis of:
-
Anticancer Agents: As precursors to kinase inhibitors and other targeted therapies.
-
Neuroprotective Agents: For the development of drugs treating neurodegenerative diseases.[3]
-
Insecticides and Herbicides: The unique electronic and steric properties of the molecule can be exploited to design potent and selective agrochemicals. For instance, a structurally related compound, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline, is known as an intermediate for the insecticide Novaluron.[4]
Caption: The influence of molecular properties on potential applications.
Analytical Characterization
Quality control of starting materials is paramount in chemical synthesis. The purity and identity of this compound can be assessed using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC):
-
Rationale: HPLC is a versatile and widely used technique for the separation and quantification of organic compounds. A reversed-phase method would be suitable for this aniline derivative.
-
Typical Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Detection: UV detection at a wavelength where the aniline chromophore absorbs, typically around 254 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Rationale: GC-MS provides excellent separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments.
-
Typical Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection: Split/splitless inlet.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C).
-
Detection: Electron ionization (EI) mass spectrometry.
-
Safety and Handling
This compound is classified as a hazardous substance.[1] It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.
GHS Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors or dust.
-
Do not eat, drink, or smoke when handling this chemical.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its unique combination of an aniline functional group and a halogenated ethoxy side chain provides a powerful tool for medicinal chemists and agrochemical scientists to modulate the properties of new chemical entities. A solid understanding of its synthesis, properties, and safe handling is essential for its successful application in research and development.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- Google Patents. (n.d.). CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
-
Wikipedia. (n.d.). Chlorotrifluoroethylene. Retrieved from [Link]
-
PubChem. (n.d.). Chlorotrifluoroethylene. Retrieved from [Link]
Sources
- 1. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chlorotrifluoroethylene | C2ClF3 | CID 6594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline: A Key Building Block for Advanced Chemical Synthesis
Abstract
This technical guide provides a comprehensive overview of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a fluorinated aromatic amine of significant interest to the pharmaceutical and agrochemical industries. The document details the molecule's core structural features, physicochemical properties, and provides a scientifically grounded synthesis protocol. Furthermore, it discusses the compound's role as a critical intermediate, its analytical characterization, and essential safety protocols for laboratory handling. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their research and development programs.
Molecular Structure and Physicochemical Properties
This compound is an aniline derivative characterized by a halogenated ethoxy group at the para-position of the benzene ring. The presence of both chlorine and fluorine atoms imparts unique electronic properties and metabolic stability to molecules that incorporate this moiety.
The molecular structure consists of a central aniline ring. At position 4, an ether linkage connects the ring to a 2-chloro-1,1,2-trifluoroethyl group. This specific arrangement of atoms is crucial for its reactivity and utility in constructing more complex molecules.
Table 1: Physicochemical and Computed Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₇ClF₃NO | PubChem[1] |
| Molecular Weight | 225.59 g/mol | PubChem[1] |
| Exact Mass | 225.016826 Da | PubChem[1] |
| CAS Number | 403-61-2 | Synblock[2] |
| PubChem CID | 292544 | PubChem[1] |
| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | PubChem[1] |
| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N | PubChem[1] |
Synthesis and Mechanistic Considerations
A plausible synthesis workflow is outlined below. This protocol is based on well-understood chemical transformations common in medicinal chemistry.
Proposed Synthesis Workflow
The synthesis can be envisioned in two primary stages:
-
Nucleophilic Aromatic Substitution (SNAr): Formation of the ether linkage by reacting a suitable nitrophenol with a halogenated ethylene source.
-
Nitro Group Reduction: Conversion of the nitro group to the target primary amine.
Experimental Protocol: Synthesis via Nitroaromatic Reduction
Step 1: Synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene (Intermediate)
-
Reactant Preparation: To a solution of 4-nitrophenol in a polar aprotic solvent such as Dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate, K₂CO₃) to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Ether Formation: To the resulting mixture, add 1-chloro-1,2,2-trifluoroethene. The reaction is heated to facilitate the nucleophilic attack of the phenoxide on the electrophilic alkene, displacing the chloride and forming the desired ether linkage. Rationale: The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, and DMF is an excellent solvent for this type of reaction.
-
Work-up and Purification: After the reaction is complete (monitored by TLC), the mixture is cooled, quenched with water, and extracted with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the pure nitroaromatic intermediate.
Step 2: Reduction to this compound (Final Product)
-
Reaction Setup: Dissolve the purified 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene intermediate in a solvent such as ethanol or ethyl acetate.
-
Reduction: Add a reducing agent. A common and effective method is catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in acidic medium can be used. Rationale: Catalytic hydrogenation is a clean and efficient method for nitro group reduction, producing water as the only byproduct.
-
Isolation and Purification: Upon completion, the catalyst (if used) is filtered off. The solvent is removed under reduced pressure. The resulting crude aniline is then purified, typically by recrystallization or column chromatography, to yield the final product.
Synthesis Workflow Diagram
Sources
An In-Depth Technical Guide to the Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a key intermediate in the development of pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a critical analysis of various synthetic strategies. The synthesis is primarily approached through a two-step process: the etherification of a substituted phenol followed by the reduction of a nitro group. This guide will delve into the nuances of these transformations, supported by data, visual diagrams, and references to authoritative literature.
Introduction: The Significance of Fluorinated Anilines
Fluorinated organic compounds have garnered significant attention in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1] Specifically, fluorinated anilines are versatile building blocks in the synthesis of a wide array of biologically active molecules.[2][3] this compound, with its distinct chloro-trifluoroethoxy substituent, serves as a crucial precursor for various pharmaceutical and agrochemical agents.[4][5] Its synthesis, therefore, is of considerable interest to the scientific community.
This guide will focus on a prevalent and efficient synthetic route, breaking it down into two core transformations:
-
Part A: Williamson Ether Synthesis - The formation of the ether linkage by reacting a phenoxide with a haloalkane.
-
Part B: Nitro Group Reduction - The conversion of an aromatic nitro compound to the corresponding aniline.
Retrosynthetic Analysis and Proposed Pathway
A logical retrosynthetic analysis of the target molecule, this compound, suggests a disconnection at the ether linkage and the amine functionality. This leads to a practical forward synthesis commencing with 4-nitrophenol.
Caption: Proposed mechanism for the etherification of 4-nitrophenol.
Experimental Protocol
A robust protocol for this etherification is adapted from established methodologies for similar transformations.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 4-Nitrophenol | 139.11 | 100 | 13.91 g |
| Potassium Carbonate | 138.21 | 150 | 20.73 g |
| Chlorotrifluoroethylene | 116.47 | 120 | (Gas) |
| Dimethylformamide (DMF) | - | - | 200 mL |
Procedure:
-
To a stirred suspension of 4-nitrophenol and potassium carbonate in dimethylformamide (DMF) in a pressure vessel, chlorotrifluoroethylene is bubbled through the mixture at room temperature.
-
The vessel is sealed, and the reaction mixture is heated to 80-100 °C for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene.
Part B: Reduction of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene to this compound
Mechanistic Considerations: Catalytic Transfer Hydrogenation
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. [6]While various reducing agents can be employed, catalytic transfer hydrogenation offers a safe and efficient alternative to using high-pressure hydrogen gas. [7]Common hydrogen donors include hydrazine, formic acid, and its salts. [8] The mechanism of catalytic reduction of nitroarenes is complex and proceeds through several intermediates. [9][10]The generally accepted pathway involves the initial reduction of the nitro group to a nitroso group, followed by further reduction to a hydroxylamine, which is then finally converted to the aniline. [11]
Caption: Simplified pathway for the reduction of a nitro group.
Experimental Protocol
The following protocol details the reduction of the nitro intermediate to the target aniline using iron powder in the presence of an acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene | 259.58 | 50 | 12.98 g |
| Iron Powder | 55.85 | 250 | 13.96 g |
| Ethanol | - | - | 150 mL |
| Hydrochloric Acid (conc.) | - | - | 5 mL |
Procedure:
-
A mixture of 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene and iron powder in ethanol is heated to reflux.
-
Concentrated hydrochloric acid is added dropwise to the refluxing mixture. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-4 hours until the starting material is consumed (monitored by TLC).
-
The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The celite pad is washed with hot ethanol.
-
The combined filtrate is concentrated under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude this compound.
-
Further purification can be achieved by column chromatography or recrystallization.
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR | Expected ¹⁹F NMR |
| 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene | C₈H₄ClF₃NO₃ | 259.58 | Aromatic protons, CHFCl proton | CF₂, CHFCl fluorine signals |
| This compound | C₈H₇ClF₃NO | 225.59 | Aromatic protons, NH₂ protons, CHFCl proton | CF₂, CHFCl fluorine signals |
Safety and Handling
-
Chlorotrifluoroethylene: is a flammable and toxic gas. Handle in a well-ventilated fume hood.
-
4-Nitrophenol: is toxic and an irritant. Avoid contact with skin and eyes.
-
Hydrochloric Acid: is corrosive. Handle with appropriate personal protective equipment (PPE).
-
The reduction reaction is exothermic and should be performed with caution.
Conclusion
The synthesis of this compound can be reliably achieved through a two-step sequence involving an initial etherification of 4-nitrophenol followed by the reduction of the nitro group. The choice of reagents and reaction conditions is crucial for achieving high yields and purity. This guide provides a solid foundation for researchers to successfully synthesize this valuable building block and to further explore its applications in the development of novel chemical entities.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. Retrieved from [Link]
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl)-. Retrieved from [Link]
-
SpringerLink. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Retrieved from [Link]
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
-
MDPI. (2018). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Retrieved from [Link]
- Google Patents. (n.d.). US7154006B2 - Preparation of fluorinated anilines.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
-
YouTube. (2019). reduction of nitro groups to anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Light-emitting diode light–enabled denitrative etherification of 4-nitrobenzonitrile under catalyst-free conditions at room temperature. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]
-
MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
ACS Publications. (2021). First-Principles Study on the Mechanism of Nitrobenzene Reduction to Aniline Catalyzed by a N-Doped Carbon-Supported Cobalt Single-Atom Catalyst. Retrieved from [Link]
-
MDPI. (n.d.). Critical Review of the Various Reaction Mechanisms for Glycerol Etherification. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Reaction mechanism for reduction of nitrobenzene to aniline in catalytic and acidic media. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(2,2,2-trifluoroethoxy)aniline [synhet.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 8. US7154006B2 - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 9. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pubs.acs.org [pubs.acs.org]
Spectroscopic Characterization of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline: A Technical Guide
Introduction
In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of novel chemical entities is a cornerstone of safety, efficacy, and intellectual property. 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, with the molecular formula C₈H₇ClF₃NO, is a key intermediate in the synthesis of various active compounds.[1][2] Its unique combination of a substituted aniline ring and a halogenated ether side chain presents a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering a framework for its unambiguous identification and quality assessment. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific rigor and trustworthiness for researchers and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is arguably the most powerful technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
Experimental Protocol: NMR Spectroscopy
A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol outlines a standard procedure for acquiring high-quality NMR data.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to avoid signal broadening.
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, for optimal signal dispersion and sensitivity.[3]
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a spectrum with a spectral width of approximately 12 ppm, centered around 6 ppm.
-
Employ a pulse angle of 30-45 degrees and a relaxation delay of at least 1-2 seconds.
-
Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Use a standard proton-decoupled pulse sequence to obtain singlets for all unique carbon atoms.
-
Acquire a spectrum with a spectral width of approximately 200 ppm.
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Reference the spectrum using the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard.
Caption: General workflow for NMR spectroscopic analysis.
Spectral Interpretation
The structure of this compound gives rise to a distinct set of signals in the ¹H, ¹³C, and ¹⁹F NMR spectra.
-
¹H NMR Analysis: The proton NMR spectrum is characterized by signals from the aromatic ring and the single proton on the ethoxy side chain. The aromatic region is expected to show a classic AA'BB' system, typical of a 1,4-disubstituted benzene ring, appearing as two doublets. The amine (NH₂) protons often appear as a broad singlet. The methine proton of the -OCHF- group is anticipated to be split into a triplet by the two geminal fluorine atoms of the -CF₂- group.
-
¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum should display six distinct signals for the eight carbon atoms due to the symmetry of the phenyl ring. The carbon atoms directly bonded to the electronegative oxygen, nitrogen, and fluorine atoms will be shifted downfield. The C-F couplings can also be observed, providing further structural confirmation.
-
¹⁹F NMR Analysis: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][7] Two main signals are expected: one for the -CF₂- group and one for the -CHF- group. These signals will be split by each other (geminal F-F coupling) and by the vicinal proton (-CHF-).
Summary of NMR Data
While specific experimental data can vary slightly based on conditions, the following table summarizes the expected chemical shifts and assignments based on data available in public databases and known substituent effects.[8]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~6.7-7.0 | Doublet | 2 x Ar-H (ortho to -NH₂) |
| ~6.9-7.2 | Doublet | 2 x Ar-H (ortho to -O) | |
| ~3.7 | Broad Singlet | -NH₂ | |
| ~6.0-6.5 | Triplet of Doublets (td) | -OCHF- | |
| ¹³C NMR | ~145 | Singlet | C-NH₂ |
| ~142 | Singlet | C-O | |
| ~122 | Singlet | 2 x Ar-C (ortho to -O) | |
| ~116 | Singlet | 2 x Ar-C (ortho to -NH₂) | |
| ~115-125 (t) | Triplet | -CF₂- | |
| ~105-115 (dt) | Doublet of Triplets | -CHF- | |
| ¹⁹F NMR | -70 to -90 | Doublet | -CF₂- |
| -140 to -160 | Triplet | -CHF- |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
Experimental Protocol: IR Spectroscopy
Methodology:
-
Sample Preparation: The sample can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, a spectrum can be obtained by depositing a thin film of the compound on a salt plate (e.g., NaCl or KBr) from a volatile solvent.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum, a plot of transmittance versus wavenumber (cm⁻¹), is analyzed to identify characteristic absorption bands.
Sources
- 1. Buy 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline | 887268-34-0 [smolecule.com]
- 2. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 3. rsc.org [rsc.org]
- 4. 19Flourine NMR [chem.ch.huji.ac.il]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. biophysics.org [biophysics.org]
- 8. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility of "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" in common organic solvents
An In-Depth Technical Guide to the Solubility of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in Common Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, offers qualitative predictions across a range of common organic solvents, and furnishes a detailed, field-proven experimental protocol for precise quantitative determination. By integrating physicochemical properties with established solubility theories, this guide serves as an essential resource for optimizing experimental design, synthesis, and formulation processes involving this compound.
Introduction: The Critical Role of Solubility
This compound is a substituted aniline derivative with potential applications in pharmaceutical synthesis and materials science. Understanding its solubility in various organic solvents is paramount for its effective use. Solubility dictates crucial parameters such as reaction kinetics, purification efficiency, and the bioavailability of final products. A thorough knowledge of a compound's solubility profile enables informed solvent selection, leading to optimized yields, enhanced purity, and more robust and reproducible processes.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical characteristics of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 403-61-2 | [1] |
| Molecular Formula | C₈H₇ClF₃NO | [1][2] |
| Molecular Weight | 225.59 g/mol | [2] |
| IUPAC Name | This compound | [2] |
The structure of this compound incorporates several key features that influence its solubility:
-
Aniline Moiety : The primary amine (-NH₂) group on the aromatic ring can act as both a hydrogen bond donor and acceptor.[3] This imparts a degree of polarity to the molecule.
-
Aromatic Ring : The benzene ring is non-polar and contributes to hydrophobic character.
-
Halogenated Ether Group : The 2-chloro-1,1,2-trifluoroethoxy group is bulky and contains highly electronegative fluorine and chlorine atoms, creating a significant dipole moment and increasing the molecule's overall polarity.
Theoretical Principles of Solubility: "Like Dissolves Like"
The principle of "like dissolves like" is the cornerstone for predicting solubility.[3][4] This adage suggests that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play for this compound are:
-
Hydrogen Bonding : The -NH₂ group can form hydrogen bonds with protic solvents (e.g., alcohols) and solvents with hydrogen bond acceptor sites (e.g., acetone).[3]
-
Dipole-Dipole Interactions : The polar C-Cl, C-F, C-O, and C-N bonds create a net molecular dipole, allowing for favorable interactions with other polar molecules.[3]
-
Van der Waals Forces (London Dispersion Forces) : These forces are present in all molecules and will be the primary mode of interaction with non-polar solvents.
Given its molecular structure, this compound is expected to exhibit greater solubility in polar organic solvents compared to non-polar ones.
Qualitative Solubility Profile in Common Organic Solvents
Based on the theoretical principles outlined above, a qualitative prediction of the solubility of this compound in various classes of organic solvents can be made. It is crucial to recognize that these are estimations and should be confirmed through experimental validation.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the amine group and have strong dipole moments to interact with the polar ether linkage. |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents have significant dipole moments that can interact with the polar regions of the solute. The absence of acidic protons prevents unwanted reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The polarity of these solvents is sufficient to dissolve the compound, and they are less likely to engage in strong hydrogen bonding, which can sometimes hinder dissolution. |
| Aromatic | Toluene, Benzene | Low to Moderate | While the aromatic ring of the solute can interact favorably with these solvents via π-π stacking, the polar functional groups will limit overall solubility. |
| Non-polar | Hexane, Heptane | Low | The significant polarity of this compound makes it poorly suited for dissolution in non-polar, aliphatic solvents where only weak van der Waals forces are at play. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines the widely accepted isothermal shake-flask method.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents (high purity)
-
Analytical balance (±0.1 mg)
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Workflow for Solubility Determination
Caption: Isothermal Shake-Flask Solubility Workflow.
Detailed Step-by-Step Methodology
-
Preparation of Saturated Solutions :
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5.0 mL) of a specific organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration :
-
Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve equilibrium.
-
-
Sample Collection and Preparation :
-
After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pipette.
-
Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.
-
-
Analysis :
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of the solute.
-
Weigh the vial containing the dry residue. The difference in weight corresponds to the mass of the dissolved solute.
-
Alternatively, and for higher precision, prepare a series of dilutions of the filtered saturated solution and analyze them using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation of Solubility :
-
The solubility can be expressed in various units, such as g/100 mL or mg/mL, calculated from the mass of the dissolved solute and the volume of the solvent used.
-
Conclusion
This guide has provided a detailed overview of the solubility of this compound. While specific quantitative data is sparse, a strong predictive understanding can be derived from its physicochemical properties and the fundamental principles of solubility. The provided qualitative assessment serves as a valuable starting point for solvent screening, and the detailed experimental protocol offers a robust framework for researchers to generate precise, reliable, and reproducible quantitative solubility data. This information is critical for the successful application of this compound in research and development.
References
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292544, this compound. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
Sources
"4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" material safety data sheet (MSDS)
An In-Depth Technical Guide to the Safe Handling and Application of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Introduction
This compound, a halogenated aromatic amine, represents a class of highly functionalized building blocks crucial in modern synthetic chemistry. For researchers and professionals in drug development, such molecules are instrumental in constructing complex molecular architectures for novel therapeutic agents and agrochemicals.[1][2] The presence of the trifluoroethoxy group can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making this aniline derivative a compound of considerable interest.
However, its utility is matched by its potential hazards. The structure combines the inherent toxicological profile of an aniline with the chemical properties of halogenated ethers. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide a comprehensive operational framework for the safe and effective use of this compound in a research environment. It is designed to equip scientists with an in-depth understanding of the material's properties, associated risks, and the rigorous protocols required for its handling, from initial risk assessment to final disposal.
Section 1: Chemical and Physical Identity
A precise understanding of the compound's identity and properties is the foundation of a thorough safety assessment. While extensive experimental data for this specific molecule is not widely published, its identity is well-defined, and key properties can be computed.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [3] |
| CAS Number | 403-61-2 | [4] |
| Molecular Formula | C₈H₇ClF₃NO | [3][4] |
| Molecular Weight | 225.59 g/mol | [3][4] |
| Canonical SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | [3] |
| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N |[3] |
Table 2: Computed Physical and Chemical Properties
| Property | Value | Note |
|---|---|---|
| Monoisotopic Mass | 225.0168260 Da | Computed by PubChem.[3] |
| XLogP3 | 3.1 | A measure of lipophilicity, indicating moderate solubility in organic solvents.[5] |
| Boiling Point | Not available | Expected to be high, characteristic of substituted anilines. |
| Melting Point | Not available | - |
| Appearance | Not available | Structurally similar anilines are often crystalline solids or oily liquids. |
Caption: 2D structure of this compound.
Section 2: Hazard Identification and Toxicological Profile
The primary risks associated with this compound stem from its classification as a hazardous substance. The Globally Harmonized System (GHS) provides a clear summary of its dangers.[3]
Table 3: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Code |
|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 |
| Skin Corrosion/Irritation | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 |
| STOT, Single Exposure | May cause respiratory irritation | H335 |
Expert Analysis of Toxicological Risk
The toxicity profile is a direct consequence of its chemical structure.
-
Aniline Moiety: Anilines as a class are known systemic toxins. Their primary mode of action upon absorption is the oxidation of hemoglobin to methemoglobin, which cannot effectively transport oxygen. This can lead to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, death.[6][7] While data for this specific derivative is limited, it is imperative to handle it with the assumption that it poses a similar risk.
-
Halogenated Substituents: The chloro- and fluoro- groups increase the molecule's stability and lipophilicity, potentially enhancing its absorption through the skin and mucous membranes.[2] The metabolic pathways for such compounds can be complex, and metabolites may also exhibit toxicity.
-
Irritant Properties: The H315, H319, and H335 warnings indicate that the compound is a direct irritant to any tissue it contacts.[3] This necessitates stringent controls to prevent any direct exposure.
Caption: Primary exposure routes and associated target organ effects.
Section 3: Risk Mitigation and Safe Handling Protocols
A multi-layered approach to risk mitigation, encompassing engineering controls, personal protective equipment, and administrative procedures, is non-negotiable.
Engineering Controls: The First Line of Defense
The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood.[8] This is critical to mitigate the inhalation hazard (H332, H335).
-
Causality: A fume hood creates a negative pressure environment, continuously drawing vapors and fine particulates away from the researcher's breathing zone. Given the "harmful if inhaled" classification, all weighing, transfers, and reactions involving this compound must occur deep within the hood sash.
Personal Protective Equipment (PPE): The Essential Barrier
Correct selection and use of PPE are vital to prevent skin and eye contact.[9][10]
Table 4: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Double-gloving with nitrile gloves as a base and a chemically resistant outer glove (e.g., butyl rubber, Viton). | Nitrile gloves offer splash protection but may degrade with prolonged contact with anilines.[11] A more robust outer glove is necessary for extended handling or in case of a spill. |
| Eye Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards. | Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes or fine powders.[12] |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | Not required if handled exclusively within a fume hood. For spill cleanup or in case of ventilation failure, a full-face respirator with appropriate cartridges (e.g., organic vapor/particulate) is necessary. | This is a secondary control for non-routine events. |
Experimental Workflow: Pre-Experiment Safety Protocol
Caption: Step-by-step workflow for preparing to handle the compound.
Storage and Segregation
Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.
-
Protocol:
-
Store in a tightly sealed, clearly labeled container.[4]
-
Place the container in a cool, dry, and well-ventilated area designated for toxic chemicals.[10][13]
-
The storage area should be segregated from incompatible materials, particularly strong oxidizing agents, strong acids, and strong bases, which can react violently with anilines.[12][13]
-
Ensure the storage location is below eye level to minimize the risk of dropping and facial exposure.[11]
-
Section 4: Emergency Procedures and First Aid
Immediate and appropriate action following an exposure can significantly reduce the severity of the outcome. The following protocols are based on standard first-aid for chemical exposures.[9]
Table 5: First-Aid Measures
| Exposure Route | Immediate Action | Medical Attention |
|---|---|---|
| Inhalation | 1. Immediately move the affected person to fresh air. 2. Keep the person calm and comfortable. | Call a POISON CENTER or physician if the person feels unwell. If breathing is difficult, administer oxygen.[9] |
| Skin Contact | 1. Immediately remove all contaminated clothing. 2. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. | If skin irritation persists, or if a large area was exposed, seek immediate medical attention.[9] |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do so. | Seek immediate medical attention, regardless of symptom severity.[9] |
| Ingestion | 1. Rinse mouth thoroughly with water. 2. Do NOT induce vomiting. | Call a POISON CENTER or physician immediately.[9] |
Note for Medical Professionals: Due to the aniline structure, be prepared to assess for and treat methemoglobinemia.
Section 5: Spill and Waste Management
Accidental releases and waste products must be managed as hazardous materials.
Spill Response Protocol
The response to a spill depends entirely on its scale.
Caption: Decision tree for responding to a chemical spill.
Waste Disposal
As a halogenated and toxic organic compound, all waste containing this compound must be treated as hazardous waste.[14][15]
-
Protocol:
-
Collect all waste, including contaminated consumables (gloves, paper towels, absorbent material), into a designated, properly sealed, and labeled hazardous waste container.[11]
-
The label must clearly state "Hazardous Waste" and list the chemical contents.
-
Store the waste container in a designated satellite accumulation area, away from general lab traffic and incompatible materials.
-
Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this chemical down the drain or in regular trash.[11]
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 292544, this compound. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15671381, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]
-
ScienceLab.com. (n.d.). Material Safety Data Sheet: 4-chloro aniline 98%. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. Retrieved from [Link]
-
Washington State University. (n.d.). Aniline Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024, March 29). Aniline. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides. Retrieved from [Link]
Sources
- 1. 4-Chloro-3-(2-fluoroethoxy)aniline_TargetMol [targetmol.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 5. PubChemLite - this compound (C8H7ClF3NO) [pubchemlite.lcsb.uni.lu]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. ANILINE | Occupational Safety and Health Administration [osha.gov]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.dk [fishersci.dk]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
The Strategic Application of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in Contemporary Drug Discovery and Agrochemical Research
The search results from step 2 provided valuable information on the synthesis of fluoroalkoxy anilines. I found several relevant synthesis strategies, including the Williamson ether synthesis for creating the ether linkage and various methods for reducing a nitro group to an aniline. Specifically, the Williamson ether synthesis can be adapted for fluorinated alcohols, and there are established protocols for reacting an alkoxide with an alkyl halide. For the nitro reduction, methods like catalytic hydrogenation (e.g., using Pd/C or Raney Nickel) or using metals in acidic media (e.g., Fe/HCl) are common.
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The information I have is sufficient to construct the in-depth technical guide as requested. I can now proceed to structure the document, create the diagrams, and write the content based on the gathered information without needing further searches.
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A Technical Guide for Senior Application Scientists and R&D Professionals
Foreword: The Unseen Potential of Fluorinated Scaffolds
In the landscape of modern chemical biology and synthetic chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of innovation. The unique physicochemical properties imparted by fluorine—enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—offer a powerful toolkit for the medicinal and agrochemical chemist. This guide delves into the potential research applications of a specific, yet broadly representative, fluorinated building block: This compound . While this molecule may not yet be a household name in blockbuster pharmaceuticals, its structural motifs are emblematic of a class of compounds that continue to drive significant advancements in the discovery of novel therapeutics and crop protection agents. As Senior Application Scientists, our role is not merely to synthesize molecules, but to envision their potential, to understand the causal links between structure and function, and to design the rigorous experimental workflows that unlock their value. This document serves as both a theoretical framework and a practical guide to harnessing the potential of this compound and its congeners.
I. Synthesis and Characterization: From Benchtop to Bioassay
The journey of any novel compound from concept to application begins with its synthesis. The preparation of this compound is a multi-step process that leverages well-established, yet nuanced, organic transformations. A plausible and efficient synthetic route is a two-step sequence involving a Williamson ether synthesis followed by a nitro group reduction.
A. Synthetic Pathway: A Tale of Two Reactions
The logical retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage and the amine functionality. This leads to a forward synthesis commencing with the ether formation, followed by the reduction of a nitroarene precursor.
dot
Caption: Proposed two-step synthesis of this compound.
B. Detailed Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene
-
To a stirred solution of 4-nitrophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 eq).
-
Heat the reaction mixture to a temperature of 80-100 °C.
-
Slowly bubble 1-chloro-1,2,2-trifluoroethane gas through the reaction mixture or add it as a condensed liquid.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene.
Step 2: Synthesis of this compound
-
To a solution of 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and a catalytic amount of hydrochloric acid.
-
Heat the reaction mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture and filter it through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.
C. Characterization Data
| Property | Value |
| Molecular Formula | C₈H₇ClF₃NO |
| Molecular Weight | 225.60 g/mol |
| CAS Number | 403-61-2 |
| IUPAC Name | This compound |
| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F |
| Predicted XlogP | 3.1 |
II. Potential Research Applications: A Gateway to Novel Bioactive Molecules
The true value of a building block like this compound lies in its potential to serve as a scaffold for the synthesis of novel bioactive compounds. The presence of the aniline moiety provides a reactive handle for a multitude of chemical transformations, while the fluoroalkoxy group confers desirable pharmacokinetic properties.
A. Application in Medicinal Chemistry: Targeting Kinase Signaling
The fluoroalkoxy aniline motif is present in several approved kinase inhibitors, such as asciminib, a potent ABL kinase inhibitor. This suggests that derivatives of this compound could be promising candidates for the development of novel kinase inhibitors targeting oncogenic signaling pathways.
dot
Caption: Workflow for the discovery of kinase inhibitors.
Hypothetical Screening Cascade for Kinase Inhibitors:
-
Primary Screening: A library of derivatives synthesized from this compound would be screened at a single high concentration (e.g., 10 µM) against a panel of cancer-relevant kinases such as HER2, VEGFR2, and c-Met using a high-throughput assay format like an ADP-Glo™ kinase assay.[1][2]
-
Dose-Response Analysis: Hits from the primary screen (e.g., >50% inhibition) would be subjected to 10-point dose-response curves to determine their IC₅₀ values against the target kinase(s).
-
Selectivity Profiling: Promising hits with potent IC₅₀ values would be profiled against a broader panel of kinases to assess their selectivity.
-
Mechanism of Action Studies: Further biochemical assays would be conducted to determine the mechanism of inhibition (e.g., ATP-competitive, non-competitive, or uncompetitive).
-
Cell-Based Assays: The most promising compounds would be evaluated for their ability to inhibit the proliferation of cancer cell lines that are dependent on the target kinase.
Experimental Protocol: In Vitro HER2 Kinase Assay (Adapted from Promega) [1]
-
Reagent Preparation:
-
Prepare a 2X kinase reaction buffer containing 80 mM Tris (pH 7.5), 40 mM MgCl₂, and 0.2 mg/mL BSA.
-
Prepare a 2.5X solution of the test compound in 1X kinase reaction buffer.
-
Prepare a 5X solution of HER2 enzyme in 1X kinase reaction buffer.
-
Prepare a 5X solution of the substrate peptide and ATP in 1X kinase reaction buffer.
-
-
Assay Procedure:
-
Add 5 µL of the 2.5X test compound solution to the wells of a 384-well plate.
-
Add 2 µL of the 5X HER2 enzyme solution to each well.
-
Initiate the reaction by adding 3 µL of the 5X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
B. Application in Agrochemicals: Development of Novel Pesticides
Fluorinated aniline derivatives are also prevalent in the agrochemical industry, forming the core of many successful herbicides, fungicides, and insecticides.[3] The enhanced stability and lipophilicity of these compounds can lead to improved efficacy and better crop penetration.
Hypothetical Application: Development of Ryanodine Receptor Modulators
Certain anthranilic diamide insecticides, which can be synthesized from aniline precursors, act by modulating insect ryanodine receptors, leading to uncontrolled calcium release and paralysis. Derivatives of this compound could be explored for the development of new insecticides with this mode of action.
Experimental Workflow: Agrochemical Discovery
-
Synthesis of Analogs: A focused library of anthranilic diamides would be synthesized from this compound.
-
Primary Insecticidal Screening: The synthesized compounds would be tested for their insecticidal activity against a panel of relevant pests, such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda).
-
Mode of Action Studies: For active compounds, further studies would be conducted to confirm their interaction with the ryanodine receptor, for example, through calcium imaging experiments in insect neurons.
-
Crop Safety and Environmental Fate: The most promising candidates would be evaluated for their safety on non-target crops and their persistence in the environment.
III. The Broader Impact: A Call for Exploration
The true potential of this compound, and indeed any novel chemical entity, can only be realized through rigorous and creative scientific inquiry. This guide has outlined a plausible synthetic route and proposed two high-potential research avenues in medicinal chemistry and agrochemicals. However, the applications of this versatile building block are by no means limited to these areas. Its unique electronic and steric properties could find utility in materials science, for instance, in the development of novel polymers or liquid crystals. The key is to approach this molecule not as a final product, but as a starting point for innovation. By combining sound synthetic strategy with insightful biological and material screening, we can unlock the full potential of fluorinated scaffolds and continue to drive progress in science and technology.
IV. References
-
Synblock. (n.d.). CAS 403-61-2 | this compound. Retrieved from Synblock website.
-
Atomaxchem. (n.d.). This compound | CAS:403-61-2. Retrieved from Atomaxchem website.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethoxy Aniline Derivatives in Modern Chemistry. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website.
-
ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from PubChemLite website.
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]
-
Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved from
-
Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. (2021). International Journal of Universal Pharmacy and Bio Sciences, 10(3).
-
PubChemLite. (n.d.). 4-chloro-2-(2,2,2-trifluoroethoxy)aniline. Retrieved from PubChemLite website.
-
National Center for Biotechnology Information. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. Retrieved from
-
SynHet. (n.d.). 3-Chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-4-(2,2,2-trifluoroethoxy)aniline. Retrieved from SynHet website.
-
Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
-
Benchchem. (n.d.). Application Notes and Protocols for MET Kinase-IN-4 Kinase Assay. Retrieved from Benchchem website.
-
Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]
-
S. L. Xu, et al. (2014). High Throughput Assay Technologies for Ion Channel Drug Discovery. ASSAY and Drug Development Technologies, 1(6), 543-550.
-
U.S. Food and Drug Administration. (2021). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. Retrieved from [Link]
-
Benchchem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. Retrieved from Benchchem website.
-
BPS Bioscience. (n.d.). c-Met Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]
-
BPS Bioscience. (n.d.). HER2 Kinase Assay Kit. Retrieved from [Link]
-
ResearchGate. (n.d.). MET Kinase Assay. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human c-MET / Hepatocyte Growth Factor Receptor Reporter Assay System. Retrieved from [Link]
-
Indigo Biosciences. (n.d.). Human VEGFR Reporter Assay Kit. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Retrieved from [Link]
-
ION Biosciences. (n.d.). Sodium Channel Assays | Sodium Indicators. Retrieved from [Link]
-
ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and.... Retrieved from [Link]
-
MDPI. (2022). Fluorine-containing drugs approved by the FDA in 2021. Retrieved from [Link]
-
PubMed. (2022). Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Recent developments in fluorine‐containing pesticides. Retrieved from [Link]
-
Google Patents. (n.d.). US5116866A - Aniline derivatives and fungicides containing them. Retrieved from
-
PubMed. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
Pharmacompass. (n.d.). 2-fluoro aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-(4-Chlorophenoxy)-5-(trifluoromethyl)aniline. Retrieved from [Link]
-
Journal of University of Shanghai for Science and Technology. (2025). Synthesis, Characterization, Biological Evaluation, And In Silico Study Of Aniline Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater. Retrieved from [Link]
Sources
The Ascendance of a Fluorinated Aniline: A Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
An In-depth Exploration of its Synthesis, Physicochemical Properties, and Evolving Role in Modern Drug Discovery
Introduction: The Strategic Importance of Fluorinated Moieties
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine and fluoroalkyl groups—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile. It is within this context that 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a structurally distinct fluorinated aromatic amine, has emerged as a valuable intermediate. While the definitive history of its initial discovery is not extensively documented in seminal publications, its appearance in the patent literature and chemical supplier catalogs points to its utility as a key building block in the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of its chemical properties, a detailed examination of its synthesis, and an exploration of its applications in drug development.
Physicochemical Characteristics and Structural Attributes
This compound, with the chemical formula C₈H₇ClF₃NO, is a substituted aniline featuring a chloro-trifluoroethoxy group at the para position.[1] This unique combination of a reactive aniline moiety and a specialized fluoroalkoxy side chain makes it a versatile reagent in multi-step organic syntheses.
| Property | Value | Source |
| CAS Number | 403-61-2 | PubChem[1] |
| Molecular Weight | 225.60 g/mol | PubChem[1] |
| Appearance | Not specified (typically a solid at room temperature) | General chemical knowledge |
| Solubility | Expected to be soluble in common organic solvents | General chemical knowledge |
The trifluoroethoxy group is a key contributor to the molecule's properties, offering a balance of lipophilicity and metabolic stability. The chlorine atom on the ethoxy chain further modulates its reactivity and electronic properties.
Synthesis of this compound: A Methodological Deep Dive
A likely synthetic route would begin with the etherification of a suitable phenol, followed by nitration and subsequent reduction of the nitro group to the aniline.
Experimental Protocol: A Plausible Synthetic Route
Step 1: Etherification of 4-Nitrophenol with 1-Chloro-1,2,2-trifluoroethene
-
Rationale: This step introduces the chloro-trifluoroethoxy side chain onto the aromatic ring. The electron-withdrawing nitro group activates the para position for nucleophilic aromatic substitution.
-
Procedure:
-
To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide), add a strong base such as sodium hydride to generate the phenoxide in situ.
-
Cool the reaction mixture to 0°C and bubble 1-chloro-1,2,2-trifluoroethene gas through the solution.
-
Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The final step is the reduction of the nitro group to the corresponding aniline, which is a common transformation in the synthesis of aromatic amines.
-
Procedure:
-
Dissolve the 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene from the previous step in a suitable solvent such as ethanol or ethyl acetate.
-
Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium-on-carbon catalyst under a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
If using tin(II) chloride, neutralize the reaction mixture with a base (e.g., sodium hydroxide) and extract the product.
-
If using catalytic hydrogenation, filter the reaction mixture to remove the catalyst.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Caption: Plausible synthetic pathway for this compound.
Application in Drug Development: A Key Building Block
The true value of this compound lies in its role as a sophisticated intermediate in the synthesis of active pharmaceutical ingredients (APIs). While its direct incorporation into a marketed drug is not prominently documented, its structural motifs are highly relevant to modern drug discovery programs. The aniline group provides a versatile handle for a variety of chemical transformations, including amide bond formation, diazotization reactions, and the construction of heterocyclic ring systems.
The importance of structurally similar anilines is exemplified by the synthesis of the anti-HIV drug Efavirenz. A key intermediate in its production is 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.[2][3] This underscores the pharmaceutical industry's reliance on chloro- and fluoro-substituted anilines for the construction of complex and highly functionalized drug molecules.
The fluoroalkoxy moiety of this compound is particularly advantageous. It can serve as a bioisostere for other functional groups, potentially improving a drug candidate's metabolic stability by blocking sites of oxidative metabolism. Furthermore, the lipophilicity of the fluoroalkoxy group can enhance a molecule's ability to cross cellular membranes, thereby improving its oral bioavailability.
Caption: Logic diagram illustrating the utility of this compound in drug development.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also reported to cause skin and serious eye irritation and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
This compound stands as a testament to the enabling power of fluorination in modern chemistry. While its own history may be understated, its structural components are emblematic of a broader trend in medicinal chemistry that leverages the unique properties of fluorine to design more effective and durable therapeutic agents. The demand for sophisticated, highly functionalized building blocks is ever-increasing, and it is in this space that this compound and its analogs will continue to play a vital, albeit often behind-the-scenes, role. As synthetic methodologies for the introduction of complex fluoroalkoxy groups continue to advance, we can anticipate the expanded use of such intermediates in the development of next-generation pharmaceuticals.
References
- CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate.
-
PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. National Center for Biotechnology Information. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 3. CN105801442A - Preparation method of 4-chloro-2-(trifluoroacetyl) aniline hydrochloride hydrate - Google Patents [patents.google.com]
A Comprehensive Technical Guide to 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline as a Synthetic Building Block
Introduction: Unveiling a Versatile Fluorinated Intermediate
In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven strategy for modulating physicochemical and biological properties. The building block, 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline (CAS No. 403-61-2), has emerged as a significant intermediate for this purpose.[1][2][3] Its structure is distinguished by two key features: a reactive aniline moiety, which serves as a versatile handle for a multitude of chemical transformations, and a unique 2-chloro-1,1,2-trifluoroethoxy group. This fluorinated tail imparts desirable characteristics such as increased lipophilicity, enhanced metabolic stability, and altered electronic profiles to target molecules, making it a valuable asset for researchers, scientists, and drug development professionals.[4] This guide provides an in-depth exploration of its synthesis, reactivity, and application, grounded in established chemical principles.
Physicochemical & Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis. The key identifiers and properties for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 403-61-2 | [1][2] |
| Molecular Formula | C₈H₇ClF₃NO | [1][2][5] |
| Molecular Weight | 225.60 g/mol | [1][5] |
| IUPAC Name | This compound | [5] |
| Synonyms | 4-(2-Chloro-1,1,2-trifluoro-ethoxy)-phenylamine, NSC158368 | [5] |
| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | [5] |
| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N | [5] |
Spectroscopic Data: While comprehensive spectral data requires experimental acquisition, public databases provide foundational information which is crucial for reaction monitoring and product confirmation.[5]
| Spectrum Type | Notable Features (Expected) |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm range, a broad singlet for the -NH₂ protons, and a complex multiplet for the -CHFCl proton. |
| ¹³C NMR | Signals corresponding to the aromatic carbons, with the carbon attached to the oxygen appearing downfield, and signals for the two carbons in the fluoroethoxy group. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine (approx. 3300-3500 cm⁻¹), C-O-C stretching (approx. 1200-1300 cm⁻¹), and strong C-F stretching bands (approx. 1000-1100 cm⁻¹). |
Synthesis and Purification
The synthesis of this compound is not commonly detailed in introductory literature but can be logically achieved via the nucleophilic addition of 4-aminophenol to chlorotrifluoroethylene (CTFE). This reaction leverages the nucleophilicity of the phenoxide ion, generated in situ, which attacks the electron-deficient double bond of CTFE.
Caption: Proposed synthesis of the title compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for similar nucleophilic additions to fluoroalkenes.
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-aminophenol (1.0 eq).
-
Solvent & Base: Add a suitable anhydrous polar aprotic solvent, such as Dimethylformamide (DMF), to dissolve the 4-aminophenol. Cool the mixture to 0 °C in an ice bath.
-
Deprotonation (Causality): Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. The use of a strong, non-nucleophilic base is critical to deprotonate the phenolic hydroxyl group selectively over the less acidic amine. The evolution of hydrogen gas will be observed. Allow the mixture to stir until gas evolution ceases, indicating the formation of the sodium phenoxide salt.
-
Addition of CTFE (Causality): Bubble chlorotrifluoroethylene (CTFE, 1.2 eq) gas through the solution at a controlled rate, maintaining the temperature below 10 °C. The electron-poor double bond of CTFE is highly susceptible to attack by the nucleophilic phenoxide.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-aminophenol is consumed.
-
Work-up: Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Chemical Reactivity and Mechanistic Rationale
The synthetic utility of this compound stems from the predictable reactivity of its aniline functional group. The presence of the electron-withdrawing fluoroalkoxy substituent deactivates the aromatic ring towards electrophilic substitution but also lowers the pKa of the anilinium ion, making the amine less basic than aniline itself.
Caption: Key reaction pathways for the title compound.
Key transformations include:
-
Acylation: Readily reacts with acid chlorides or anhydrides to form stable amides, a cornerstone of pharmaceutical synthesis.
-
Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid at low temperatures. This intermediate is highly versatile, enabling Sandmeyer reactions (to install halides, -CN) or azo coupling to form dyes.[6]
-
Schiff Base Formation: Condensation with aldehydes or ketones yields imines (Schiff bases), which are important intermediates and can possess biological activity themselves.[7]
-
N-Alkylation/Arylation: The amine can undergo alkylation or more advanced cross-coupling reactions like the Buchwald-Hartwig amination to form secondary or tertiary amines.
Applications in Advanced Synthesis: A Workflow Example
To illustrate its utility, we present a detailed workflow for a common and critical transformation in drug discovery: the synthesis of a novel amide derivative.
Case Study: Synthesis of a Bioactive Amide
This protocol details the acylation of the title aniline with a hypothetical substituted benzoyl chloride, a reaction frequently employed to build libraries of potential drug candidates.
Caption: Experimental workflow for amide synthesis.
Detailed Step-by-Step Methodology
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Causality - Choice of Base: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.
-
Addition of Acylating Agent: Cool the solution to 0 °C. Add a solution of the desired acid chloride (e.g., 4-methoxybenzoyl chloride, 1.05 eq) in DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of the aniline starting material.
-
Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (to remove excess acid chloride and HCl), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to obtain the crude amide.
-
Purification and Characterization: Purify the crude product by flash column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure amide. Characterize the final product using NMR, MS, and IR spectroscopy to confirm its structure and purity.
Safety, Handling, and Storage
As a halogenated aniline derivative, this compound requires careful handling.
Hazard Identification: Based on GHS classifications for the compound, it is considered hazardous.[5]
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H332: Harmful if inhaled.[5]
-
H335: May cause respiratory irritation.[5]
Handling Procedures:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[8]
-
Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9]
-
In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important building block for modern organic synthesis. Its dual functionality—a reactive aniline "handle" and a property-modulating fluoroalkoxy "tail"—provides chemists with a powerful tool for designing and constructing complex molecules with tailored characteristics. The synthetic pathways emanating from this intermediate are robust and well-established, allowing for its seamless integration into discovery programs aimed at developing new pharmaceuticals, agrochemicals, and advanced materials. A firm grasp of its properties, synthesis, and reactivity, as detailed in this guide, is essential for unlocking its full potential.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. National Institutes of Health (NIH). [Link]
-
PubChemLite. This compound. [Link]
-
Lisovskaya, K.V., et al. (2024). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues. PubMed. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. [Link]
- Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. National Center for Biotechnology Information. [Link]
-
Wikipedia. 4-Aminophenol. [Link]
- Google Patents. CN105622439A - Production method of 4-chloro-2-aminophenol.
-
ResearchGate. Reactions of Aminophenols with Formaldehyde and Hydrogen Sulfide. [Link]
-
Ameduri, B. (2013). (Co)polymers of Chlorotrifluoroethylene: Synthesis, Properties, and Applications. ACS Publications. [Link]
Sources
- 1. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 2. This compound | CAS:403-61-2 | Atomaxchem [en.atomaxchem.com]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. 4-Chloro-3-(2-fluoroethoxy)aniline | Benchchem [benchchem.com]
- 5. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Theoretical and Experimental Perspectives on 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental aspects of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a halogenated aniline derivative of interest in medicinal chemistry and materials science. This document delves into the molecular structure, electronic properties, synthesis, and spectroscopic characterization of this compound. By integrating computational modeling with established experimental protocols, this guide serves as a valuable resource for researchers engaged in the design and development of novel chemical entities.
Introduction: The Significance of Halogenated Anilines
Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of organic compounds, finding applications as precursors for pharmaceuticals, agrochemicals, and dyes. The introduction of halogen atoms and fluorinated moieties into the aniline scaffold can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The subject of this guide, this compound, combines the structural features of a chlorinated and trifluoro-substituted ethoxy group, making it a compound with unique electronic and conformational characteristics. Understanding these properties is paramount for its potential application in drug discovery and materials science.
Molecular Properties and Computational Analysis
A thorough understanding of the molecular properties of this compound is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity. Computational chemistry provides a powerful toolkit for elucidating these properties at the atomic level.
Molecular Structure and Conformation
The molecular structure of this compound is characterized by a central benzene ring substituted with an amino group and a 2-chloro-1,1,2-trifluoroethoxy group at the para position.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClF₃NO | [PubChem][1] |
| Molecular Weight | 225.60 g/mol | [Synblock][2] |
| CAS Number | 403-61-2 | [Synblock][2] |
| IUPAC Name | This compound | [PubChem][1] |
Caption: Key molecular properties of this compound.
The conformational flexibility of the trifluoroethoxy chain and the orientation of the amino group relative to the aromatic ring are key determinants of the molecule's overall shape and polarity.
Theoretical Framework for Computational Analysis
Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of organic molecules.[3][4] A typical computational workflow for analyzing this compound would involve the following steps:
Caption: A typical DFT workflow for the theoretical analysis of this compound.
2.2.1. Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For substituted anilines, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO distribution is influenced by the electron-withdrawing or -donating nature of the substituents.[5][6]
2.2.2. Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In this compound, the electron-rich regions (negative potential) are expected to be localized around the nitrogen and oxygen atoms, as well as the aromatic ring, making them susceptible to electrophilic attack. Conversely, the electron-deficient regions (positive potential) will be associated with the hydrogen atoms of the amino group and the chloro- and fluoro-substituted carbon atoms.[7]
Synthesis of this compound
A plausible synthetic route to this compound involves a two-step process starting from 4-nitrophenol. This strategy is based on established organic reactions and a patented synthesis for a structurally similar compound.[3][4]
Caption: Proposed synthetic route for this compound.
Step 1: Williamson Ether Synthesis
The first step involves the formation of the ether linkage via a Williamson ether synthesis.[2][5][8][9][10]
Protocol:
-
To a solution of 4-nitrophenol in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add a slight excess of a base (e.g., potassium carbonate or sodium hydride) at room temperature.
-
Stir the mixture until the complete formation of the phenoxide salt is observed.
-
Add 1,2-dichloro-1,1,2-trifluoroethane to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the nitro group to an amine.[11][12][13]
Protocol:
-
Dissolve the 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate).
-
For chemical reduction, add an excess of a reducing agent such as tin(II) chloride in concentrated hydrochloric acid and heat the mixture.
-
Alternatively, for catalytic hydrogenation, add a catalyst (e.g., palladium on carbon) and subject the mixture to a hydrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, if using SnCl₂, basify the reaction mixture with a sodium hydroxide solution to precipitate the tin salts and extract the product with an organic solvent.
-
If using catalytic hydrogenation, filter the reaction mixture to remove the catalyst.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Experimental Characterization
The synthesized this compound should be thoroughly characterized to confirm its identity and purity using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino group. The aromatic protons will likely appear as a set of doublets in the aromatic region, with their chemical shifts influenced by the electron-donating amino group and the electron-withdrawing ether linkage. The amino protons will appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be indicative of the substitution pattern. The carbons in the trifluoroethoxy group will also have characteristic chemical shifts.
-
¹⁹F NMR: The fluorine NMR spectrum will provide information about the trifluoromethyl and the other fluorine atom in the ethoxy chain, with their chemical shifts and coupling patterns being highly informative.
Infrared (IR) Spectroscopy
The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.[14]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (two bands) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1500-1600 |
| C-O stretch (ether) | 1200-1300 |
| C-F stretch | 1000-1400 |
| C-Cl stretch | 600-800 |
Caption: Expected characteristic IR absorption bands for this compound.
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 225.60 g/mol .
Potential Applications
The unique combination of a halogenated aniline core with a trifluoroethoxy side chain suggests several potential applications for this compound:
-
Pharmaceutical Intermediate: The presence of reactive sites (the amino group) and the modulatory effects of the halogenated substituent on physicochemical properties make it an attractive scaffold for the synthesis of new drug candidates.
-
Agrochemicals: Many commercial pesticides and herbicides are based on halogenated aromatic structures. This compound could serve as a precursor for the development of new agrochemicals.
-
Materials Science: The polar nature of the molecule and the presence of fluorine atoms could impart interesting properties for applications in polymers and liquid crystals.
Conclusion
This technical guide has provided a detailed theoretical and experimental overview of this compound. By combining computational predictions of its molecular and electronic properties with plausible synthetic routes and established analytical techniques for its characterization, this document serves as a foundational resource for researchers. The insights presented herein are intended to facilitate further investigation into the chemistry and potential applications of this and related halogenated aniline derivatives in various scientific and industrial fields.
References
Sources
- 1. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Sci-Hub. Density functional studies of aniline and substituted anilines / Journal of Molecular Structure: THEOCHEM, 1999 [sci-hub.box]
- 4. Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 11. oiccpress.com [oiccpress.com]
- 12. Highly efficient catalytic reduction of 4-nitrophenol and organic dyes by ultrafine palladium nanoparticles anchored on CeO2 nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline: A Detailed Guide for Researchers
This comprehensive application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a valuable intermediate in the development of novel pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations.
Introduction
This compound is a substituted aniline derivative characterized by the presence of a halogenated ethoxy group at the para-position of the aniline ring. The unique combination of the chloro and fluoro substituents on the ethoxy moiety imparts distinct physicochemical properties to the molecule, making it an attractive building block in medicinal chemistry and materials science. The fluorinated group can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the aniline functional group provides a versatile handle for further chemical modifications.
This protocol outlines a reliable two-step synthetic route commencing with the Williamson ether synthesis to couple 4-nitrophenol with a suitable chloro-trifluoro-ethoxy precursor, followed by the reduction of the nitro-intermediate to the desired aniline product.
Chemical Principles and Reaction Mechanism
The synthesis of this compound is accomplished through a two-step process:
-
Step 1: Williamson Ether Synthesis. This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by the deprotonation of 4-nitrophenol with a suitable base, acts as a nucleophile and attacks the electrophilic carbon of a chloro-trifluoro-ethylating agent. The choice of a strong base is crucial to ensure complete deprotonation of the phenol, thereby maximizing the concentration of the nucleophilic phenoxide.
-
Step 2: Reduction of the Nitro Group. The nitro group of the resulting 4-(2-Chloro-1,1,2-trifluoroethoxy)nitrobenzene is then reduced to an amine. This transformation can be achieved through various methods, including catalytic hydrogenation or chemical reduction using reagents like tin(II) chloride or sodium borohydride in the presence of a catalyst. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
Part 1: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)nitrobenzene
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Nitrophenol | ReagentPlus®, ≥99% | Sigma-Aldrich | 100-02-7 |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | 584-08-7 |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | 68-12-2 |
| Chlorotrifluoroethylene (CTFE) | Gas | Synquest Labs | 79-38-9 |
| Diethyl Ether | Anhydrous, ≥99.7% | J.T. Baker | 60-29-7 |
| Saturated Sodium Bicarbonate | Aqueous Solution | LabChem | 7558-79-4 |
| Anhydrous Magnesium Sulfate | ≥97% | EMD Millipore | 7487-88-9 |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 4-nitrophenol (13.9 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Stir the mixture at room temperature for 30 minutes to form the potassium salt of 4-nitrophenol.
-
Carefully bubble chlorotrifluoroethylene (CTFE) gas (approximately 11.7 g, 0.1 mol) through the stirred suspension at a controlled rate. Caution: CTFE is a toxic and flammable gas. This step must be performed in a well-ventilated fume hood.
-
After the addition of CTFE is complete, heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 4-(2-Chloro-1,1,2-trifluoroethoxy)nitrobenzene as a solid.
Part 2: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-(2-Chloro-1,1,2-trifluoroethoxy)nitrobenzene | Synthesized in Part 1 | - | - |
| Palladium on Carbon (10% Pd/C) | Catalyst | Strem Chemicals | 7440-05-3 |
| Ethanol | 200 proof, absolute | Decon Labs | 64-17-5 |
| Hydrogen (H₂) | High purity gas | Airgas | 1333-74-0 |
| Celite® | Filtering agent | Sigma-Aldrich | 61790-53-2 |
Procedure:
-
In a Parr hydrogenation apparatus, dissolve the 4-(2-Chloro-1,1,2-trifluoroethoxy)nitrobenzene (0.05 mol) obtained from Part 1 in 150 mL of ethanol.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (approximately 0.5 g, ~1 mol% of the substrate).
-
Seal the hydrogenation vessel and purge it with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours, or until the uptake of hydrogen ceases.
-
Monitor the reaction by TLC to confirm the complete consumption of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Safety Precautions and Waste Disposal
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling any chemicals.
-
Fume Hood: All steps of this synthesis, particularly the handling of chlorotrifluoroethylene gas and volatile organic solvents, must be performed in a well-ventilated fume hood.
-
Chlorotrifluoroethylene (CTFE): CTFE is a toxic and flammable gas. Handle with extreme caution in a well-ventilated area and ensure there are no ignition sources nearby.
-
Hydrogen Gas: Hydrogen is a highly flammable gas. The hydrogenation step should be conducted in a designated area with appropriate safety measures, including the use of a blast shield.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic solvents and halogenated waste should be collected in separate, properly labeled containers.
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity.[1] Recommended analytical techniques include:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-O-C stretch of the ether.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
- U.S. Patent No. 7,154,006 B2. (2006). Preparation of fluorinated anilines. Google Patents.
-
MDPI. (2018, May 22). Enhanced Catalytic Reduction of 4-Nitrophenol Driven by Fe3O4-Au Magnetic Nanocomposite Interface Engineering: From Facile Preparation to Recyclable Application. Nanomaterials. Retrieved from [Link]
Sources
Application Note and Protocol: Acylation of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline for Bioactive Compound Synthesis
Abstract
This application note provides a comprehensive experimental protocol for the derivatization of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline via N-acylation. The amino group of anilines is a key functional handle for introducing a wide array of substituents, thereby modulating the parent molecule's physicochemical properties and biological activity. This guide is intended for researchers in medicinal chemistry, drug development, and synthetic organic chemistry. We will detail a representative acylation procedure using an acid anhydride, discuss the underlying chemical principles, and outline the necessary safety precautions and analytical validation steps.
Introduction
This compound is a fluorinated aromatic amine with potential applications as a building block in the synthesis of novel agrochemicals and pharmaceuticals.[1] The presence of the trifluoroethoxy group can enhance metabolic stability and lipophilicity, desirable traits in many drug candidates. Derivatization of the primary amino group is a common strategy to create libraries of compounds for screening. Acylation, the introduction of an acyl group (R-C=O), is a robust and versatile method to achieve this. This protocol will focus on the reaction with an acid anhydride in the presence of a base catalyst.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | [2] |
| Molecular Formula | C₈H₇ClF₃NO | [2][3] |
| Molecular Weight | 225.60 g/mol | [3] |
| Appearance | Solid (crystals) | [4] |
| Melting Point | 67-70 °C |
Safety and Hazards
Warning: this compound and its derivatives are considered hazardous.[2] All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2] May cause skin and serious eye irritation.[2][5] There is a potential for carcinogenicity.
-
Handling: Avoid breathing dust. Wash skin thoroughly after handling. Work under a hood and do not inhale the substance.
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[4]
Experimental Protocol: N-Acylation with Acetic Anhydride
This protocol describes the acetylation of this compound as a representative example of N-acylation. The same general principles can be applied when using other acid anhydrides or acyl chlorides, though reaction conditions may need to be optimized.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Acetic Anhydride | Reagent Grade | Commercially Available |
| Pyridine | Anhydrous | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Saturated Sodium Bicarbonate Solution | Prepared in-house | |
| Anhydrous Magnesium Sulfate | Commercially Available |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles for inert atmosphere
-
Magnetic stir plate
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
-
Standard glassware for workup and purification
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolve the aniline in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add pyridine (1.2 eq) to the stirred solution. Pyridine acts as a base to neutralize the carboxylic acid byproduct and catalyze the reaction.
-
In a separate, dry vial, prepare a solution of acetic anhydride (1.1 eq) in a small amount of anhydrous DCM.
-
Add the acetic anhydride solution dropwise to the reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being less polar than the starting aniline, will have a higher Rf value.
-
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acetic anhydride and acetic acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification and Characterization:
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
-
The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow Diagram
Caption: Workflow for the N-acylation of this compound.
Mechanistic Rationale
The N-acylation of an aniline with an acid anhydride proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the aniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the acetic anhydride. This forms a tetrahedral intermediate. The intermediate then collapses, eliminating acetate as a leaving group. The pyridine base assists in deprotonating the nitrogen of the intermediate, increasing its nucleophilicity, and also neutralizes the acetic acid byproduct formed.
Reaction Scheme
Sources
Application Notes and Protocols for the Utilization of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in Medicinal Chemistry
Introduction: The Strategic Incorporation of Fluorinated Moieties in Drug Design
In the landscape of modern medicinal chemistry, the strategic introduction of fluorine-containing functional groups is a cornerstone of lead optimization. These moieties are not merely passive substituents; they are powerful tools for modulating a molecule's physicochemical and pharmacokinetic properties. The 4-(2-chloro-1,1,2-trifluoroethoxy)aniline building block is a prime example of a reagent designed to leverage the unique attributes of fluorine to enhance drug-like characteristics. Its trifluoroethoxy group can act as a bioisosteric replacement for other functionalities, offering advantages in metabolic stability, lipophilicity, and target engagement.[1][2] This guide provides a comprehensive overview of the applications of this compound and detailed protocols for its use in the synthesis of potential therapeutic agents.
Physicochemical Properties and Safety Data
A thorough understanding of the starting material is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | [3] |
| Molecular Weight | 225.59 g/mol | [3] |
| CAS Number | 403-61-2 | |
| Appearance | Not specified, likely a solid or liquid | - |
| Solubility | Soluble in common organic solvents | Inferred |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is also a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4]
Core Application: Bioisosteric Replacement and Modulation of Pharmacokinetic Properties
The primary utility of the 4-(2-chloro-1,1,2-trifluoroethoxy)phenyl moiety in medicinal chemistry lies in its role as a bioisostere. Bioisosterism is the principle of substituting one atom or group of atoms in a lead compound with another that has similar physical or chemical properties to create a new compound with improved biological or physical characteristics.[5][6]
The 2-chloro-1,1,2-trifluoroethoxy group can be considered a bioisosteric replacement for more metabolically labile groups, such as methoxy or ethoxy ethers. The presence of the fluorine atoms can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug candidate.[7]
Workflow for the Application of this compound in Medicinal Chemistry
Caption: A generalized workflow for the incorporation of this compound in a drug discovery project.
Key Synthetic Application: Amide Bond Formation
The aniline functional group of this compound is a versatile handle for a variety of chemical transformations, with amide bond formation being one of the most prevalent in medicinal chemistry. The resulting amide bond is a common structural motif in many approved drugs. Anilines bearing electron-withdrawing groups, such as the fluoroalkoxy substituent in the title compound, can exhibit reduced nucleophilicity, sometimes requiring more robust coupling conditions.[8]
Protocol: Synthesis of N-(4-(2-chloro-1,1,2-trifluoroethoxy)phenyl)benzamide
This protocol details a representative amide coupling reaction using benzoyl chloride as a model acylating agent.
Materials:
-
This compound
-
Benzoyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.). Dissolve the aniline in anhydrous DCM (approximately 10 mL per mmol of aniline).
-
Addition of Base: Add triethylamine (1.2 eq.) to the aniline solution. Stir the mixture at room temperature for 10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve benzoyl chloride (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-20 minutes using a dropping funnel. A precipitate (triethylamine hydrochloride) may form upon addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting aniline.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure N-(4-(2-chloro-1,1,2-trifluoroethoxy)phenyl)benzamide.
Characterization: The purified product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The expected spectral data for the starting material can be found in public databases.[3]
Application in Kinase Inhibitor Synthesis
Aniline derivatives are crucial building blocks in the synthesis of various kinase inhibitors, which are a major class of anti-cancer drugs.[1] The aniline nitrogen often forms a key hydrogen bond interaction with the hinge region of the kinase active site. The this compound moiety can be incorporated into kinase inhibitor scaffolds to potentially improve their pharmacokinetic properties and cell permeability.
Caption: A representative synthetic scheme for the incorporation of this compound into a pyrimidine-based kinase inhibitor scaffold.
Conclusion and Future Perspectives
This compound is a valuable building block for medicinal chemists seeking to introduce the unique properties of fluorinated groups into their drug candidates. Its primary application lies in its use as a bioisosteric replacement to enhance metabolic stability and fine-tune lipophilicity. The protocols provided herein for amide bond formation serve as a foundational guide for the incorporation of this versatile intermediate into a wide range of molecular scaffolds. As the demand for drug candidates with optimized pharmacokinetic profiles continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play an increasingly important role in the discovery and development of new medicines.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4).
- Fisher Scientific. (n.d.). Safety Data Sheet. Retrieved from a relevant SDS for a similar compound. (Note: A direct link for the specific compound was not provided in the search results, but a general reference to consulting the SDS is best practice.)
- Due-Hansen, M. E., Pandey, S. K., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 524-528.
- Glyn, R. J., & Pattison, G. (2021).
- Lima, P. C., & Barreiro, E. J. (2005). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Current Medicinal Chemistry, 12(1), 23-49.
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Sharma, A., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
-
Bentham Science Publishers. (n.d.). Use of Bioisosteric Functional Group Replacements or Modifications for Improved Environmental Health. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]
- ACS Publications. (n.d.). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from a relevant article on the topic.
Sources
- 1. Buy 4-Chloro-3-(2-chloro-1,1,2-trifluoroethoxy)aniline | 887268-34-0 [smolecule.com]
- 2. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 3. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. rsc.org [rsc.org]
- 6. ijper.org [ijper.org]
- 7. ijpsr.info [ijpsr.info]
- 8. 4-Chloro-3-(2-fluoroethoxy)aniline_TargetMol [targetmol.com]
Application of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in Agrochemical Development: A Technical Guide
Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals
In the landscape of modern agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has emerged as a paramount tool for enhancing the efficacy, metabolic stability, and overall performance of active ingredients. The unique physicochemical properties imparted by fluorine, such as increased lipophilicity and metabolic stability, have led to the development of a new generation of high-potency pesticides. Within this context, 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline stands out as a pivotal building block, offering a versatile platform for the synthesis of novel insecticides, and potentially, fungicides and herbicides.
The presence of the trifluoroethoxy group is particularly significant. It can enhance the binding affinity of the final molecule to its target site, improve its transport properties within the plant or insect, and increase its resistance to metabolic degradation, thereby prolonging its biological activity. This technical guide provides a comprehensive overview of the application of this compound in agrochemical development, complete with detailed protocols and expert insights for researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry and formulation development.
| Property | Value | Reference |
| CAS Number | 403-61-2 | [1] |
| Molecular Formula | C₈H₇ClF₃NO | [1] |
| Molecular Weight | 225.60 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in polar organic solvents such as dimethylformamide. | [3] |
Synthetic Pathways and Derivatives
The primary utility of this compound in agrochemical development lies in its role as a key intermediate for the synthesis of a variety of active ingredients. Its reactive amine group provides a convenient handle for the introduction of diverse functionalities, leading to compounds with a range of biological activities.
A prominent application of structurally similar anilines is in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton. A notable example is the insecticide Novaluron, which is synthesized from the closely related intermediate 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline.[3][4] This strongly suggests that this compound is an ideal candidate for the development of novel benzoylurea insecticides.
Diagram 1: General Synthetic Scheme for a Benzoylurea Insecticide
Caption: Synthetic pathway for a hypothetical benzoylurea insecticide.
Protocol 1: Synthesis of a Representative Benzoylurea Insecticide
This protocol details a representative synthesis of a novel benzoylurea insecticide derived from this compound.
Materials:
-
This compound
-
2,6-Difluorobenzoyl isocyanate
-
Anhydrous toluene
-
Magnetic stirrer and hotplate
-
Round-bottom flask with reflux condenser
-
Nitrogen inlet
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 10 mmol of this compound in 100 mL of anhydrous toluene.
-
Stir the solution at room temperature under a nitrogen atmosphere.
-
Slowly add a solution of 10 mmol of 2,6-difluorobenzoyl isocyanate in 20 mL of anhydrous toluene to the reaction mixture dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80°C and maintain this temperature for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by vacuum filtration.
-
Wash the solid product with cold toluene (2 x 20 mL) and then with hexane (2 x 20 mL).
-
Dry the product under vacuum to yield the desired benzoylurea insecticide.
Analytical Characterization
The purity and identity of this compound and its derivatives must be rigorously confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds. The characteristic shifts and coupling patterns provide unambiguous confirmation of the molecular framework. Spectral data for this compound can be found in public databases such as PubChem.[1]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compounds, further confirming their identity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial tool for assessing the purity of the synthesized compounds and for monitoring the progress of reactions.
Diagram 2: Analytical Workflow for Compound Characterization
Caption: Workflow for analytical characterization of synthesized compounds.
Biological Activity and Bioassay Protocols
The ultimate test of a novel agrochemical candidate is its biological activity. The following protocols provide detailed methodologies for assessing the insecticidal, fungicidal, and herbicidal potential of derivatives of this compound.
Protocol 2: Insecticide Bioassay on Lepidopteran Pests (e.g., Spodoptera litura)
This protocol is adapted from established methods for testing the efficacy of insect growth regulators against lepidopteran larvae.[5][6]
Materials:
-
Synthesized benzoylurea insecticide
-
Acetone (analytical grade)
-
Artificial diet for Spodoptera litura
-
Third-instar larvae of Spodoptera litura
-
Petri dishes or multi-well plates
-
Micropipettes
Procedure (Diet Incorporation Method):
-
Prepare a stock solution of the test compound in acetone.
-
Make serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Incorporate a known volume of each dilution into the molten artificial diet just before it solidifies. Ensure thorough mixing for uniform distribution. A control diet should be prepared with acetone only.
-
Dispense the treated and control diets into individual wells of a multi-well plate or small Petri dishes.
-
Once the diet has solidified, introduce one third-instar larva of Spodoptera litura into each well.
-
Seal the plates with a perforated lid to allow for air exchange.
-
Incubate the plates at 25 ± 2°C with a 14:10 hour (light:dark) photoperiod.
-
Assess larval mortality and any developmental abnormalities (e.g., failed molting) daily for 7 days.
-
Calculate the LC₅₀ (lethal concentration for 50% of the population) using probit analysis.
Protocol 3: Fungicide Bioassay against Rhizoctonia solani
This protocol utilizes the poisoned food technique to evaluate the in vitro efficacy of synthesized compounds against the common plant pathogen Rhizoctonia solani.[7][8]
Materials:
-
Synthesized test compound
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Pure culture of Rhizoctonia solani
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a series of dilutions to achieve the desired final concentrations in the PDA medium.
-
Add the appropriate volume of the test compound solution to molten PDA (cooled to approximately 45-50°C) to achieve the target concentrations. A control set should be prepared with DMSO only.
-
Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Using a sterile cork borer, cut a 5 mm mycelial disc from the edge of an actively growing culture of R. solani.
-
Place the mycelial disc, mycelium-side down, in the center of each PDA plate.
-
Incubate the plates at 28 ± 2°C in the dark.
-
Measure the radial growth of the fungal colony in two perpendicular directions daily until the mycelium in the control plates reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
Protocol 4: Herbicide Bioassay (Pre- and Post-emergence)
This protocol outlines the procedures for assessing the pre- and post-emergence herbicidal activity of novel compounds.[9][10]
Materials:
-
Synthesized test compound
-
Acetone and a suitable surfactant (e.g., Tween 20)
-
Potting soil
-
Seeds of a sensitive indicator plant species (e.g., mustard, Brassica juncea)
-
Pots or trays
-
Spray chamber
Procedure (Pre-emergence):
-
Fill pots with soil and sow the seeds of the indicator species at a uniform depth.
-
Prepare a solution of the test compound in acetone with a surfactant. Create a range of concentrations.
-
Apply the test solutions uniformly to the soil surface using a laboratory spray chamber. A control group should be sprayed with the acetone/surfactant solution only.
-
Place the pots in a greenhouse or growth chamber with controlled temperature and light conditions.
-
Water the pots as needed.
-
After a set period (e.g., 14-21 days), assess the germination rate and observe any signs of phytotoxicity (e.g., stunting, chlorosis, necrosis) compared to the control.
Procedure (Post-emergence):
-
Sow seeds in pots and allow them to grow to a specific stage (e.g., 2-3 true leaves).
-
Prepare the test solutions as described for the pre-emergence assay.
-
Apply the solutions directly to the foliage of the seedlings using a spray chamber.
-
Return the pots to the greenhouse or growth chamber.
-
Assess the plants for signs of injury at regular intervals (e.g., 3, 7, and 14 days after treatment).
-
Rate the herbicidal effect using a visual scoring system (e.g., 0% = no effect, 100% = complete kill).
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block for the discovery and development of novel agrochemicals. Its unique substitution pattern, featuring both chlorine and a trifluoroethoxy group, provides a strong foundation for creating active ingredients with enhanced biological performance. The primary application of this intermediate is in the synthesis of insecticides, particularly those with a benzoylurea scaffold that target chitin biosynthesis. However, its potential for derivatization opens up avenues for the exploration of new fungicides and herbicides.
The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and biological evaluation of agrochemicals derived from this key intermediate. As the demand for more effective and environmentally benign crop protection solutions continues to grow, the strategic use of fluorinated building blocks like this compound will undoubtedly play a crucial role in shaping the future of the agrochemical industry.
References
- BenchChem. (2025). Application Notes and Protocols for Laboratory Bioassays with N-(4-chlorophenyl)-2,6-difluorobenzamide on Lepidopteran Pests.
- BenchChem. (2025). Application Notes and Protocols for Bioassays of N,N-dimethyl-2-phenoxypropanamide's Herbicidal Activity.
- Burgos, N. R., et al. (2013).
-
Cambridge University Press & Assessment. (n.d.). Whole-Plant and Seed Bioassays for Resistance Confirmation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
JoVE. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Retrieved from [Link]
-
Analyzeseeds. (n.d.). Herbicide Bioassay Study Guide. Retrieved from [Link]
-
MDPI. (2022). Toxicity and Residual Effect of Toxic Baits on Adults of Spodoptera frugiperda (Lepidoptera: Noctuidae): Implications for Pest Management. Retrieved from [Link]
-
Springer Nature Experiments. (2016). A Standardized Lepidopteran Bioassay to Investigate the Bioactivity of Insecticidal Proteins Produced in Transgenic Crops. Retrieved from [Link]
-
SciSpace. (n.d.). BIOASSAY METHOD FOR TOXICITY STUDIES OF INSECTICIDE FORMULATIONS TO Tuta absoluta (MEYRICK, 1917). Retrieved from [Link]
-
Research Trend. (2022). Evaluation of Fungicides against Growth of Rhizoctonia solani under in vitro condition. Retrieved from [Link]
-
CABI Digital Library. (2022). In vitro evaluation of different fungicides against Rhizoctonia solani and Alternaria citri infecting citrus. Retrieved from [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2020). Bioassay Studies for Testing Toxicity of Novel Insecticides against Spodoptera litura (Fabricius.). Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Assessing Isopyrazam Resistance in Rhizoctonia solani Isolates.
-
MDPI. (2024). Assessing Biofungicides and Host Resistance against Rhizoctonia Large Patch in Zoysiagrass. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]
- Google Patents. (n.d.). Fungicidal aniline derivatives.
-
MDPI. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. Retrieved from [Link]
-
PubMed. (2010). Synthesis of Novel Pesticides. Retrieved from [Link]
-
PubMed. (2010). Synthesis and herbicidal activity of novel N-(2,2,2)-trifluoroethylpyrazole derivatives. Retrieved from [Link]
-
PMC. (n.d.). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Retrieved from [Link]
-
Chem-Impex. (n.d.). 4-Chloro-2-(trifluoromethoxy)aniline. Retrieved from [Link]
-
BAC Reports. (2026). 4-(2-Chloro-1,1,2-trifluoroethoxy)-aniline (CAS 403-61-2) Market Research Report 2026. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
-
ResearchGate. (2004). A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. Retrieved from [Link]
-
The Pharma Innovation Journal. (2022). Novel insecticides and their prospects in integrated pest management. Retrieved from [Link]
-
ACS Publications. (2021). Bifunctional Double-Salt Ionic Liquids Containing both 4‑Chloro‑2- Methylphenoxyacetate and L‑Tryptophanate Anions with Herbicidal and Antimicrobial Activity. Retrieved from [Link]
-
PMC. (n.d.). Novel 1, 2, 4-Triazoles as Antifungal Agents. Retrieved from [Link]
Sources
- 1. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 3. Buy 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE (EVT-350871) | 116714-47-7 [evitachem.com]
- 4. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchtrend.net [researchtrend.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Imperative for Advanced Building Blocks in Kinase Inhibitor Design
An Application Note on the Strategic Incorporation of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in the Synthesis of Kinase Inhibitors
Protein kinases represent one of the most critical enzyme families in cellular signaling, governing processes from proliferation and differentiation to apoptosis. Their dysregulation is a cornerstone of numerous pathologies, particularly cancer, making them high-value therapeutic targets. A significant portion of modern oncology is dominated by small-molecule kinase inhibitors, many of which are ATP-competitive and built upon privileged scaffolds like 4-anilinoquinazoline and 4-anilinopyrimidine.[1] The aniline moiety in these structures is fundamental, typically forming crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket.
The evolution of medicinal chemistry has underscored the profound impact of fluorine substitution on the therapeutic index of drug candidates. Incorporating fluorine can enhance metabolic stability, modulate lipophilicity for better membrane permeability, and increase binding affinity.[2][3] These benefits are not merely theoretical; they have translated into a multitude of approved drugs with improved pharmacokinetic and pharmacodynamic profiles.[2]
This application note details the strategic use of This compound , a sophisticated building block designed to impart these desirable properties to novel kinase inhibitors. We will explore the rationale behind its molecular architecture, provide a detailed protocol for its incorporation into a representative quinazoline scaffold, and discuss its potential in targeting key oncogenic kinases.
The Architectural Advantage of the 4-(2-Chloro-1,1,2-trifluoroethoxy) Moiety
The efficacy of this compound as a synthon stems from the unique combination of its aniline core and the specialized fluoroalkoxy substituent. Each component serves a distinct, synergistic purpose in drug design.
-
Aniline Core : Provides the essential pharmacophore for hinge-binding in ATP-competitive inhibitors. Its amino group acts as a hydrogen bond donor, anchoring the inhibitor within the active site.
-
Fluoroalkoxy Tail : This is where the molecule's advanced properties originate.
-
Metabolic Resistance : The C-F bond is exceptionally strong. Fluorine atoms, particularly on the ethoxy group, can act as "metabolic shields," blocking sites susceptible to cytochrome P450-mediated oxidation. This can significantly increase the in vivo half-life of the final compound.[2][4]
-
Lipophilicity and Permeability : The fluorinated group increases lipophilicity, which can enhance absorption and membrane permeability. This is a critical factor for oral bioavailability.[5]
-
pKa Modulation : The strong electron-withdrawing nature of the trifluoroethoxy group lowers the pKa of the aniline nitrogen. This modulation can influence the molecule's binding interactions and solubility profile at physiological pH.[3]
-
Conformational Influence : The steric bulk and defined stereoelectronic properties of the substituent can help lock the molecule into a bioactive conformation, thereby improving binding affinity and target selectivity.[2]
-
Data Presentation
A comprehensive understanding of the starting material is fundamental to successful synthesis. The tables below summarize key data for the title compound and illustrate the therapeutic potential of inhibitors targeting the kinases for which this building block is well-suited.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 403-61-2 | [6][7] |
| Molecular Formula | C₈H₇ClF₃NO | [6][8] |
| Molecular Weight | 225.60 g/mol | [6] |
| IUPAC Name | This compound | [8] |
| SMILES | C1=CC(=CC=C1N)OC(C(F)Cl)(F)F | [8][9] |
| InChIKey | KRJGYZGOFPUZRH-UHFFFAOYSA-N |[8] |
Table 2: Inhibitory Activity of Representative Multi-Kinase Inhibitors Targeting MET and VEGFR
While specific data for inhibitors derived from the title compound requires empirical generation, this table provides context on the potency of multi-kinase inhibitors that target pathways relevant to this building block's application.
| Compound | Target Kinase | IC₅₀ (nM) | Biological Role | Reference |
| Foretinib (GSK1363089) | c-MET | 1.3 (Cabozantinib) | Tumor growth, metastasis, angiogenesis | [10][11] |
| VEGFR-2 | 0.035 (Cabozantinib) | Angiogenesis, vascular development | [10][11] | |
| Cabozantinib (XL184) | c-MET | 1.3 | Tumor growth, metastasis, angiogenesis | [12] |
| VEGFR-2 | 0.035 | Angiogenesis, vascular development | [12] | |
| T-1840383 | c-MET | Potent (not specified) | Dual inhibition of HGF/c-Met and VEGF/VEGFR signaling | [13][14] |
| VEGFR-2 | Potent (not specified) | Dual inhibition of HGF/c-Met and VEGF/VEGFR signaling | [13][14] |
Experimental Protocols
Safety Precautions
Researchers must adhere to strict safety protocols. Aromatic anilines and their derivatives can be toxic and may be carcinogenic.[15] Halogenated solvents and strong acids/bases require careful handling.
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
-
Ventilation : All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors or dust.
-
Waste Disposal : Dispose of all chemical waste according to institutional and local regulations.
-
MSDS/SDS : Consult the Safety Data Sheet for all reagents, including this compound, before commencing work.[16][17][18][19]
Protocol 1: Synthesis of N-(4-(2-chloro-1,1,2-trifluoroethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine
This protocol details the nucleophilic aromatic substitution (SNAr) reaction to couple the title aniline with a common quinazoline core, a key step in forming many EGFR/VEGFR inhibitors.[20][21]
Objective : To synthesize a core anilinoquinazoline structure functionalized with the 4-(2-chloro-1,1,2-trifluoroethoxy) moiety.
Workflow Diagram:
Materials :
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 1.0 eq)
-
This compound (1.1 mmol, 1.1 eq)
-
Isopropanol or n-Butanol (15-20 mL)
-
Concentrated HCl (optional, 1-2 drops as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure :
-
Setup : To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (1.0 mmol).
-
Reagent Addition : Add this compound (1.1 mmol) followed by isopropanol (15 mL). The choice of alcohol solvent is critical; isopropanol is standard, but n-butanol can be used for less reactive substrates requiring higher temperatures.
-
Reaction Initiation : Begin stirring the suspension. If desired, add one drop of concentrated HCl to catalyze the reaction by protonating the quinazoline ring, making it more electrophilic.
-
Heating : Heat the reaction mixture to reflux (approx. 82 °C for isopropanol) and maintain for 4-12 hours.
-
Monitoring : The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-chloroquinazoline is consumed. A precipitate of the product hydrochloride salt will often form as the reaction proceeds.
-
Workup :
-
Cool the reaction mixture to room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold isopropanol (2 x 5 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials.
-
Dry the solid under vacuum.
-
-
Purification & Characterization :
-
The resulting hydrochloride salt is often pure enough for subsequent steps. If further purification is needed, the free base can be obtained by neutralization with a base (e.g., NaHCO₃ solution) and extraction with ethyl acetate, followed by recrystallization or silica gel column chromatography.
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Biological Context: Targeting Oncogenic Signaling
The anilinoquinazoline scaffold synthesized in Protocol 1 is the core of numerous inhibitors targeting receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-MET.[12][13][21] These receptors are critical drivers of tumor growth, angiogenesis, and metastasis.[14][22] Dysregulation of c-MET and VEGFR signaling pathways is a common feature in many human cancers, making dual inhibition a powerful therapeutic strategy.[12][13]
Signaling Pathway Diagram:
An inhibitor derived from this compound would compete with ATP for binding to the kinase domain of receptors like VEGFR and c-MET. This action blocks autophosphorylation and halts the downstream signaling cascades (e.g., RAS/MAPK and PI3K/AKT) that drive oncogenic cellular processes.[22] The unique fluoroalkoxy group is designed to enhance the binding affinity and in vivo residence time of the inhibitor, leading to a more durable and potent anti-tumor effect.
Conclusion
This compound is a highly valuable and strategically designed building block for the synthesis of next-generation kinase inhibitors. Its fluorinated tail offers medicinal chemists a powerful tool to overcome common challenges in drug development, such as metabolic instability and poor bioavailability. The provided protocol offers a reliable and scalable method for incorporating this synthon into proven therapeutic scaffolds. By leveraging the unique properties of this advanced intermediate, researchers can accelerate the discovery and development of potent and selective kinase inhibitors for oncology and other therapeutic areas.
References
-
Adjei, A. A., et al. A novel inhibitor of c-Met and VEGF receptor tyrosine kinases with a broad spectrum of in vivo antitumor activities. PubMed. [Link]
-
Ebi, H., et al. A Novel Inhibitor of c-Met and VEGF Receptor Tyrosine Kinases with a Broad Spectrum of In Vivo Antitumor Activities. AACR Journals. [Link]
-
Abdel-Maksoud, M. S., et al. Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via Concurrent Inhibition of VEGFR-2, EGFR, and c-Met. ACS Omega. [Link]
-
Li, Y., et al. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation. National Institutes of Health (NIH). [Link]
-
ResearchGate. a Interactions of foretinib in the active site of c-MET kinase, b... [Link]
-
PubChem. Foretinib. National Center for Biotechnology Information. [Link]
-
ResearchGate. Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]
-
ResearchGate. Chemical structure of foretinib showing places of phase I metabolic reaction and bioactivation pathways. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Nargund, S. L., et al. Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. [Link]
-
Singh, R. P., et al. Roles of Fluorine in Drug Design and Drug Action. Bentham Science. [Link]
-
Ni, K., et al. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. [Link]
-
Kumar, P., et al. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
ResearchGate. Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]
-
PubChemLite. This compound. [Link]
-
Wang, Y., et al. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. PubMed. [Link]
-
Krátký, M., et al. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. National Institutes of Health (NIH). [Link]
-
Maskrey, T. S., et al. A New Synthesis of Gefitinib. Thieme. [Link]
-
Liu, J., et al. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]
-
Hou, Y., et al. Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benthamscience.com [benthamscience.com]
- 6. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 7. This compound | CAS:403-61-2 | Atomaxchem [en.atomaxchem.com]
- 8. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. PubChemLite - this compound (C8H7ClF3NO) [pubchemlite.lcsb.uni.lu]
- 10. selleckchem.com [selleckchem.com]
- 11. Foretinib | C34H34F2N4O6 | CID 42642645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A novel inhibitor of c-Met and VEGF receptor tyrosine kinases with a broad spectrum of in vivo antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.se [fishersci.se]
- 17. merckmillipore.com [merckmillipore.com]
- 18. assets.thermofisher.cn [assets.thermofisher.cn]
- 19. fishersci.com [fishersci.com]
- 20. thieme-connect.de [thieme-connect.de]
- 21. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Combined inhibition of MET and VEGF enhances therapeutic efficacy of EGFR TKIs in EGFR-mutant non-small cell lung cancer with concomitant aberrant MET activation - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for the characterization of "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline"
An Application Note and Protocol for the Comprehensive Characterization of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed guide for the analytical characterization of this compound, a fluorinated aromatic amine of significant interest in pharmaceutical and chemical synthesis. Ensuring the identity, purity, and structural integrity of such intermediates is paramount for the integrity of research and the safety of final products.[1] This guide moves beyond rote procedures to explain the causality behind methodological choices, offering a robust framework for researchers, scientists, and drug development professionals. We will detail orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy—to create a comprehensive analytical profile of the target compound.
Introduction: The Analytical Imperative
This compound (PubChem CID: 292544) is a substituted aniline containing a halogenated ether moiety.[2] Its structural complexity, featuring aromatic, amine, ether, chloro, and fluoro groups, necessitates a multi-faceted analytical approach for unambiguous characterization. The presence of fluorine, in particular, offers unique analytical handles, such as ¹⁹F NMR, which can be powerfully leveraged for structural confirmation. This guide presents a logical workflow, beginning with purity assessment by chromatography and culminating in definitive structural elucidation via spectroscopic methods.
Caption: High-level analytical workflow for compound characterization.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic methods are the cornerstone of purity assessment, separating the main compound from starting materials, by-products, and degradants. The choice between HPLC and GC-MS often depends on the volatility and thermal stability of the compound and its potential impurities.[1]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is the preferred method for quantifying the purity of this compound due to its non-destructive nature and suitability for non-volatile or thermally labile compounds.[1] A reversed-phase method is ideal, leveraging the compound's moderate polarity.
Causality of Method Design:
-
Reversed-Phase (C18) Column: The nonpolar stationary phase of a C18 column effectively retains the aniline derivative through hydrophobic interactions with its phenyl ring and ethoxy group.
-
Mobile Phase: A gradient of acetonitrile (a polar organic solvent) and water is used to elute compounds. Starting with a higher water concentration allows for the retention of the analyte, while gradually increasing the acetonitrile concentration decreases the mobile phase polarity, eluting the analyte and more nonpolar impurities.
-
Acidic Modifier: The addition of a small amount of acid (e.g., formic or phosphoric acid) to the mobile phase is crucial.[3] It protonates the silanol groups on the silica-based column packing, preventing peak tailing, and ensures that the aniline's amino group is consistently protonated, leading to sharp, symmetrical peaks.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter to remove particulates.[1]
-
Chromatographic Conditions:
Parameter Value Column C18, 4.6 x 150 mm, 5 µm particle size Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 30% B to 95% B over 15 min, hold for 2 min, return to 30% B Flow Rate 1.0 mL/min Column Temp. 30 °C Injection Vol. 10 µL | Detection | UV at 254 nm |
-
Data Analysis: Integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities & Identity Confirmation
GC-MS is a powerful technique for identifying volatile and semi-volatile impurities and provides orthogonal confirmation of the compound's molecular weight.[1][4] As a halogenated aromatic compound, this compound is well-suited for GC analysis.
Causality of Method Design:
-
Injector Temperature: The injector is heated (e.g., 250 °C) to ensure rapid and complete volatilization of the sample without thermal degradation.[1]
-
Oven Program: A temperature gradient is employed to separate compounds based on their boiling points and interactions with the stationary phase. The program starts at a low temperature to trap volatile components, then ramps up to elute the target analyte and less volatile impurities.[1]
-
Mass Spectrometry (MS): Electron Ionization (EI) at 70 eV is a standard technique that fragments the molecule in a reproducible manner, creating a characteristic "fingerprint" mass spectrum for identification. The molecular ion peak confirms the molecular weight.
Experimental Protocol: GC-MS
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Chromatographic Conditions:
Parameter Value Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film Carrier Gas Helium, constant flow at 1.0 mL/min Injector Temp. 250 °C Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min MS Transfer Line 280 °C Ion Source Temp. 230 °C Ionization Mode Electron Ionization (EI) at 70 eV | Mass Range | 40-450 amu |
-
Expected Data:
Data Point Expected Value Molecular Formula C₈H₇ClF₃NO[2][5] Molecular Weight 225.59 g/mol [2] Molecular Ion (M⁺) m/z 225 (and isotopic peak at m/z 227 due to ³⁷Cl) | Key Fragments | Fragments corresponding to the loss of the ethoxy side chain, chlorine, or parts of the aniline ring. |
Spectroscopic Analysis: Definitive Structural Elucidation
While chromatography assesses purity, spectroscopy provides irrefutable evidence of the molecular structure.
Caption: Relationship between analytical techniques and derived information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the precise structure of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition: Acquire standard ¹H, ¹³C, and ¹⁹F spectra.
Expected Spectral Data: The presence of fluorine atoms provides a unique opportunity for structural confirmation through ¹⁹F NMR and by observing H-F and C-F coupling constants.[6][7][8]
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~6.6-7.0 | Multiplets | 4H, Aromatic protons (AA'BB' system) |
| ~5.8-6.5 | Doublet of triplets (dt) | 1H, -OCH(Cl)F- | |
| ~3.7 | Broad singlet | 2H, -NH₂ | |
| ¹⁹F | Varies | Doublet | 1F, -CHFCl |
| Varies | Doublet | 2F, -CF₂- | |
| ¹³C | ~145-150 | Singlet | C-O |
| ~118-130 | Multiplets | Aromatic carbons | |
| ~115 | Singlet | C-NH₂ | |
| Varies | Triplet (due to C-F coupling) | -CF₂- | |
| Varies | Doublet of triplets | -CHFCl |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and simple technique used to identify the functional groups present in a molecule. The spectrum of an aniline derivative will show characteristic absorption bands.[9][10][11]
Causality of Spectral Features:
-
N-H Stretch: The primary amine (-NH₂) group typically shows two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.[11]
-
C-O-C Stretch: The ether linkage will produce a strong absorption band.
-
C-F and C-Cl Stretches: These bonds will give rise to strong, characteristic absorptions in the fingerprint region (typically 1000-1400 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl).
Protocol: FT-IR Analysis
-
Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3050 - 3010 | C-H Aromatic Stretch | Aryl |
| 1620 - 1580 | N-H Scissoring & C=C Ring Stretch | Amine & Aromatic |
| 1300 - 1200 | C-N Stretch | Aromatic Amine |
| 1250 - 1050 | C-O-C Asymmetric Stretch | Ether |
| 1200 - 1000 | C-F Stretch | Fluoroalkane |
| 800 - 600 | C-Cl Stretch | Chloroalkane |
Conclusion
The analytical characterization of this compound requires a synergistic combination of orthogonal techniques. Chromatographic methods like HPLC and GC-MS are essential for establishing purity and identifying potential volatile impurities. Spectroscopic methods, particularly the trifecta of ¹H, ¹³C, and ¹⁹F NMR, provide an unambiguous confirmation of the molecular structure, while FT-IR serves as a rapid check for the presence of key functional groups. By following the protocols and understanding the scientific rationale outlined in this guide, researchers can confidently ascertain the quality and identity of this important chemical intermediate, ensuring the reliability and reproducibility of their work.
References
- Studies on the hydrogen bonding of aniline's derivatives by FT-IR.
- Separation of 4-Fluoroaniline on Newcrom R1 HPLC column. SIELC Technologies.
- Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level.
- A Comparative Guide to the Purity Analysis of 4-Fluoroaniline by HPLC and GC-MS. Benchchem.
- A Comparison of experimental IR spectrum of aniline with theoretical...
- FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),...
- This compound | C8H7ClF3NO | CID 292544.
- CAS 403-61-2 | this compound. Synblock.
- Electronic Supplementary Inform
- Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Oxford Instruments.
- New class of 19F pH indicators: fluoroanilines.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Separation of 4-Fluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 6. rsc.org [rsc.org]
- 7. nmr.oxinst.com [nmr.oxinst.com]
- 8. New class of 19F pH indicators: fluoroanilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Studies on the hydrogen bonding of aniline's derivatives by FT-IR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Electrophilic Reactions of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline is a key building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing chloro-trifluoroethoxy substituent, presents a nuanced reactivity profile towards electrophiles. The interplay of these electronic effects governs the regioselectivity and feasibility of electrophilic aromatic substitution reactions. This guide provides a detailed exploration of the reactivity of this compound with various electrophiles, offering field-proven insights and robust protocols for its derivatization.
The amino group is a potent activating group, directing incoming electrophiles to the ortho and para positions due to its strong resonance electron-donating effect (+R effect)[1]. However, the 4-(2-chloro-1,1,2-trifluoroethoxy) group exerts a strong electron-withdrawing inductive effect (-I effect) due to the presence of multiple fluorine atoms and a chlorine atom. This deactivates the aromatic ring towards electrophilic attack compared to unsubstituted aniline. The substitution at the para position leaves the two ortho positions (2 and 6) and the two meta positions (3 and 5) available for substitution. Given the powerful directing nature of the amino group, electrophilic substitution is strongly favored at the positions ortho to the amine, namely the 2- and 6-positions.
This document will detail protocols for key electrophilic reactions: halogenation, nitration, and acylation, with a focus on controlling selectivity and achieving optimal yields.
Section 1: Halogenation
Halogenation of anilines is often a facile reaction due to the high activation of the ring by the amino group. However, this high reactivity can lead to polyhalogenation, a common challenge that needs to be addressed to achieve mono-substitution[2]. For this compound, the deactivating effect of the fluoroalkoxy group helps to moderate this reactivity, making selective mono-halogenation more achievable. The primary sites of halogenation are the positions ortho to the strongly activating amino group.
Mechanistic Considerations
The electrophilic halogenation of anilines proceeds via the standard electrophilic aromatic substitution mechanism. The halogenating agent (e.g., Br₂, Cl₂, I₂) is polarized, and the electrophilic halogen atom is attacked by the electron-rich aniline ring. The strong +R effect of the amino group stabilizes the resulting arenium ion intermediate, particularly when the attack occurs at the ortho or para positions. Since the para position is blocked in the target molecule, substitution is directed to the ortho positions.
Sources
The Strategic Utility of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
This comprehensive technical guide details the application of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline as a pivotal precursor in the synthesis of medicinally relevant heterocyclic compounds, with a primary focus on quinoline and benzimidazole frameworks. We elucidate the strategic incorporation of the chloro-trifluoroethoxy moiety to enhance the pharmacological profiles of target molecules. This document provides not only the theoretical underpinnings of key synthetic transformations but also detailed, field-tested protocols for the synthesis of advanced heterocyclic intermediates. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering a blend of mechanistic insights and practical, actionable methodologies.
Introduction: The Rationale for Fluorinated Precursors in Drug Discovery
The introduction of fluorine and fluorinated motifs into bioactive molecules is a well-established strategy in modern medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties. The this compound building block is a prime example of a precursor designed to impart these desirable characteristics. The trifluoroethoxy group can significantly enhance metabolic stability by blocking potential sites of oxidative metabolism.[1][2] Furthermore, its high electronegativity can influence the acidity of nearby protons and the overall electronic distribution of the molecule, potentially leading to stronger and more selective interactions with biological targets.[1][2] The additional presence of a chlorine atom offers another point of chemical diversity and can further modulate the electronic and lipophilic character of the final heterocyclic compound.
This guide will explore the synthetic utility of this valuable precursor in constructing two key heterocyclic systems: quinolines and benzimidazoles. Both scaffolds are prevalent in a multitude of approved drugs and clinical candidates, exhibiting a wide range of biological activities including anticancer, antimalarial, and antiparasitic effects.[3][4][5]
Physicochemical and Safety Data of the Precursor
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClF₃NO | [6] |
| Molecular Weight | 225.59 g/mol | [6] |
| CAS Number | 403-61-2 | [6] |
| Appearance | Solid (form may vary) | - |
| Melting Point | Not readily available | - |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in many organic solvents | - |
Safety Profile:
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Precautionary Measures: Wear protective gloves, clothing, and eye/face protection. Use only in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
Note: Always consult the material safety data sheet (MSDS) from your supplier for the most current and comprehensive safety information before handling this compound.
Synthesis of Quinolines via Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization.[7][8] The resulting 4-hydroxyquinoline is a versatile intermediate that can be readily converted to a 4-chloroquinoline, a key precursor for the synthesis of numerous bioactive molecules, including analogues of chloroquine.
The electron-withdrawing nature of the 2-chloro-1,1,2-trifluoroethoxy group on the aniline precursor can make the initial condensation step more challenging compared to electron-rich anilines.[1] Consequently, higher reaction temperatures or longer reaction times for the cyclization step may be necessary. Microwave-assisted synthesis can be a particularly effective strategy to improve yields and reduce reaction times.
Workflow for Gould-Jacobs Quinoline Synthesis
Caption: Workflow for the synthesis of a quinolinone via the Gould-Jacobs reaction.
Protocol 1: Microwave-Assisted Gould-Jacobs Synthesis of Ethyl 6-(2-chloro-1,1,2-trifluoroethoxy)-4-hydroxyquinoline-3-carboxylate
Rationale: This protocol utilizes microwave irradiation to overcome the high activation energy of the thermal cyclization step, which is often a bottleneck when using electron-deficient anilines. This method significantly reduces the reaction time from hours to minutes.
Materials:
-
This compound (1.0 eq)
-
Diethyl ethoxymethylenemalonate (DEEM) (3.0 eq)
-
Microwave synthesis vial (appropriate size)
-
Magnetic stir bar
-
Acetonitrile (for washing)
Procedure:
-
To a microwave synthesis vial, add this compound and diethyl ethoxymethylenemalonate. The excess DEEM acts as both a reagent and a solvent.
-
Add a magnetic stir bar and securely cap the vial.
-
Place the vial in the microwave reactor.
-
Heat the reaction mixture to 250°C and hold for 10-20 minutes. The reaction progress can be monitored by TLC or LC-MS if desired.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product is expected to form.
-
Filter the solid product and wash it with a small amount of cold acetonitrile.
-
Dry the resulting solid under vacuum to yield the desired ethyl 6-(2-chloro-1,1,2-trifluoroethoxy)-4-hydroxyquinoline-3-carboxylate.
Expected Outcome: A solid product, which can be further purified by recrystallization if necessary. The subsequent hydrolysis and decarboxylation to the 4-quinolinone can be achieved by standard literature procedures (e.g., refluxing with aqueous NaOH followed by acidification and heating).
Synthesis of Benzimidazoles via Phillips-Ladenburg Condensation
The Phillips-Ladenburg condensation is a classical and straightforward method for the synthesis of benzimidazoles, involving the reaction of an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, typically HCl.[2] To utilize this compound for this synthesis, it must first be converted to the corresponding o-phenylenediamine derivative. This is typically achieved through a nitration step followed by reduction.
The electron-withdrawing nature of the substituent will direct nitration to the position ortho to the amino group. Subsequent reduction of the nitro group yields the required 1,2-diaminoarene.
Workflow for Phillips-Ladenburg Benzimidazole Synthesis
Caption: General workflow for the synthesis of benzimidazoles.
Protocol 2: Synthesis of 5-(2-chloro-1,1,2-trifluoroethoxy)-1H-benzo[d]imidazole
Rationale: This protocol outlines the synthesis of the parent benzimidazole ring system from the corresponding o-phenylenediamine. Formic acid is used as the source of the C2 carbon. This method is advantageous for its simplicity and the ready availability of the carboxylic acid.
Materials:
-
4-(2-Chloro-1,1,2-trifluoroethoxy)benzene-1,2-diamine (1.0 eq)
-
Formic acid (excess)
-
4M Hydrochloric acid
Procedure:
-
In a round-bottom flask, combine 4-(2-Chloro-1,1,2-trifluoroethoxy)benzene-1,2-diamine and an excess of formic acid.
-
Add 4M hydrochloric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.
-
Filter the resulting solid, wash with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expected Outcome: A solid product corresponding to 5-(2-chloro-1,1,2-trifluoroethoxy)-1H-benzo[d]imidazole. The use of other carboxylic acids (R-COOH) will yield the corresponding 2-substituted benzimidazoles.
Applications in Drug Discovery and Agrochemicals
Heterocyclic compounds bearing the this compound moiety are of significant interest in both the pharmaceutical and agrochemical industries.
-
Antiparasitic Agents: Benzimidazole derivatives are a well-known class of anthelmintic drugs. The incorporation of the fluoroalkoxy group can enhance the lipophilicity and metabolic stability of these agents, potentially leading to improved efficacy and duration of action against various parasites.[3][4]
-
Anticancer Agents: Quinolines are a core scaffold in many anticancer drugs, including tyrosine kinase inhibitors. The electronic properties of the chloro-trifluoroethoxy substituent can be fine-tuned to optimize interactions with the kinase hinge region or other allosteric sites.[5]
-
Agrochemicals: The unique properties imparted by the fluoroalkoxy group are also valuable in the design of novel herbicides and fungicides. Enhanced metabolic stability can translate to greater persistence and efficacy in the field.
The patent literature provides numerous examples of complex molecules synthesized from this precursor, highlighting its role as a key building block in the development of proprietary compounds with potential commercial applications.
Conclusion
This compound is a strategically designed precursor that offers a reliable pathway to novel heterocyclic compounds with potentially enhanced pharmacological and agrochemical properties. The protocols detailed in this guide, based on established and robust named reactions, provide a solid foundation for researchers to explore the synthesis of quinoline and benzimidazole derivatives incorporating this valuable fluoroalkoxy motif. The inherent properties of the 2-chloro-1,1,2-trifluoroethoxy group—namely, enhanced metabolic stability and modulated electronic character—make this building block a powerful tool in the rational design of next-generation bioactive molecules.
References
-
Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]
-
Organic-Chemistry.org. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of bioactive quinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of several bioactive quinoline derivatives. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Aavula, R., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20687-20709. Retrieved from [Link]
-
Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-2224. Retrieved from [Link]
-
Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(3), 1036-1040. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical Bioactive Quinoline Derivatives. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Aniline Substituted Benzimidazole Derivatives. Retrieved from [Link]
-
Navarrete-Vázquez, G., et al. (2001). Synthesis and antiparasitic activity of 2-(trifluoromethyl)-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 11(2), 187-190. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and antiparasitic activity of 2-(Trifluoromethyl)benzimidazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). General syntheses of benzimidazoles from aniline derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Electron-deficient anilines, scalability, safety analysis and mechanism. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]
- CoLab. (n.d.). Phillips-Ladenburg Benzimidazole Synthesis.
-
Public Contracting Institute. (n.d.). The Series – Episode 6: Home Office Allocations – CAS 403. Retrieved from [Link]
-
Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047-3066. Retrieved from [Link]
-
Pérez-Vásquez, A., et al. (2023). Synthesis of Novel Chloro-Benzo[d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights. Molecules, 28(20), 7129. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Expedient synthesis of benzimidazoles using amides. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Some New Benzimidazole Derivatives. Retrieved from [Link]
-
Research Results in Pharmacology. (n.d.). The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Retrieved from [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
-
Nemez, D. B., et al. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Canadian Journal of Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). An improved synthesis of 6-chloro-1H-quinoxalin-2-one. Retrieved from [Link]
-
MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]
- Google Patents. (n.d.). CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone.
Sources
- 1. rsc.org [rsc.org]
- 2. CN107602463B - Synthesis method of 6-hydroxy-2 (1H) -quinolinone - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evaluation and Molecular Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" for industrial use
An Application Note and Protocol for the Industrial Scale-Up Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Authored by a Senior Application Scientist
This document provides a detailed guide for the industrial-scale synthesis of this compound, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. The protocol is designed for researchers, chemical engineers, and drug development professionals, emphasizing scalability, safety, and process control.
Introduction and Strategic Overview
This compound (CAS No. 403-61-2) is a fluorinated aromatic amine whose unique electronic and lipophilic properties make it a valuable building block in medicinal and materials chemistry.[1][2] The scale-up of its synthesis presents distinct challenges, primarily associated with the handling of gaseous reagents and the management of energetic reactions.
This guide outlines a robust, two-step synthetic strategy commencing from 4-nitrophenol. This starting material is selected over 4-aminophenol to circumvent the need for protecting the amine functionality, which would add steps and cost to the overall process. The synthesis proceeds via the etherification of 4-nitrophenol with chlorotrifluoroethene (CTFE), followed by the catalytic hydrogenation of the resulting nitro-intermediate to yield the target aniline.
Overall Synthetic Workflow
The process is logically divided into the formation of the ether linkage followed by the reduction of the nitro group.
Caption: High-level overview of the two-phase synthetic pathway.
Part I: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene
Mechanistic Rationale and Process Considerations
The first stage involves a nucleophilic addition of the 4-nitrophenoxide ion to the electron-deficient double bond of chlorotrifluoroethene (CTFE). This reaction is a variation of the Williamson ether synthesis, adapted for a gaseous electrophile.[3][4][5][6]
-
Choice of Base and Solvent: A strong base, such as potassium hydroxide (KOH), is required to quantitatively deprotonate the 4-nitrophenol, forming the potassium 4-nitrophenoxide salt. An aprotic polar solvent like N,N-dimethylformamide (DMF) is ideal for this step. DMF effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide anion, and has a high boiling point suitable for industrial applications.
-
Reagent Handling: Chlorotrifluoroethene is a toxic, flammable gas supplied as a liquefied gas under pressure.[7][8][9] Its addition must be performed in a high-pressure reactor with precise control over temperature and pressure. The reaction is highly exothermic and requires an efficient cooling system to prevent runaway reactions.
Detailed Industrial Protocol (Basis: 100 kg 4-Nitrophenol)
Equipment:
-
2000 L glass-lined or Hastelloy reactor, pressure-rated to at least 15 bar, equipped with a mechanical stirrer, cooling jacket, temperature probe, pressure transducer, and a subsurface gas inlet tube.
-
CTFE gas cylinder mounted on a scale with a mass flow controller.
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|---|
| 4-Nitrophenol | 100-02-7 | 139.11 | 100.0 kg | 1.0 |
| Potassium Hydroxide (85%) | 1310-58-3 | 56.11 | 44.5 kg | 1.05 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 800 L | - |
| Chlorotrifluoroethene (CTFE) | 79-38-9 | 116.47 | 92.0 kg | 1.1 |
Procedure:
-
Reactor Inerting: Purge the reactor with nitrogen gas three times to ensure an inert atmosphere.
-
Base and Substrate Charging: Charge the reactor with DMF (800 L) and potassium hydroxide (44.5 kg). Stir the mixture until the KOH is fully dissolved.
-
Phenoxide Formation: Slowly add the 4-nitrophenol (100.0 kg) to the reactor under stirring. The addition is exothermic; maintain the internal temperature below 40°C using the cooling jacket. Stir for 1 hour after the addition is complete to ensure full formation of the potassium 4-nitrophenoxide salt.
-
Reactor Cooling and CTFE Addition: Cool the reactor contents to 5-10°C.
-
Begin the subsurface addition of CTFE gas (92.0 kg) via the mass flow controller at a rate that maintains the internal temperature below 20°C. The reactor pressure will increase; do not exceed 10 bar. This addition may take 4-6 hours.
-
Reaction Maturation: After the CTFE addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture. Analyze by GC or HPLC to confirm the consumption of 4-nitrophenol (target: <1% remaining).
-
Work-up and Isolation: a. Cool the reactor to 10°C. Slowly quench the reaction by adding 1000 L of cold water, maintaining the temperature below 30°C. b. Transfer the mixture to an extraction vessel. Extract the product with toluene (2 x 400 L). c. Combine the organic layers and wash with water (2 x 300 L) and then with brine (1 x 300 L). d. Dry the organic layer over anhydrous sodium sulfate and filter. e. Concentrate the filtrate under reduced pressure to yield crude 4-(2-chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene as an oil. The expected yield is 175-185 kg.
Part II: Synthesis of this compound
Mechanistic Rationale and Process Considerations
The conversion of the aromatic nitro group to an amine is a standard and highly efficient industrial transformation. Catalytic hydrogenation is the preferred method for its high yield, clean conversion, and atom economy.[10]
-
Catalyst and Reaction Conditions: Palladium on carbon (Pd/C) is a highly effective catalyst for this reduction. A 5% Pd/C loading is typically sufficient. The reaction is carried out under a positive pressure of hydrogen gas in a solvent such as methanol or ethanol.
-
Safety: Handling hydrogen gas requires specialized hydrogenation reactors (autoclaves) designed to withstand high pressure and prevent leaks. The Pd/C catalyst is pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. It must be handled under a wet or inert atmosphere at all times.
Detailed Industrial Protocol (Basis: ~180 kg Intermediate)
Equipment:
-
2500 L stainless steel or Hastelloy hydrogenation reactor (autoclave).
-
Spark-proof agitation system.
-
Inert-gas filtration system (e.g., Nutsche filter dryer).
Materials:
| Reagent | CAS No. | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |
|---|---|---|---|---|
| 4-(2-Chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene | 130850-81-6 | 259.58 | ~180 kg | 1.0 |
| Methanol | 67-56-1 | 32.04 | 1200 L | - |
| 5% Palladium on Carbon (Pd/C), 50% wet | 7440-05-3 | - | 5.4 kg (dry basis) | 0.003 |
| Hydrogen Gas | 1333-74-0 | 2.02 | As required | - |
Procedure:
-
Catalyst Slurry Preparation: In a separate vessel, prepare a slurry of the 5% Pd/C catalyst (10.8 kg of 50% wet catalyst) in methanol (100 L) under a nitrogen atmosphere.
-
Reactor Charging: Charge the hydrogenator with the crude nitro-intermediate (~180 kg) and the remaining methanol (1100 L).
-
Catalyst Transfer: Transfer the catalyst slurry to the hydrogenator under a nitrogen blanket.
-
Hydrogenation: a. Seal the reactor. Purge with nitrogen three times, then purge with hydrogen gas three times. b. Pressurize the reactor with hydrogen gas to 5-7 bar. c. Begin stirring and heat the reactor to 40-50°C. The reaction is exothermic, and the initial temperature may rise. Use the cooling system to maintain the temperature within the specified range. d. Monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases (typically 6-10 hours).
-
In-Process Control (IPC): Sample the reaction mixture (after depressurizing and purging with nitrogen). Analyze by HPLC or TLC to confirm the complete disappearance of the starting material.
-
Catalyst Filtration and Product Isolation: a. Cool the reactor to room temperature. Depressurize and purge thoroughly with nitrogen. b. Filter the reaction mixture through a bed of Celite® in an enclosed, nitrogen-purged filtration system to remove the Pd/C catalyst. Crucial Safety Step: Never allow the filtered catalyst cake to dry in the air. Immediately quench the filter cake with water. c. Transfer the filtrate to a clean vessel. d. Concentrate the methanol solution under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve >99% purity. The expected yield is 145-155 kg.
Process Safety and Hazard Management
Industrial synthesis requires a stringent focus on safety. The following diagram outlines the critical safety considerations for this process.
Sources
- 1. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 2. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP0037353A1 - Process for the etherification of phenols - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. US4487975A - Etherification of phenols - Google Patents [patents.google.com]
- 7. halopolymer-usa.com [halopolymer-usa.com]
- 8. echemi.com [echemi.com]
- 9. synquestlabs.com [synquestlabs.com]
- 10. 4-Aminophenol - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Welcome to the technical support guide for the synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline (CAS No. 403-61-2)[1]. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important fluorinated building block. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your reactions, identify impurities, and achieve high-purity material.
Section 1: Plausible Synthetic Pathway & Impurity Genesis
The most common and direct route to synthesizing this compound involves the Williamson ether synthesis, starting from 4-aminophenol and an appropriate electrophile, such as 1,2-dichloro-1,1,2-trifluoroethane. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, thereby activating it for nucleophilic attack.
Caption: Plausible synthetic route via Williamson ether synthesis.
While this pathway appears straightforward, the presence of two nucleophilic sites on 4-aminophenol—the hydroxyl group and the amino group—creates a competitive reaction environment that is the primary source of process-related impurities.
Genesis of Common Impurities
Understanding how and why impurities form is the first step toward preventing them. The key lies in the relative nucleophilicity of the starting material's functional groups under the chosen reaction conditions.
Caption: Formation pathways for common synthesis-related impurities.
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis and purification of this compound.
Q1: My reaction yield is low and HPLC analysis shows a large peak corresponding to unreacted 4-aminophenol. What went wrong?
A1: This is a classic issue pointing to suboptimal reaction conditions. The root causes typically fall into one of these categories:
-
Insufficient or Ineffective Base: The pKa of the phenolic proton on 4-aminophenol is approximately 10.3. A base that is too weak will not achieve complete deprotonation, leaving a significant portion of the starting material in its less reactive, non-phenoxide form. Consider a stronger base (like NaH instead of K₂CO₃) or ensure the base used is anhydrous and of high purity.
-
Reaction Temperature and Time: Williamson ether syntheses can be sluggish. If the temperature is too low or the reaction time too short, the reaction may not proceed to completion. We recommend monitoring the reaction by TLC or HPLC until the 4-aminophenol spot/peak is no longer diminishing.
-
Solvent Choice: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Aprotic polar solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base, leaving a more "naked" and reactive phenoxide anion.
Q2: I have a major impurity with the same mass as my product. How do I identify and differentiate it?
A2: An impurity with an identical mass is almost certainly a positional isomer. In this synthesis, the most likely candidate is the N-alkylated isomer : 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-aminobenzene. Differentiating this from your desired O-alkylated product is critical and can be definitively achieved using spectroscopic methods.
| Analytical Technique | O-Alkylated Product (Desired) | N-Alkylated Isomer (Impurity) |
| ¹H NMR | Expect to see the -NH₂ protons as a broad singlet (integrating to 2H) and the disappearance of the phenolic -OH peak. The aromatic protons will show a characteristic splitting pattern for a 1,4-disubstituted ring. | Expect to see the phenolic -OH proton (broad singlet, 1H) and a single -NH proton (1H). The aromatic splitting pattern may shift due to the different electronic environment. |
| ¹³C NMR | The carbon attached to the ether oxygen (C4) will show a significant downfield shift into the ~150-160 ppm range. | The carbon attached to the hydroxyl group (C1) will remain in the typical phenol range (~150-160 ppm), while the carbon attached to the nitrogen (C4) will be further upfield. |
| IR Spectroscopy | Look for characteristic N-H stretching bands (~3300-3500 cm⁻¹) for a primary amine. | Look for a broad O-H stretch (~3200-3600 cm⁻¹) characteristic of a phenol and a sharper N-H stretch for the secondary amine. |
Q3: My isolated product is a dark brown or reddish color, not the expected off-white solid. What is the cause and how can I fix it?
A3: Anilines, particularly aminophenols, are highly susceptible to oxidation. Exposure to air, light, or residual metal catalysts can lead to the formation of highly colored quinone-imine type structures.
-
Prevention:
-
Inert Atmosphere: Run the reaction and work-up under an inert atmosphere of nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: If oxidation has already occurred, the colored impurities can often be removed by treating a solution of the crude product with activated carbon followed by filtration through a pad of celite. Recrystallization is also an effective method for removing these types of impurities[2].
-
Q4: What are the recommended analytical methods for routine purity checks and impurity profiling?
A4: A combination of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is ideal for a comprehensive purity assessment.
-
GC-MS: Excellent for identifying volatile and semi-volatile impurities, including residual solvents and by-products from the alkylating agent[3][4]. A typical GC method would use a non-polar or mid-polarity column (e.g., DB-5 or equivalent)[5].
-
HPLC-UV/MS: This is the workhorse technique for quantifying the main product and non-volatile impurities like the N-alkylated isomer and unreacted 4-aminophenol. A reverse-phase C18 column is standard.
Recommended Starting HPLC Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Column Temp. | 35 °C |
Section 3: Troubleshooting Guide & Experimental Protocols
This section provides a step-by-step workflow for tackling the most common and critical purification challenge: separating the desired O-alkylated product from the N-alkylated impurity.
Caption: Workflow for isolating the target compound from its isomer.
Protocol: Purification via Flash Column Chromatography
This protocol is designed to separate compounds with different polarities, which is the case for the O- and N-alkylated isomers. The phenolic -OH group on the N-alkylated impurity makes it significantly more polar than the desired product.
1. Preparation:
- Slurry Preparation: Dry-load the crude material onto a small amount of silica gel. This prevents band broadening. To do this, dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate), add silica gel until a free-flowing powder is formed, and then remove the solvent under vacuum.
- Column Packing: Pack a glass column with silica gel (230-400 mesh) using a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). Ensure the column bed is compact and level.
2. Loading and Elution:
- Carefully add the dry-loaded crude material to the top of the packed column.
- Begin elution with the starting solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The less polar desired product will elute first.
- Gradually increase the polarity of the mobile phase (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) to elute the more polar N-alkylated impurity.
3. Monitoring and Collection:
- Collect fractions continuously and monitor them using Thin Layer Chromatography (TLC).
- Spot each fraction on a TLC plate and develop it in a solvent system that gives good separation (e.g., 70:30 Hexane:Ethyl Acetate). Visualize the spots under a UV lamp.
- Combine the fractions that contain only the pure desired product (typically the lower Rf spot).
4. Final Steps:
- Evaporate the solvent from the combined pure fractions under reduced pressure.
- Confirm the identity and purity of the final product using NMR and HPLC as described in the FAQ section.
Section 4: Summary of Potential Impurities
| Impurity Name | Structure | Origin | Recommended Detection Method |
| 4-Aminophenol | (Starting Material) | Incomplete reaction | HPLC, GC-MS |
| 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-aminobenzene | (N-Alkylated Isomer) | Side reaction (amine nucleophilicity) | HPLC-MS, ¹H NMR |
| Di-N-alkylated Product | (Over-alkylation) | Side reaction | HPLC-MS |
| Oxidation Products | (Quinone-imine type) | Air/light exposure of aniline | HPLC-UV (visible wavelength) |
| Residual Solvents | (e.g., DMF, Acetonitrile) | Incomplete removal post-reaction | GC-MS (Headspace) |
By understanding the synthetic pathway and potential pitfalls, and by employing robust analytical and purification techniques, researchers can confidently produce high-purity this compound for their development needs.
References
- Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Unknown. Synthesis of Acetaminophen (Tylenol®) Experimental Procedure. Available at: [Link]
-
PubChemLite. This compound. Available at: [Link]
-
NIH. Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Available at: [Link]
-
Unknown. Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. Available at: [Link]
-
EPA. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Welcome to the technical support guide for the synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline. This document is designed for researchers, chemists, and drug development professionals encountering yield-related challenges in this multi-step synthesis. Here, we address common problems in a direct question-and-answer format, grounded in mechanistic principles and field-proven solutions.
Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved via a two-step process. Understanding this pathway is the first step in effective troubleshooting.
-
Step 1: Williamson Ether Synthesis. 4-Nitrophenol is deprotonated with a suitable base to form a phenoxide intermediate. This nucleophile then attacks an electrophilic fluoroalkane, such as 1,2-dichloro-1,1,2-trifluoroethane or a similar reagent, via an SN2 mechanism to form 4-(2-chloro-1,1,2-trifluoroethoxy)nitrobenzene.
-
Step 2: Nitro Group Reduction. The nitro group of the ether intermediate is then reduced to an amine, typically through catalytic hydrogenation, to yield the final product, this compound.
Low yields can originate from either of these critical steps or during the final product isolation. This guide is structured to help you diagnose the issue systematically.
Caption: General two-step synthetic workflow for this compound.
Frequently Asked Questions: General Troubleshooting
Q1: My overall yield is significantly lower than expected. Where should I begin my investigation?
Answer: Start by analyzing the purity and yield of the intermediate product, 4-(2-chloro-1,1,2-trifluoroethoxy)nitrobenzene, after Step 1.
-
If the yield of the nitro intermediate is low: The problem lies within the Williamson ether synthesis. Focus your attention on the troubleshooting section for Step 1.
-
If the yield of the nitro intermediate is high, but the final product yield is low: The issue is likely in the nitro reduction (Step 2) or during the final work-up and purification. Proceed to the troubleshooting guide for Step 2.
A systematic, stepwise analysis prevents unnecessary optimization of an already efficient reaction step.
FAQ: Troubleshooting Step 1 - The Williamson Ether Synthesis
The Williamson ether synthesis is a robust SN2 reaction, but its success with fluorinated electrophiles depends heavily on optimized conditions.[1][2]
Q2: The conversion of 4-nitrophenol is very low. What are the most likely causes?
Answer: Low conversion is typically traced back to three key areas: incomplete deprotonation of the phenol, poor reactivity of the electrophile, or suboptimal solvent choice.
-
Ineffective Deprotonation: 4-Nitrophenol requires a sufficiently strong base to form the reactive phenoxide nucleophile. Weak bases may result in an equilibrium that favors the starting alcohol.
-
Solvent Effects: The SN2 mechanism is highly sensitive to the solvent.[1] Protic solvents (like water or ethanol) can solvate the nucleophile, shielding it and drastically reducing its reactivity.
-
Insufficient Temperature: While higher temperatures can promote side reactions, insufficient thermal energy will result in a sluggish and incomplete reaction.[1]
| Parameter | Recommendation | Rationale |
| Base | Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For very stubborn reactions, sodium hydride (NaH) can be used, but with caution. | K₂CO₃ and Cs₂CO₃ are strong enough to deprotonate the nitrophenol without promoting significant side reactions. Cs₂CO₃ is often superior due to its higher solubility. NaH ensures complete deprotonation but increases the risk of elimination.[3] |
| Solvent | Employ a polar aprotic solvent such as DMF, DMSO, or Acetonitrile. Ensure the solvent is anhydrous. | These solvents solvate the cation (K⁺, Cs⁺) but leave the phenoxide anion highly reactive and available for nucleophilic attack.[2] Water contamination will protonate the phenoxide, killing the reaction. |
| Temperature | Start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction by TLC or LC-MS. Increase to 100 °C if the reaction is slow. | This provides enough energy for the reaction to proceed at a reasonable rate while minimizing the risk of elimination side reactions. Reaction times are typically in the range of 4-12 hours.[1] |
Q3: My reaction produces the desired ether, but also significant byproducts. How can I identify and minimize them?
Answer: The most common side reactions in this synthesis are E2 elimination of the fluoroalkane and C-alkylation of the phenoxide.
Caption: Competing SN2 (desired) and E2 (undesired) pathways in the ether synthesis step.
Troubleshooting Side Reactions:
-
E2 Elimination: This occurs when the phenoxide acts as a base, abstracting a proton from the fluoroalkane, leading to the formation of an alkene (e.g., chlorotrifluoroethylene) instead of the desired ether.[3]
-
Diagnosis: Look for volatile, low-boiling point byproducts in your GC-MS analysis.
-
Solution: Use a less hindered, more nucleophilic base system. Cesium carbonate is often preferred over potassium carbonate as it promotes SN2 over E2. Avoid excessively high temperatures (>120 °C) and overly strong bases like alkoxides if possible.
-
-
C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or a carbon on the aromatic ring (C-alkylation, undesired).[3]
-
Diagnosis: Look for isomers of your product in the LC-MS or NMR spectrum.
-
Solution: This is generally less of a problem with nitrophenols due to the electron-withdrawing nature of the nitro group. Using polar aprotic solvents (DMF, DMSO) strongly favors O-alkylation.
-
FAQ: Troubleshooting Step 2 - Nitro Group Reduction
The reduction of an aromatic nitro group is a common and generally high-yielding transformation. However, issues can arise from catalyst deactivation or incomplete reaction.
Q4: The nitro reduction is incomplete, and I recover significant amounts of starting material. What should I do?
Answer: Incomplete reduction is almost always related to the catalyst, hydrogen source, or reaction time.
| Parameter | Recommendation | Rationale |
| Catalyst | Use 5-10 mol% of a high-quality Palladium on Carbon (Pd/C) catalyst. Ensure it is fresh. If Pd/C fails, consider Raney Nickel. | Pd/C is the standard for this transformation. Old or poorly stored catalyst can have significantly reduced activity. The chloro-substituent on the ethoxy chain may slightly inhibit the catalyst, requiring a higher loading. |
| Hydrogen Source | For catalytic hydrogenation, ensure a constant positive pressure of H₂ (1-3 atm is usually sufficient).[4] For transfer hydrogenation, use a fresh source of ammonium formate or cyclohexene. | An inadequate supply of hydrogen is a common cause of stalled reactions. Ensure the system is properly sealed and purged. Transfer hydrogenation can be a good alternative if handling H₂ gas is an issue. |
| Solvent & Time | Use protic solvents like Ethanol or Methanol.[4] Monitor the reaction by TLC until the starting material spot has completely disappeared. Reactions can take 4-24 hours. | These solvents are ideal for catalytic hydrogenation. Do not stop the reaction prematurely; some reductions can be slow. |
Q5: The reaction seems to work, but the isolated product is impure and the yield is still low. What other reactions could be occurring?
Answer: Over-reduction or the formation of condensation byproducts can occur, especially if the reaction is not properly controlled.
-
Hydrodehalogenation: The palladium catalyst can sometimes cleave the C-Cl bond, leading to a de-chlorinated byproduct.
-
Diagnosis: Look for a mass peak in your MS data corresponding to the loss of chlorine (-34 Da).
-
Solution: Use a less aggressive catalyst or lower hydrogen pressure. Sometimes adding a mild catalyst poison can selectively prevent this, but this requires careful optimization.
-
-
Formation of Azo/Azoxy Compounds: Incomplete reduction can sometimes lead to the condensation of the intermediate nitroso and hydroxylamine species, forming dimeric impurities.
-
Diagnosis: These byproducts are often colored (orange/red) and will have a much higher molecular weight than the desired product.
-
Solution: Ensure efficient stirring and a sufficient supply of hydrogen to push the reaction to completion, minimizing the concentration of reactive intermediates.
-
Final Product Isolation and Purification
Q6: I have a complex crude mixture after the reduction step. What is the best way to purify the final aniline product?
Answer: The basicity of the aniline group is key to its purification.
-
Acid-Base Extraction:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). The desired aniline product will be protonated and move into the aqueous layer, leaving non-basic organic impurities behind.
-
Separate the aqueous layer and carefully basify it with a base like NaOH or NaHCO₃ until pH > 9.
-
Extract the now neutral aniline back into an organic solvent. .
-
-
Chromatography: If acid-base extraction does not provide sufficient purity, column chromatography on silica gel is the next step. Use a gradient of ethyl acetate in hexanes or petroleum ether. The aniline product is moderately polar and should elute effectively.
This acid-base workup is a highly effective method for separating the target amine from unreacted nitro starting material and other non-basic byproducts.
References
-
ResearchGate. AZ1 via Williamson Ether Synthesis and Reductive Amination. Available from: [Link]
-
PubChem. This compound | C8H7ClF3NO | CID 292544. Available from: [Link]
- Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
PubChem. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Available from: [Link]
-
TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. Available from: [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. Available from: [Link]
Sources
Optimizing reaction conditions for "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" synthesis
Welcome to the dedicated support center for the synthesis of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline (CAS No. 403-61-2).[1] This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and answers to frequently asked questions. Our focus is on delivering scientifically sound, field-tested insights to help you optimize your reaction conditions and overcome common synthetic challenges.
Synthetic Pathway Overview
The most established and reliable route to this compound involves a two-step process. This pathway is advantageous due to the commercial availability of the starting materials and the generally high efficiency of each transformation.
-
Step 1: Nucleophilic Aromatic Substitution (Ether Formation). This step involves the reaction of 4-nitrophenol with chlorotrifluoroethylene (CTFE) under basic conditions to form the key intermediate, 1-(2-chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene (CAS No. 405-44-7).[2]
-
Step 2: Nitro Group Reduction. The nitro intermediate is then reduced to the target aniline derivative. This reduction is a critical step where selectivity is paramount to avoid unwanted side reactions like dehalogenation.
Caption: Overall two-step synthesis of the target aniline.
Part 1: Synthesis of 1-(2-Chloro-1,1,2-trifluoroethoxy)-4-nitrobenzene
This reaction is a variation of the Williamson ether synthesis, where the phenoxide of 4-nitrophenol acts as a nucleophile.[3][4] The electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic addition-elimination reaction.
Recommended Experimental Protocol
-
To a solution of 4-nitrophenol (1.0 eq.) in a polar aprotic solvent such as Dimethylformamide (DMF), add a suitable base (e.g., K₂CO₃, 1.5 eq.).
-
Heat the mixture (e.g., to 60-80°C) to ensure complete formation of the 4-nitrophenoxide salt.
-
Carefully introduce chlorotrifluoroethylene (CTFE) gas (1.2-1.5 eq.) subsurface into the stirred reaction mixture. (Caution: CTFE is a toxic, flammable gas and must be handled in a well-ventilated fume hood with appropriate safety measures). [5][6]
-
Maintain the reaction at the set temperature and monitor its progress by TLC or GC-MS until the 4-nitrophenol is consumed.
-
Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.
Table 1: Recommended Conditions for Ether Formation
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are crucial.[7] They effectively solvate the cation (e.g., K⁺) without strongly solvating the phenoxide nucleophile, thereby maximizing its reactivity. |
| Base | K₂CO₃, Cs₂CO₃, NaOH | Potassium or cesium carbonate are often preferred as they are strong enough to deprotonate the phenol but are not excessively harsh, minimizing side reactions.[7] |
| Temperature | 60 - 90 °C | Provides sufficient energy to overcome the activation barrier. Temperatures above 100°C may promote CTFE polymerization or solvent degradation. |
| CTFE Stoich. | 1.2 - 1.5 equivalents | A slight excess ensures complete consumption of the 4-nitrophenol. A large excess is wasteful and increases the risk of polymerization. |
Troubleshooting Guide: Ether Formation
Q1: My reaction yield is very low, or the reaction has stalled. What went wrong?
A1: Low yield or stalling can be attributed to several factors:
-
Insufficient Base or Wet Reagents: The formation of the phenoxide is critical. Ensure your base is anhydrous and used in sufficient excess (at least 1.5 eq.). Moisture will consume the base and protonate the reactive phenoxide. Dry your solvent and 4-nitrophenol if necessary.
-
Poor CTFE Delivery: As a gas, ensuring efficient delivery and dissolution of CTFE into the reaction medium is vital. Use a gas dispersion tube and vigorous stirring. A sealed reaction vessel is necessary to prevent the gas from escaping.
-
Suboptimal Temperature: If the temperature is too low, the reaction rate will be impractically slow. Conversely, if it's too high, CTFE can polymerize. Experiment within the recommended 60-90°C range to find the sweet spot for your specific setup.
Q2: I'm observing multiple unexpected spots on my TLC plate. What are these impurities?
A2: The most common impurities in this step are:
-
Poly(chlorotrifluoroethylene) (PCTFE): CTFE can self-polymerize, especially at elevated temperatures or in the presence of radical initiators.[8] This typically appears as an insoluble white solid. To mitigate this, maintain strict temperature control and ensure your reagents are free of peroxides.
-
C-Alkylated Byproducts: While O-alkylation is heavily favored, trace amounts of C-alkylation on the aromatic ring can occur, especially with stronger bases or higher temperatures.[7] Purifying the product via column chromatography or recrystallization is usually effective at removing these isomers.
-
Unreacted 4-nitrophenol: If the reaction is incomplete, you will have starting material left. This can be removed by performing a basic wash (e.g., with 1M NaOH) during the workup, which will extract the acidic phenol into the aqueous layer.
Part 2: Reduction of Nitro Group to Aniline
The reduction of the nitro group is the final and often most delicate step. The primary challenge is to achieve complete reduction of the nitro group to an amine without cleaving the C-Cl bond (hydrodehalogenation).
Table 2: Comparison of Common Reduction Methods
| Method | Reagents & Conditions | Pros | Cons & Mitigation Strategies |
| Catalytic Hydrogenation | H₂ gas (1-5 atm), Pd/C or Raney Ni catalyst, in EtOH or EtOAc | High yield, clean reaction, easy product isolation (filtration of catalyst).[9] | Risk of Dehalogenation: Pd/C is notorious for causing hydrodehalogenation.[10] Mitigation: Use Raney Nickel, which is less prone to this side reaction.[11] Alternatively, sulfided platinum-on-carbon (Pt/C) catalysts or the addition of dehalogenation inhibitors (e.g., morpholine) can be effective.[12] |
| Chemical Reduction (Metal/Acid) | Fe powder / HCl or NH₄Cl in EtOH/H₂O | Cost-effective, highly tolerant of halogens, robust for large-scale synthesis. | Stochiometric amounts of metal waste are generated, requiring more intensive workup to remove iron salts. |
| Transfer Hydrogenation | Hydrazine hydrate (N₂H₄·H₂O), Pd/C or Fe catalyst, in EtOH | Avoids the use of high-pressure hydrogen gas, making it safer for standard lab equipment. Can be highly selective.[13] | Hydrazine is highly toxic. Dehalogenation can still occur, especially at reflux temperatures; running the reaction at room temperature often improves selectivity.[13] |
Troubleshooting Guide: Nitro Reduction
Q3: My yield is low, and I've isolated a mixture of starting material and product. How can I drive the reaction to completion?
A3: An incomplete reduction is a common issue. Consider the following:
-
Catalyst Activity (for Hydrogenation): The catalyst may be poisoned or deactivated. Ensure you are using a fresh, high-quality catalyst. For Pd/C, a 5-10 wt% loading is standard. If the reaction stalls, filtering and adding a fresh batch of catalyst can sometimes restart it.
-
Insufficient Reductant (for Chemical Reduction): For metal/acid reductions, a significant excess of the metal (e.g., 3-5 equivalents of Fe) is often required. Ensure the metal is finely powdered to maximize surface area.
-
Poor Mass Transfer (for Hydrogenation): In a three-phase system (solid catalyst, liquid solution, hydrogen gas), efficient stirring is paramount to ensure hydrogen is available at the catalyst surface.
Caption: Troubleshooting workflow for low yield in the reduction step.
Q4: I've successfully reduced the nitro group, but my product is contaminated with a dehalogenated version. How can I prevent this?
A4: Hydrodehalogenation is the most significant side reaction in this step.
-
Catalyst Choice is Key: As mentioned, this is the most critical factor. Palladium on carbon (Pd/C) is highly active for cleaving C-Cl bonds. The first and most effective solution is to switch to a less aggressive catalyst like Raney Nickel.[11]
-
Reaction Conditions: Higher temperatures and prolonged reaction times increase the likelihood of dehalogenation. Monitor the reaction closely and stop it as soon as the starting material is consumed. For transfer hydrogenation with hydrazine, performing the reaction at room temperature instead of reflux can dramatically improve selectivity.[13]
-
Use of Inhibitors: If you must use a platinum or palladium catalyst, the addition of an inhibitor can suppress dehalogenation. Additives like morpholine have been shown to be effective suppressors in these types of reductions.[12]
General FAQs
Q1: What are the most critical safety precautions for this synthesis?
A1: Safety is paramount.
-
Chlorotrifluoroethylene (CTFE): CTFE is a toxic, flammable, and pressurized gas. It must be handled in a robust, well-ventilated fume hood. Use appropriate pressure regulators and check all connections for leaks. Ensure proper grounding to avoid static discharge, which can be an ignition source.[6][14] Always have a response plan for gas leaks.
-
Nitro Compounds: The nitroaromatic intermediate is energetic and potentially explosive, especially on a large scale. Avoid excessive heat and mechanical shock.
-
Hydrogenation: When using H₂ gas, ensure all equipment is rated for pressure work. Purge the system with an inert gas (N₂ or Ar) before and after the reaction to prevent the formation of explosive H₂/air mixtures.
Q2: How should I monitor the progress of these reactions?
A2: Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The starting 4-nitrophenol is highly polar and will have a low Rf. The nitro intermediate will be less polar (higher Rf), and the final aniline product will be slightly more polar than the intermediate. Staining with potassium permanganate can help visualize spots. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal.
Q3: What is the best way to purify the final product?
A3:
-
Workup: After the reduction, the first step is to remove the catalyst (by filtration through Celite) or inorganic salts (through aqueous washes). If an acid was used, the aniline will be in the aqueous layer as a salt. Neutralize with a base (e.g., NaHCO₃ or NaOH) to a pH of 8-9 to liberate the free aniline, then extract with an organic solvent.[15][16]
-
Purification: The crude product can often be purified by recrystallization from a solvent system like ethanol/water or heptane/ethyl acetate. If isomers or persistent impurities are present, column chromatography on silica gel is the most effective method.[17]
References
-
HaloPolymer. (2017). Chlorotrifluoroethylene (R1113) Safety Data Sheet. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure for Chlorotrifluoroethylene. Retrieved from [Link]
-
HaloPolymer Trading Inc. (2020). Chlorotrifluoroethylene Safety Data Sheet. Retrieved from [Link]
-
Jathoul, A. P., et al. (2017). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 21(1), 125-131. [Link]
- EP0193671A1. (1986). Separation of aniline and p-fluoroaniline.
-
Yu, J., et al. (2011). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 16(12), 10188-10195. [Link]
- US3145231A. (1964). Process for the reduction of halo nitro aromatic compounds.
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- US5068436A. (1991). Hydrogenation of halonitrobenzenes without dehalogenation.
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Williamson Ether Synthesis Lab Manual. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
O'Brien, A., et al. (2015). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Adsorption Science & Technology, 33(4), 345-357. [Link]
- CN104119238A. (2014). Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. [Link]
- CN101844990B. (2012). Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- CN103709045A. (2014). Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
-
Matrix Fine Chemicals. (n.d.). 1-(2-CHLORO-1,1,2-TRIFLUOROETHOXY)-4-NITROBENZENE. Retrieved from [Link]
Sources
- 1. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-CHLORO-1,1,2-TRIFLUOROETHOXY)-4-NITROBENZENE | CAS 405-44-7 [matrix-fine-chemicals.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. synquestlabs.com [synquestlabs.com]
- 6. echemi.com [echemi.com]
- 7. jk-sci.com [jk-sci.com]
- 8. halopolymer-usa.com [halopolymer-usa.com]
- 9. 1,2-Bis(2-chloroethoxy)-4-nitrobenzene | 97916-49-9 | Benchchem [benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 12. US3145231A - Process for the reduction of halo nitro aromatic compounds - Google Patents [patents.google.com]
- 13. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 14. siadmi.com [siadmi.com]
- 15. EP0193671A1 - Separation of aniline and p-fluoroaniline - Google Patents [patents.google.com]
- 16. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate - Google Patents [patents.google.com]
- 17. reddit.com [reddit.com]
Technical Support Center: Stability and Degradation of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Welcome to the technical support center for 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for stability studies and handling of this compound.
Introduction
This compound is a substituted aniline with potential applications in pharmaceutical and agrochemical research. Understanding its stability profile is critical for developing robust formulations, ensuring accurate analytical results, and meeting regulatory requirements. This document provides a comprehensive overview of potential stability issues, inferred degradation pathways, and detailed experimental protocols to investigate and manage the stability of this molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues that may arise during the handling, storage, and analysis of this compound.
Q1: My freshly prepared stock solution of this compound is showing a slight yellow to brown discoloration. Is this normal?
A1: Yes, a slight discoloration upon storage is a known characteristic of many anilines and their derivatives.[1] The primary cause is atmospheric oxidation. The amino group (-NH2) on the aniline ring is susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored polymeric impurities.
Troubleshooting Steps:
-
Inert Atmosphere: To minimize oxidation, prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use high-purity, degassed solvents for solution preparation. Peroxides in solvents can accelerate oxidation.
-
Light Protection: Store solutions in amber vials or protect them from light, as photo-oxidation can also contribute to discoloration.
-
Short-Term Use: Prepare solutions fresh for immediate use whenever possible. If storage is necessary, keep them at low temperatures (2-8 °C) to slow down the degradation process.
Q2: I am observing unexpected peaks in my HPLC chromatogram after my sample has been stored at room temperature for a few days. What could be the cause?
A2: The appearance of new peaks in your chromatogram is a strong indicator of degradation. For this compound, several degradation pathways are plausible under ambient conditions, including oxidation and photodegradation.
Troubleshooting Steps:
-
Peak Identification: The first step is to identify if these new peaks are indeed degradation products. This can be achieved by comparing the chromatogram of the aged sample with that of a freshly prepared standard.
-
Forced Degradation Study: To confirm the origin of these peaks, a forced degradation study is recommended. Exposing the compound to controlled stress conditions (acid, base, oxidation, heat, light) will help to systematically generate and identify potential degradation products.[2][3][4]
-
Stability-Indicating Method: Ensure that your HPLC method is "stability-indicating." This means the method should be able to resolve the parent compound from all potential degradation products. If the new peaks are co-eluting with your main peak, method optimization is necessary.[5][6]
Q3: What are the most likely degradation pathways for this compound?
A3: Based on the chemical structure, which includes an aniline moiety, a chloro-substituted aromatic ring, and a fluoroethoxy group, the following degradation pathways are most probable:
-
Oxidative Degradation: The amino group is prone to oxidation, which can lead to the formation of nitroso, nitro, and polymeric impurities.[7] The presence of the electron-donating amino group activates the aromatic ring, making it more susceptible to oxidation.
-
Photodegradation: Aromatic amines and chloroaromatics can undergo degradation upon exposure to UV light.[8] This can involve cleavage of the C-Cl bond or reactions involving the amino group, leading to a variety of degradation products, including phenols and benzoquinones.[9]
-
Hydrolytic Degradation: While the ether linkage is generally stable, under extreme pH and temperature conditions, hydrolysis of the ether bond could occur, leading to the formation of 4-aminophenol and 2-chloro-1,1,2-trifluoroethanol. However, this is generally considered a less likely pathway under normal conditions.[10]
-
Thermal Degradation: At elevated temperatures, decomposition can occur. For halogenated aromatic compounds, this can involve the cleavage of carbon-halogen and carbon-nitrogen bonds, potentially leading to the release of hydrogen halides and nitrogen oxides.[11][12][13][14][15]
Q4: How can I design a robust forced degradation study for this compound?
A4: A forced degradation study, as outlined in the ICH Q1A(R2) guidelines, is essential to understand the intrinsic stability of the molecule.[2][3][16] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely destroying the sample.
A recommended experimental design is summarized in the table below:
| Stress Condition | Recommended Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Hydrolysis of the ether linkage (less likely), potential for salt formation. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | Hydrolysis of the ether linkage (more likely than acid), potential for dehalogenation under harsh conditions. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours | Oxidation of the amino group to nitroso, nitro, and polymeric impurities. |
| Thermal Degradation | 80°C (dry heat) for 48 hours | General decomposition, potential for C-N and C-O bond cleavage. |
| Photodegradation | Solid and solution state exposure to UV and visible light (ICH Q1B) | Photolytic cleavage of C-Cl bond, oxidation of the amino group, ring opening under extensive exposure. |
Inferred Degradation Pathways
Based on the chemical principles of the functional groups present in this compound, the following degradation pathways are proposed.
Caption: Inferred degradation pathways of this compound.
Experimental Protocol: Forced Degradation and Stability-Indicating HPLC Method Development
This protocol provides a step-by-step guide for conducting a forced degradation study and developing a stability-indicating HPLC method.
Part 1: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw samples at the same time points as the acid hydrolysis. Neutralize with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature. Withdraw samples at 0, 2, 4, 8, and 24 hours.
-
Thermal Degradation: Transfer 1 mL of the stock solution into a vial and evaporate the solvent under a gentle stream of nitrogen. Place the vial with the solid residue in an oven at 80°C. At specified time points (e.g., 24, 48, 72 hours), dissolve the residue in a known volume of solvent for analysis.
-
Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Sample Analysis: Analyze all stressed samples, along with a non-stressed control, using an appropriate analytical method (e.g., HPLC-UV).
Part 2: Stability-Indicating HPLC Method Development and Validation
The goal is to develop an HPLC method that can separate the parent compound from all the degradation products generated during the forced degradation study.
-
Initial Method Development:
-
Column: A C18 column is a good starting point for this type of molecule.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance (a photodiode array detector is ideal for this).
-
-
Method Optimization:
-
Inject the stressed samples and observe the chromatograms.
-
Adjust the gradient profile, mobile phase pH, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.
-
The peak purity of the parent compound in the stressed samples should be assessed using a PDA detector to ensure no co-elution.
-
-
Method Validation (as per ICH Q2(R1) guidelines): [1][17][18][19][20]
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.
-
Range: Define the concentration range over which the method is precise, accurate, and linear.
-
Accuracy: Determine the closeness of the test results obtained by the method to the true value.
-
Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Detection Limit (LOD) & Quantitation Limit (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Caption: Workflow for developing a stability-indicating analytical method.
References
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
- Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003).
- Journal of Analytical and Applied Pyrolysis. THERMAL DEGRADATION OF 2,4,6-TRI[(BROMO)x ANILINO]-1,3,5-TRIAZINES.
- Dong, M. W. (2019). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 37(11), 836-847.
- Zhou, Y., Hu, D., et al. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin.
- Nitoi, I., Oancea, P., & Cristea, I. (2013). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM. Environmental Engineering & Management Journal, 12(11).
- Wang, Q., et al. (2022). Advanced Degradation of Aniline in Secondary Effluent from a Chemical Industry Park by Cobalt Ferrite/Peracetic Acid System.
- Velev, C. (2023).
- Nitoi, I., Oancea, P., & Cristea, I. (2013). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO 2 /H 2 O 2 SYSTEM.
- Helda. (2018).
- European Medicines Agency. (1995). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- SUPDET 2000. A REVIEW OF THERMAL DECOMPOSITION PRODUCT TESTING OF HALOCARBON FIRE SUPPRESSION AGENTS.
- Nitoi, I., Oancea, P., & Cristea, I. (2013). ADVANCED DEGRADATION OF 4-CHLOROANILINE FROM WATER IN UV/TiO2/H2O2 SYSTEM.
- HMR Labs. (2024).
- AIDIC. (2014).
- Li, Y., Wang, F., Zhou, G., & Ni, Y. (2003). Aniline degradation by electrocatalytic oxidation.
- Royal Society of Chemistry. (2016).
- PubChem. 4-Chloroaniline.
- Ceylan, Z., & Çaycı, G. (2023). Development of a new High Performance Liquid Chromatography-Fluorescence Detection (HPLC-FL) method for the determination of biogenic amines in frozen fish samples. Global NEST Journal, 25(4), 1-7.
- Klick, S., et al. (2005). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Cmoch, P., et al. (2023). Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents. Molecules, 28(18), 6569.
- Patel, P., et al. (2012). Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine.
- U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- De Meulenaer, B., et al. (2020). Photodegradation Products and their Analysis in Food. Journal of Analytical & Bioanalytical Techniques, 11(3).
- Open Access Journals. (2023).
- Altarawneh, M. (2014).
- AMSbio. (2024). ICH Q2(R2)
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- MDPI. (2023). Organic Acids for Lignin and Hemicellulose Extraction from Black Liquor: A Comparative Study in Structure Analysis and Heavy Metal Adsorption Potential.
- Sultan Qaboos University Journal for Science. (2021).
- AIP Publishing. (2015). Oxidation of aniline and its derivatives by tert-butylhydroperoxide using meso-tetraphenylporphyriniron(iii)
- Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances.
- Applied and Environmental Microbiology. (2000). Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.
- IntuitionLabs. (2024). ICH Q2(R2)
- Wikipedia. 4-Chloroaniline.
Sources
- 1. fda.gov [fda.gov]
- 2. database.ich.org [database.ich.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Stability Indicating HPLC Method for Simultaneous Determination of Mephenesin and Diclofenac Diethylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. books.rsc.org [books.rsc.org]
- 11. akjournals.com [akjournals.com]
- 12. nist.gov [nist.gov]
- 13. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]
- 14. Thermal Investigations of Annelated Triazinones—Potential Analgesic and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 16. onyxipca.com [onyxipca.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. hmrlabs.com [hmrlabs.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. intuitionlabs.ai [intuitionlabs.ai]
Technical Support Center: Purification of Crude 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Introduction: Welcome to the technical support guide for 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline (CAS No. 403-61-2).[1][2] This fluorinated aniline derivative is a critical building block in pharmaceutical and agrochemical research. However, its purification from a crude reaction mixture presents unique challenges inherent to the aniline functional group, including a propensity for oxidation and strong interactions with common purification media. This guide is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven answers to common purification and troubleshooting questions. We will move beyond simple protocols to explain the causality behind our procedural recommendations, ensuring you can adapt and overcome challenges in your own laboratory setting.
Part 1: FAQs - Initial Assessment of Your Crude Product
This section addresses the crucial first steps: understanding the nature of your crude material and choosing the right tools to analyze it.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. However, for substituted anilines, common impurity classes include:
-
Unreacted Starting Materials: For instance, if the synthesis involves the reduction of a nitro-aromatic precursor, residual nitro compound may be present.[3]
-
Reaction Byproducts: Incomplete reactions or side reactions can lead to partially modified intermediates.
-
Oxidation/Polymerization Products: Anilines are notoriously susceptible to air oxidation, which forms highly colored polymeric impurities. This is often the source of dark red, brown, or black coloration in crude samples.[4]
-
Residual Solvents and Reagents: Solvents from the reaction or workup, and reagents like acids or bases used in the synthesis, can also be present.
Q2: My crude product is a dark brown oil, but the pure compound should be a solid. What does this indicate?
A2: A dark, oily appearance in a compound that is expected to be a solid is a strong indicator of significant impurities. The coloration is almost certainly due to the presence of oxidized polyaniline species, as mentioned above.[4] The failure to solidify suggests that these impurities are acting as a solvent for your target compound, depressing its melting point. A successful purification should not only remove the color but also yield a product with the expected physical state and melting point. A patent describing a similar fluorinated aniline reported a melting point of 88-89°C after recrystallization, indicating it is a solid at room temperature.[5]
Q3: Which analytical techniques are best for assessing the purity of my crude material and my final product?
A3: A multi-pronged approach is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent choice for identifying volatile and thermally stable impurities. The mass spectrometer provides structural information, which is invaluable for identifying unknown peaks in your chromatogram.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a more versatile technique, suitable for a wider range of compounds, including those that are non-volatile or might decompose at the high temperatures of a GC inlet.[6] It is the standard for quantitative purity analysis (e.g., determining purity as a percentage).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of your final product and can also be used to identify and quantify major impurities if their structures are known.
For routine purity checks, HPLC with a UV detector is often the most robust and quantitative method.[6]
Part 2: Troubleshooting Common Purification Workflows
This section provides detailed troubleshooting guides for the most common purification techniques applicable to this compound.
Workflow 1: Purification by Vacuum Distillation
Q4: When is vacuum distillation the most appropriate purification method?
A4: Vacuum distillation is ideal for liquid compounds or low-melting solids that are thermally stable at reduced temperatures but may decompose at their atmospheric boiling point.[7][8] This technique is most effective when there is a significant difference between the boiling points of your desired product and the impurities. Given that aniline itself has a high boiling point (184°C) that can be lowered to ~72°C under vacuum, this method is highly applicable to its derivatives.[4] It is particularly effective for removing non-volatile polymeric gunk and residual high-boiling solvents.[4][7]
Q5: I am experiencing violent bumping and inconsistent temperature readings during my vacuum distillation. How can I resolve this?
A5: This is a classic problem in vacuum distillation. The large temperature gradient between the heated bottom of the flask and the cooler surface, combined with the reduced pressure, prevents smooth boiling.
-
Ineffective Boiling Chips: Standard boiling stones are often ineffective under vacuum.
-
The Solution: The best way to prevent bumping is to ensure vigorous and constant agitation. Magnetic stirring is strongly recommended and is far superior to boiling chips for this application. Ensure your flask is centered on the stir plate. If magnetic stirring is not possible, a fine capillary tube that bleeds a slow, steady stream of nitrogen or air into the bottom of the flask can also promote smooth boiling.
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glass joints are clean, properly sealed, and lightly greased to maintain a good vacuum.[4][8]
-
Charge the Flask: Add the crude aniline to a round-bottom flask (no more than half full) along with a PTFE-coated magnetic stir bar.
-
Apply Vacuum: Begin stirring and slowly apply the vacuum. You may observe bubbling as dissolved gases and low-boiling solvents are removed.[4]
-
Heating: Once a stable vacuum is achieved, begin gently heating the distillation flask using a heating mantle.
-
Collect Fractions: Collect a forerun fraction of any low-boiling impurities. Once the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the pure fraction.
-
Shutdown: Do not distill to dryness.[8] Once the distillation is complete, remove the heating mantle and allow the system to cool before re-introducing air.[8]
Caption: Decision workflow for using vacuum distillation.
Workflow 2: Purification by Recrystallization
Q6: My product is a solid. How do I select an appropriate solvent for recrystallization?
A6: The ideal recrystallization solvent will fully dissolve your crude product at high temperatures but will dissolve it very poorly at low temperatures.[9] Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (and be removed with the filtrate).
-
Solvent Screening: Test small amounts of your crude product in various solvents (e.g., hexane, cyclohexane, toluene, ethanol, ethyl acetate) in test tubes. A patent for preparing fluorinated anilines specifically mentions recrystallization from boiling cyclohexane, making it an excellent starting point.[5]
-
Solvent Pairs: If no single solvent is ideal, a two-solvent system (one in which the compound is soluble, and one in which it is not) can be used.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Hexane | 69 | Non-polar | Good for non-polar compounds. |
| Cyclohexane | 81 | Non-polar | Proven effective for similar anilines. [5] |
| Toluene | 111 | Non-polar | Higher boiling point may require careful handling. |
| Ethyl Acetate | 77 | Polar aprotic | Good general-purpose solvent. |
| Ethanol | 78 | Polar protic | Can form hydrogen bonds. |
Q7: My product oiled out or failed to crystallize upon cooling. What are my options?
A7: This is a common issue.
-
Oiling Out: This happens when the solution becomes supersaturated at a temperature above the compound's melting point. Try re-heating the solution and adding slightly more solvent before allowing it to cool more slowly.
-
Failure to Crystallize:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Reduce Solvent: If the solution is not saturated enough, carefully evaporate some of the solvent and attempt to cool again.
-
Refrigerate: Lowering the temperature further in an ice bath or refrigerator may be necessary.
-
Experimental Protocol: Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent (e.g., cyclohexane) to your crude solid to just dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or polymeric gunk), quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Then, transfer it to an ice bath to maximize crystal formation.
-
Isolation: Collect the pure crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Workflow 3: Purification by Flash Column Chromatography
Q8: My compound streaks severely on a standard silica gel column, and I get very poor recovery. Why?
A8: This is the most common problem when chromatographing basic compounds like anilines on standard silica gel. Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups. Your basic aniline interacts strongly with these acidic sites via an acid-base interaction, leading to irreversible adsorption (low recovery) and significant peak tailing.[10][11][12]
Q9: How can I successfully purify my aniline using column chromatography?
A9: You must mitigate the acid-base interaction. There are two primary strategies:
-
Mobile Phase Modification: Add a small amount of a competing amine, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1% v/v).[11] The TEA is a stronger base and will preferentially bind to the acidic silanol sites, effectively "masking" them and allowing your aniline product to elute symmetrically.
-
Alternative Stationary Phases: Use a less acidic or a basic stationary phase.
-
Amine-functionalized silica (KP-NH): This is often the best choice, as the amine-based stationary phase minimizes the strong interactions that cause tailing and allows for the use of simple solvent systems like hexane/ethyl acetate.[11]
-
Alumina (basic or neutral): Alumina is another option that can be less harsh on basic compounds than bare silica.[10]
-
Caption: Troubleshooting workflow for amine chromatography.
Experimental Protocol: Flash Chromatography with Modified Mobile Phase
-
Solvent System Selection: Use TLC to find a suitable solvent system (e.g., Hexane/Ethyl Acetate) that gives your product an Rf value of ~0.3. Crucially, add 1% triethylamine (TEA) to the TLC solvent jar and your bulk mobile phase.
-
Column Packing: Pack a column with standard silica gel using your chosen mobile phase (containing 1% TEA).
-
Loading: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase. If it has poor solubility, you can adsorb it onto a small amount of silica gel (this is called dry loading).
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent and TEA under reduced pressure using a rotary evaporator.
Summary: Choosing the Right Purification Strategy
No single method is universally best. The optimal choice depends on the physical state of your product, the nature of the impurities, and the scale of your reaction.
| Method | Pros | Cons | Best For... |
| Vacuum Distillation | Excellent for large scales; effectively removes non-volatile or very high-boiling impurities. | Requires compound to be thermally stable (even under vacuum); not effective for impurities with similar boiling points. | Purifying liquid or low-melting crude products from polymeric impurities. |
| Recrystallization | Can yield very high purity material; cost-effective and scalable. | Finding a suitable solvent can be trial-and-error; can have lower yields if the product has some solubility in cold solvent. | Purifying solid crude products where a suitable crystallization solvent can be found. |
| Column Chromatography | Highly versatile; can separate compounds with very similar properties. | Can be labor-intensive and require large solvent volumes; standard silica interacts poorly with amines. | Separating complex mixtures or when distillation/recrystallization fail. |
| Acid-Base Extraction | Excellent as a preliminary cleanup step; removes neutral and acidic impurities quickly. | Does not remove other basic impurities; requires multiple extraction and solvent removal steps. | A quick, initial purification of a crude reaction mixture before a final polishing step. |
By understanding the chemical principles behind these techniques and anticipating the specific challenges posed by this compound, you can design a robust and effective purification strategy.
References
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Tristar Intermediates. (n.d.). Common Challenges and Fixes in Specialty Chemical Applications. Retrieved from [Link]
-
Sciencemadness.org. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
-
Texium. (2020, June 3). Vacuum Distillation of Aniline. Retrieved from [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction? Retrieved from [Link]
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
-
Waters Corporation. (n.d.). LC Purification Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
-
Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]
- Google Patents. (n.d.). US4918232A - Process for separating aniline derivatives.
-
Wikipedia. (n.d.). Vacuum distillation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
-
Lisa Nichols. (2022, April 7). Vacuum Distillation [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2015, August 5). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. Retrieved from [Link]
- Google Patents. (n.d.). US4532352A - Separation of aniline and p-fluoroaniline.
-
U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
PubChem. (n.d.). 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. Retrieved from [Link]
- Riggin, R. M., Cole, T. F., & Birts, M. A. (1983). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge.
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
Sources
- 1. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 2. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. texiumchem.com [texiumchem.com]
- 5. US4145364A - Preparation of fluorinated anilines - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Welcome to the technical support center for the purification of 4-(2-chloro-1,1,2-trifluoroethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this fluorinated aniline derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the highest purity of your final product.
Introduction to Purification Challenges
This compound is a substituted aromatic amine, a class of compounds known for their utility in the pharmaceutical and agrochemical industries.[1] However, their purification can be challenging due to the basicity of the amine group and the potential for various impurities to form during synthesis. The presence of both chlorine and fluorine atoms in the ethoxy side chain adds another layer of complexity.
Common synthetic routes to aryl ethers often involve reactions like the Williamson ether synthesis or Ullmann-type couplings.[2][3][4] These reactions can lead to a range of impurities, including unreacted starting materials, regioisomers, and byproducts from side reactions. This guide will address these specific challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, for a typical synthesis involving the reaction of a p-aminophenol derivative with a chloro-trifluoroethylene reagent, you can anticipate the following impurities:
-
Unreacted Starting Materials: 4-aminophenol and the chloro-trifluoroethylene reagent.
-
Regioisomers: Depending on the reaction conditions, you might have isomers where the chloro-trifluoroethoxy group is at the ortho or meta position to the amine.
-
Di-substituted Products: Aniline derivatives are susceptible to further reactions on the aromatic ring, which can lead to di-substituted byproducts.[5]
-
Polymerization Products: The fluoroalkene reagent can sometimes polymerize under reaction conditions.
-
Catalyst Residues: If a metal catalyst (e.g., copper in Ullmann couplings) is used, traces may remain in the crude product.[6]
Q2: My crude product is a dark oil. How can I remove the color?
A2: Dark coloration in crude aniline products often indicates the presence of oxidized impurities or polymeric byproducts. A common and effective method to decolorize the solution is to use activated charcoal.[7]
Protocol for Decolorization:
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Add a small amount of activated charcoal (typically 1-5% by weight of the crude product).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of celite to remove the charcoal.
-
Wash the celite pad with a small amount of the solvent to ensure complete recovery of the product.
-
The resulting filtrate should be significantly lighter in color.
Q3: I am having trouble with my column chromatography. My product is streaking and the separation is poor. What can I do?
A3: The basicity of the aniline group is a common cause of poor chromatographic separation on silica gel, which is acidic.[8] This interaction leads to tailing of the product peak and poor resolution. There are two primary solutions to this problem:
-
Addition of a Basic Modifier to the Eluent: Adding a small amount of a volatile base, such as triethylamine (typically 0.1-1% v/v), to your eluent system can neutralize the acidic sites on the silica gel and improve the peak shape.[8]
-
Use of Amine-Functionalized Silica Gel: For particularly challenging separations, using a pre-treated amine-functionalized silica gel can be highly effective.[9] This stationary phase is less acidic and minimizes the strong interactions with basic compounds.
Q4: Can I purify this compound by recrystallization? What solvents should I try?
A4: Recrystallization is an excellent technique for purifying solid organic compounds.[7] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below. For fluorinated anilines, a good starting point is to screen a range of solvents with varying polarities.
Recommended Solvents for Screening:
-
Non-polar: Hexanes, heptane
-
Moderately Polar: Toluene, dichloromethane, diethyl ether
-
Polar Aprotic: Ethyl acetate
-
Polar Protic: Isopropanol, ethanol
A mixed solvent system, such as hexanes/ethyl acetate or hexanes/dichloromethane, often provides the best results.[10][11]
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low Purity After Aqueous Workup | Incomplete removal of acidic or basic impurities. | Perform multiple extractions with dilute acid (e.g., 1M HCl) to remove any basic impurities and with a mild base (e.g., saturated NaHCO3 solution) to remove acidic byproducts.[12] Ensure the pH of the aqueous layer is checked after each wash. |
| Product Oils Out During Recrystallization | The solvent is too non-polar, or the solution is cooled too quickly. | Try a more polar solvent or a mixed solvent system. Ensure the solution cools slowly to allow for proper crystal formation. Seeding with a small crystal of the pure product can also help induce crystallization.[11] |
| Multiple Spots on TLC After Column Chromatography | Co-elution of impurities with similar polarity. | Optimize the eluent system. A shallower gradient or an isocratic elution with a finely tuned solvent mixture can improve separation. Consider using a different stationary phase, such as alumina or amine-functionalized silica.[9] |
| Product Decomposes on Silica Gel Column | The aniline is sensitive to the acidic nature of the silica gel. | Deactivate the silica gel by pre-treating it with triethylamine. Alternatively, use a less acidic stationary phase like neutral alumina. |
| Presence of Metal Contamination (e.g., Copper) | Incomplete removal of the catalyst after the reaction. | Wash the organic layer with an aqueous solution of a chelating agent like EDTA or a dilute ammonium hydroxide solution to complex and remove the metal ions. |
Experimental Protocols
Protocol 1: Acid-Base Extraction for Preliminary Purification
This protocol is designed to remove acidic and basic impurities from the crude product.
-
Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer twice with 1M HCl. This will protonate the aniline and any other basic impurities, moving them to the aqueous layer.
-
Combine the aqueous layers and basify with a strong base (e.g., 6M NaOH) until the pH is >10.
-
Extract the aqueous layer three times with fresh organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the partially purified product.
Protocol 2: Flash Column Chromatography
This protocol is for the fine purification of the product after preliminary workup.
-
Slurry Preparation: Dissolve the partially purified product in a minimal amount of the eluent or dichloromethane. Add a small amount of silica gel and concentrate the mixture to a dry powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent.
-
Loading: Carefully load the dried product slurry onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of hexanes:ethyl acetate). It is recommended to add 0.5% triethylamine to the eluent to prevent peak tailing.[8]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A typical purification workflow.
Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting common purification issues.
Caption: Troubleshooting decision tree.
References
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
-
ResearchGate. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
- Google Patents. (n.d.). CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride.
- Google Patents. (n.d.). US4145364A - Preparation of fluorinated anilines.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactions of Aryl Halides with Phenols. Retrieved from [Link]
-
PubMed. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
-
PubMed. (n.d.). Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Retrieved from [Link]
-
MDPI. (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link]
-
University of Babylon. (n.d.). Phenols and Aryl Halides. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). EP0193671A1 - Separation of aniline and p-fluoroaniline.
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
National Institutes of Health. (2023). Difluoroalkylation of Anilines via Photoinduced Methods. Retrieved from [Link]
-
ResearchGate. (2014). Does aniline stick in columns during column chromatography? Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (alkylation). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
Sources
- 1. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline - Google Patents [patents.google.com]
- 2. Aryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Aryl ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. mdpi.com [mdpi.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Workup [chem.rochester.edu]
Technical Support Center: Improving Regioselectivity of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline Reactions
Welcome to the technical support center for "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline." This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this substituted aniline. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, with a focus on controlling regioselectivity in electrophilic aromatic substitution reactions.
Introduction: Understanding the Reactivity of this compound
This compound presents a unique challenge in electrophilic aromatic substitution (EAS) due to the interplay of its two substituents. The amino group (-NH₂) is a powerful activating and ortho, para-directing group, significantly increasing the electron density of the aromatic ring at the positions ortho to it (C2 and C6).[1][2][3] Conversely, the 4-(2-chloro-1,1,2-trifluoroethoxy) group is electron-withdrawing due to the strong inductive effect of the fluorine and chlorine atoms, which deactivates the ring. However, the oxygen atom possesses lone pairs that can participate in resonance, directing electrophiles to the positions ortho to it (C3 and C5).[4][5]
The regiochemical outcome of EAS reactions on this substrate is therefore a delicate balance between the powerful activating effect of the amino group and the deactivating, yet directing, influence of the haloalkoxy group. This guide will provide strategies to help you selectively functionalize the desired positions on the aromatic ring.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in electrophilic aromatic substitution of this compound?
A1: In most electrophilic aromatic substitution reactions, the strong ortho, para-directing influence of the amino group will dominate. Since the para position is blocked by the 2-chloro-1,1,2-trifluoroethoxy group, the major products will be the result of substitution at the ortho positions relative to the amino group (C2 and C6). Therefore, you can expect to obtain primarily 2-substituted and 2,6-disubstituted-4-(2-chloro-1,1,2-trifluoroethoxy)aniline derivatives.
Q2: How does the 2-chloro-1,1,2-trifluoroethoxy group influence the reactivity of the aniline ring?
A2: The 2-chloro-1,1,2-trifluoroethoxy group is primarily an electron-withdrawing group due to the high electronegativity of the halogen atoms. This inductive effect (-I) deactivates the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic substitution compared to aniline itself.[6] However, the oxygen atom adjacent to the ring can donate electron density through resonance (+R), which directs incoming electrophiles to the positions ortho to the ether linkage (C3 and C5). The overall effect is a deactivated ring, but with specific positions (C3 and C5) being less deactivated than others.
Q3: Is it possible to achieve substitution at the C3 and C5 positions?
A3: While the amino group strongly favors substitution at C2 and C6, achieving substitution at C3 and C5 is challenging but not impossible. This would require reaction conditions that either diminish the directing effect of the amino group or enhance the directing effect of the ether group. Strategies to achieve this are discussed in the troubleshooting section below.
Q4: Why am I observing a significant amount of meta-nitroaniline derivative when performing a nitration reaction under standard acidic conditions?
A4: In strongly acidic conditions, such as those used for nitration (e.g., HNO₃/H₂SO₄), the amino group can be protonated to form an anilinium ion (-NH₃⁺).[7][8] The anilinium ion is a powerful deactivating group and a meta-director.[7] This will direct the incoming electrophile to the positions meta to the -NH₃⁺ group, which are the C3 and C5 positions of your starting material. This can lead to a mixture of ortho and meta products.
Troubleshooting Guide: Controlling Regioselectivity
This section provides solutions to common problems encountered during the electrophilic aromatic substitution of this compound.
Problem 1: Poor Regioselectivity with a Mixture of 2- and 3-Substituted Isomers
Cause: This often results from the competing directing effects of the amino and the 2-chloro-1,1,2-trifluoroethoxy groups. Under certain conditions, the deactivating but ortho-directing nature of the ether group can lead to a noticeable amount of substitution at the C3/C5 positions.
Solution:
-
Protect the Amino Group: The most effective strategy to ensure substitution at the C3 and C5 positions is to temporarily convert the highly activating amino group into a less activating and sterically bulkier group. Acetylation of the amine to form an acetanilide is a common and effective method.[7] The resulting acetamido group is still an ortho, para-director but is less activating than the amino group, allowing the directing effect of the 2-chloro-1,1,2-trifluoroethoxy group to have more influence. The bulky acetyl group can also sterically hinder substitution at the C2 and C6 positions. After the desired substitution, the acetyl group can be easily removed by hydrolysis.
Experimental Protocol: Acetylation of this compound
-
Dissolve this compound (1 equivalent) in glacial acetic acid.
-
Add acetic anhydride (1.1 equivalents) dropwise while stirring.
-
Heat the mixture gently (e.g., 50-60 °C) for 1-2 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the N-(4-(2-chloro-1,1,2-trifluoroethoxy)phenyl)acetamide.
-
Filter, wash with cold water, and dry the product. The product can then be used in subsequent electrophilic substitution reactions.
Problem 2: Formation of Di-substituted Products (e.g., 2,6-disubstituted)
Cause: The amino group is a very strong activating group, and in some cases, the reaction may not stop at monosubstitution, leading to the formation of di-substituted products, especially with highly reactive electrophiles.
Solution:
-
Use Milder Reaction Conditions: Employing less reactive electrophiles or running the reaction at lower temperatures can help to favor monosubstitution.
-
Control Stoichiometry: Carefully control the stoichiometry of the electrophile, using only a slight excess or even a 1:1 ratio with the aniline derivative.
-
Protect the Amino Group: As mentioned previously, converting the amino group to an acetamido group will reduce the activation of the ring and decrease the likelihood of disubstitution.
Problem 3: Low Yields in Friedel-Crafts Reactions
Cause: Friedel-Crafts alkylations and acylations often fail with anilines. The basic amino group coordinates with the Lewis acid catalyst (e.g., AlCl₃), forming a complex that deactivates the ring towards electrophilic substitution.[9]
Solution:
-
Protect the Amino Group: Acetylation of the amino group is the standard approach to overcome this issue. The resulting acetanilide is less basic and will not coordinate as strongly with the Lewis acid, allowing the Friedel-Crafts reaction to proceed. The acetyl group can be removed post-reaction.
Data Presentation: Influence of Protecting Group on Regioselectivity
The following table summarizes the expected outcomes of electrophilic aromatic substitution on this compound with and without a protecting group on the amine.
| Starting Material | Reaction Conditions | Major Product(s) | Minor Product(s) |
| This compound | Standard EAS | 2-substituted | 2,6-disubstituted |
| This compound | Strongly Acidic EAS | 2-substituted and 3-substituted | 2,6-disubstituted |
| N-(4-(2-chloro-1,1,2-trifluoroethoxy)phenyl)acetamide | Standard EAS | 3-substituted | 2-substituted |
Visualizing Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Workflow for controlling regioselectivity.
Caption: Competing directing effects on the aniline ring.
References
-
Brainly. (2024). Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions, aniline, on nitration, gives a good yield of m-nitroaniline.Link
-
BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines.Link
-
Chemistry LibreTexts. (2023). 25.7: Electrophilic Aromatic Substitution of Arylamines.Link
-
Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in Electrophilic Aromatic Substitution.Link
-
GeeksforGeeks. (2024). Ortho, Para and Meta Directors.Link
-
Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [YouTube video]. Link
-
Quora. (2017). Why is the -NH2 group in aniline an ortho and para directing group?Link
-
Study.com. (n.d.). Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution?Link
-
Wikipedia. (n.d.). Electrophilic aromatic substitution.Link
-
Wipf Group, University of Pittsburgh. (n.d.). Substituent Effects on Electrophilic Aromatic Substitution.Link
Sources
- 1. quora.com [quora.com]
- 2. homework.study.com [homework.study.com]
- 3. byjus.com [byjus.com]
- 4. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 5. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. brainly.com [brainly.com]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Handling and storage best practices for "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline"
Technical Support Guide: 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 403-61-2). The information herein is designed to ensure safe handling, optimal storage, and effective troubleshooting during its application in experimental workflows.
Disclaimer: This document is intended as a technical support guide and should be used in conjunction with the official Safety Data Sheet (SDS) provided by your supplier. All laboratory work should be conducted by trained personnel in a properly equipped facility, adhering to all institutional and governmental safety regulations.
Section 1: Critical Safety & Handling FAQs
This section addresses the most immediate questions regarding the safe handling of this compound. Understanding and implementing these practices is paramount to ensuring personnel safety and experimental integrity.
Q1: What are the primary hazards associated with this compound?
A1: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is considered hazardous.[1] The primary risks are summarized in the table below. The causality stems from the compound's ability to interact with biological tissues, leading to irritation and systemic toxicity upon absorption.
Table 1: GHS Hazard Summary
| Hazard Statement | GHS Classification | Potential Effect |
|---|---|---|
| H302 | Acute toxicity, oral (Warning) | Harmful if swallowed.[1] |
| H312 | Acute toxicity, dermal (Warning) | Harmful in contact with skin.[1] |
| H315 | Skin corrosion/irritation (Warning) | Causes skin irritation.[1] |
| H319 | Serious eye damage/eye irritation (Warning) | Causes serious eye irritation.[1] |
| H332 | Acute toxicity, inhalation (Warning) | Harmful if inhaled.[1] |
| H335 | Specific target organ toxicity, single exposure (Warning) | May cause respiratory irritation.[1] |
Q2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
A2: A multi-layered PPE approach is required to prevent exposure through all potential routes (inhalation, dermal, ocular).
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to minimize inhalation risk.[2][3]
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield to protect against splashes.[4]
-
Skin Protection: Wear nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and changed immediately if contamination occurs. A lab coat is mandatory.[4]
-
Respiratory Protection: If working outside of a fume hood (not recommended) or if aerosol generation is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.[3]
Q3: What are the immediate first-aid measures in case of accidental exposure?
A3: Rapid response is critical to mitigate harm.
-
Inhalation: Immediately move the affected person to fresh air and ensure they are in a position comfortable for breathing. If the person feels unwell, call a POISON CENTER or doctor.[4][5]
-
Skin Contact: Take off all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6]
-
Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing. Immediately call a POISON CENTER or doctor.[4]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[4]
Q4: How should I properly handle the compound upon receipt and during weighing?
A4: The following workflow ensures that the compound is handled safely from the moment it arrives in the lab to its use in an experiment. The key principle is to minimize exposure and maintain the integrity of the bulk material.
Caption: Safe handling workflow for this compound.
Section 2: Storage & Stability FAQs
Proper storage is crucial for maintaining the chemical's purity and ensuring its efficacy in downstream applications. Improper storage can lead to degradation, which can compromise experimental results.
Q1: What are the ideal long-term storage conditions?
A1: To prevent degradation and ensure safety, this compound must be stored with careful attention to its environment.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Rationale & Source |
|---|---|---|
| Temperature | Cool, refrigerated location. | Minimizes degradation and vapor pressure.[4] |
| Atmosphere | Dry, inert atmosphere (e.g., Argon, Nitrogen). | The aniline functional group is susceptible to oxidation by air. |
| Container | Tightly sealed, original container. | Prevents leakage and contamination.[2][6] |
| Light | Protect from light (amber vial if repackaged). | Anilines can be light-sensitive, leading to polymerization or discoloration. |
| Location | Well-ventilated, secure chemical storage cabinet. | Ensures containment of vapors and prevents unauthorized access.[2][4] |
Q2: My sample of this compound has turned yellow/brown. Is it still usable?
A2: Discoloration is a common issue with aniline-containing compounds and typically indicates oxidation or polymerization. The aniline moiety is electron-rich and can be oxidized by atmospheric oxygen, a process often accelerated by light and impurities.
Is it usable? It depends on the sensitivity of your experiment.
-
For non-critical applications: It might still be suitable if the impurity level is low.
-
For sensitive reactions (e.g., catalysis, drug synthesis): The impurities can act as inhibitors or generate side products. The effective concentration of your starting material is also reduced.
Self-Validation Protocol:
-
Purity Check: Before use, run a simple purity check. Thin-Layer Chromatography (TLC) is often sufficient. Spot the discolored material alongside a fresh or properly stored sample (if available). The appearance of new spots, baseline streaking, or a significant change in the main spot's Rf value indicates degradation. For quantitative analysis, HPLC or GC-MS is recommended.
-
Decision: If significant degradation is observed, it is best to use a fresh bottle of the reagent. If the discoloration is minor and the purity check is acceptable for your application, you may proceed with caution.
Caption: Troubleshooting decision tree for discolored aniline reagent.
Q3: What chemicals should NOT be stored with this compound?
A3: Chemical segregation is a cornerstone of laboratory safety.[7] Storing incompatible chemicals together can lead to dangerous reactions. The aniline functional group is a weak base and is susceptible to oxidation.
Table 3: Chemical Incompatibility Chart
| Incompatible Class | Specific Examples | Reason for Incompatibility |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, perchlorates, hydrogen peroxide | Can cause a violent, exothermic reaction, leading to fire or explosion.[8][9] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Can cause a strong exothermic neutralization reaction. |
| Acid Anhydrides | Acetic anhydride | Can react vigorously, especially if heated. |
| Aldehydes | Formaldehyde, acetaldehyde | Can undergo condensation reactions, which may be uncontrolled. |
Section 3: Troubleshooting Experimental Issues
Q1: My reaction involving this aniline is sluggish or failing. I've checked all other reagents. Could the aniline be the problem?
A1: Yes, the quality of the aniline is a critical parameter. If you are experiencing poor reactivity, consider the following:
-
Degradation: As discussed in the storage section, the compound may have oxidized. The resulting impurities can interfere with your reaction, and the lower concentration of the active starting material will naturally slow the reaction rate. Action: Verify the purity of your aniline using TLC, NMR, or LC-MS.
-
Water Content: While this specific compound is not exceptionally water-reactive, excess moisture can be detrimental in many organic reactions (e.g., those using organometallics or water-sensitive catalysts). Action: If your reaction is moisture-sensitive, consider using an aniline from a freshly opened bottle or drying the material over a suitable desiccant before use.
-
Incorrect Identity: While rare, mislabeling can occur. Action: Confirm the identity of the material using a technique like Mass Spectrometry or NMR and compare it to the expected data.
Q2: I am observing a dark, tar-like substance forming in my reaction mixture. What could be the cause?
A2: The formation of dark, often insoluble, polymeric material is a classic sign of aniline decomposition under reaction conditions.
-
Causality - Oxidative Polymerization: The aniline functional group can be oxidized to radical cations, which can then polymerize. This process is often catalyzed by trace metals, strong oxidants, or even air at elevated temperatures.
-
Troubleshooting Steps:
-
Deoxygenate Your Solvent: Before adding the aniline, sparge your reaction solvent with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run your reaction under a positive pressure of Nitrogen or Argon.
-
Check Reagent Compatibility: Ensure none of your other reagents or catalysts are strong oxidants that are incompatible with the aniline group.
-
Control Temperature: Avoid excessive heating, as this can accelerate decomposition pathways. Run the reaction at the lowest effective temperature.
-
Section 4: Disposal
Q1: How should I dispose of waste containing this compound?
A1: All waste, including unused product and contaminated materials (e.g., gloves, weighing paper, silica gel), must be treated as hazardous waste.
-
Collect Waste: Collect all waste containing this chemical in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Labeling: The label should include the full chemical name: "Waste this compound" and any solvents used in the mixture.
-
Disposal: The waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.[4][5] Do not pour this chemical down the drain or dispose of it in regular trash.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 292544, this compound. Retrieved from [Link]
-
University of St Andrews (Date not available). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Towson University (Date not available). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
University of Bristol Safety and Health Services (Date not available). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Retrieved from [Link]
-
Louisiana State University (Date not available). Chemical Storage Guidelines. Retrieved from [Link]
-
Thermo Fisher Scientific (2025). SAFETY DATA SHEET - 4-Chloro-2-(trifluoromethyl)aniline. Retrieved from [Link]
-
REDA Safe (Date not available). Chemical Compatibility and Storage Guidelines. Retrieved from [Link]
Sources
- 1. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. nottingham.ac.uk [nottingham.ac.uk]
- 8. upload.lsu.edu [upload.lsu.edu]
- 9. Guidelines for Chemical Storage - Risk Management- OSHA Guidelines - Industrial Safety and Health Knowledge and Resources [redasafe.com]
Technical Support Center: Reaction Monitoring for 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Welcome to the technical support resource for researchers, chemists, and process development professionals working with 4-(2-chloro-1,1,2-trifluoroethoxy)aniline. This guide provides in-depth, field-tested advice for monitoring chemical reactions using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). The content is structured to address common challenges and frequently asked questions, ensuring you can troubleshoot issues effectively and maintain the integrity of your experimental results.
Understanding the Analyte: this compound
Before diving into analytical techniques, it's crucial to understand the properties of the molecule .
-
Structure: An aniline ring substituted with a chloro-trifluoroethoxy group.
-
Molecular Weight: 225.60 g/mol [2].
-
Key Features:
-
Basic Amino Group (-NH₂): This functional group is nucleophilic and can be prone to strong interactions with acidic surfaces, such as silica gel.
-
Halogen Atoms (Cl, F): The presence of chlorine and fluorine atoms significantly impacts the molecule's polarity and provides a distinct isotopic signature in mass spectrometry.
-
Ether Linkage: Generally stable, but its polarity influences the overall solubility and chromatographic behavior.
-
A common transformation for this starting material is the acylation of the amine group to form an amide. This reaction is often used in synthetic sequences to protect the amine or to build more complex molecules.[3][4]
Sources
Validation & Comparative
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
This guide provides a comprehensive framework for the purity analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, a key intermediate in pharmaceutical synthesis. Recognizing the critical role of purity in drug development and manufacturing, this document offers a detailed comparison of potential HPLC methodologies, supported by experimental rationale and aligned with industry-standard validation protocols. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound.
Introduction: The Significance of Purity Analysis for this compound
This compound (CAS No. 403-61-2) is a fluorinated aromatic amine with a molecular weight of 225.60 g/mol .[1] Its structural complexity, featuring a halogenated ether linkage, necessitates stringent purity control to ensure the safety and efficacy of downstream products. Potential impurities can arise from starting materials, byproducts of the synthesis process, or degradation products. Therefore, a well-defined and validated analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose due to its high resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile compounds like anilines.[2]
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is critical for achieving optimal separation and accurate quantification of this compound and its potential impurities. This section compares key chromatographic parameters and provides a rationale for their selection.
Stationary Phase Selection: A Critical Determinant of Selectivity
The choice of the stationary phase, or column, is the most influential factor in achieving the desired separation. For a fluorinated and moderately polar compound like this compound, several options should be considered:
-
C18 (Octadecylsilane) Columns: These are the most widely used reversed-phase columns and serve as an excellent starting point. Their hydrophobic nature will provide good retention for the aromatic ring of the target analyte.
-
Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These columns offer alternative selectivity, particularly for halogenated and aromatic compounds.[3] The unique interactions between the fluorinated stationary phase and the fluorinated analyte can enhance the resolution of closely related impurities that may be difficult to separate on a standard C18 column.[3]
-
Phenyl-Hexyl Columns: These columns provide π-π interactions with the aromatic ring of the analyte, offering a different separation mechanism that can be advantageous for resolving isomers or compounds with similar hydrophobicity.
Recommendation: Initial method development should commence with a C18 column due to its versatility. However, a PFP column should be considered a primary alternative if co-elution of impurities is observed, leveraging the unique fluorine-based interactions to improve selectivity.
Mobile Phase Composition: Optimizing Retention and Peak Shape
The mobile phase composition dictates the retention time and peak shape of the analyte. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.
-
Organic Modifiers: Acetonitrile is generally preferred over methanol for the analysis of fluorinated compounds as it often provides better peak shapes and lower backpressure.
-
Aqueous Phase and pH Control: A buffered aqueous phase is crucial for ensuring reproducible retention times for ionizable compounds like anilines. The pKa of the anilino group will influence its ionization state and, consequently, its retention. A buffer such as phosphate or formate in the pH range of 3-7 is recommended to maintain a consistent ionization state. The use of an acidic modifier like formic acid or phosphoric acid can also improve peak shape by suppressing the interaction of the basic amine group with residual silanols on the silica-based stationary phase.[4]
Recommendation: A gradient elution starting with a higher aqueous composition and moving towards a higher concentration of acetonitrile is recommended to ensure the elution of any potential late-eluting, more hydrophobic impurities. An initial mobile phase composition of 70:30 (v/v) Water with 0.1% Formic Acid : Acetonitrile, progressing to 30:70 (v/v) over 20 minutes, is a sound starting point.
Detection Techniques: Ensuring Sensitivity and Specificity
-
UV-Visible Detection: this compound contains a chromophore (the aniline ring) that allows for detection using a UV-Visible detector. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for the acquisition of the full UV spectrum of each peak, which can aid in peak identification and purity assessment. The maximum absorbance wavelength (λmax) should be determined experimentally but is expected to be in the range of 230-280 nm.
-
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides an orthogonal detection method that offers significantly higher specificity and can be invaluable for the identification of unknown impurities based on their mass-to-charge ratio.
Recommendation: A DAD/PDA detector is sufficient for routine purity analysis and quantification. For method development, validation, and in-depth impurity profiling, LC-MS is the preferred technique.
Proposed HPLC Method for Purity Analysis
Based on the comparative analysis, the following HPLC method is proposed as a robust starting point for the purity analysis of this compound.
Experimental Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD/PDA).
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 70 30 20 30 70 25 30 70 25.1 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm (or experimentally determined λmax)
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a suitable diluent (e.g., a mixture of Mobile Phase A and B, such as 50:50 v/v) to a final concentration of 1 mg/mL.
-
Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Rationale for Experimental Choices
-
The C18 column is chosen for its broad applicability and proven performance in reversed-phase chromatography.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
Formic acid in the mobile phase helps to protonate the aniline group, leading to improved peak shape and reproducibility.
-
A column temperature of 30 °C provides stable and reproducible chromatographic conditions.
-
The detection wavelength of 240 nm is a common choice for aromatic amines and should provide good sensitivity.
Experimental Workflow Diagram
Sources
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of the fluorinated aromatic compound, 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline. This molecule presents an interesting case for NMR spectroscopy due to the presence of a complex, stereochemically active fluoroalkoxy side chain attached to an aniline moiety. Understanding the spectral features of this compound is crucial for researchers in drug development and materials science, where fluorinated motifs are of increasing importance.
This guide will delve into the predicted spectral data, offering a detailed interpretation of chemical shifts, multiplicities, and coupling constants. The analysis is grounded in established principles of NMR spectroscopy and supported by data from analogous compounds.
Experimental Protocol for NMR Data Acquisition
For the accurate acquisition of ¹H and ¹³C NMR spectra of fluorinated compounds such as this compound, the following experimental setup is recommended.
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is essential for resolving the complex splitting patterns arising from ¹H-¹⁹F and ¹³C-¹⁹F couplings.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice due to its good solubilizing properties and relatively simple solvent signal.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: A sweep width of at least 12 ppm is recommended to cover both the aromatic and aliphatic regions.
-
Number of Scans: 16 to 64 scans are usually adequate to achieve a good signal-to-noise ratio.
-
Relaxation Delay: A delay of 1-2 seconds between scans is appropriate.
-
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum by removing ¹H-¹³C couplings. Note that this will not remove ¹³C-¹⁹F couplings.
-
Acquisition Parameters:
-
Spectral Width: A wide spectral width of at least 200 ppm is necessary to encompass the full range of carbon chemical shifts.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay: A relaxation delay of 2 seconds is recommended.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons, the amine protons, and the methine proton of the fluoroethoxy group.
Predicted ¹H NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Assignment |
| H-a | 6.85 | d | ~9.0 | Aromatic (2H, ortho to -NH₂) |
| H-b | 6.65 | d | ~9.0 | Aromatic (2H, ortho to -O) |
| H-c | 6.2 - 6.5 | ddd | ³JHF ≈ 55-60, ³JHF ≈ 3-5, ²JHH ≈ 3-5 | -O-CF₂-CH FCl |
| H-d | ~3.70 | br s | - | -NH₂ |
Interpretation of the ¹H NMR Spectrum
-
Aromatic Region (δ 6.6-6.9 ppm): The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group (H-a) will be shielded and appear upfield compared to those ortho to the ether linkage (H-b). Both signals will appear as doublets with a typical ortho coupling constant of approximately 9.0 Hz.
-
Fluoroethoxy Methine Proton (H-c, δ 6.2-6.5 ppm): This proton is expected to be the most downfield of the non-aromatic protons due to the deshielding effects of the adjacent fluorine, chlorine, and oxygen atoms. Its multiplicity will be complex, appearing as a doublet of doublet of doublets (ddd). This arises from:
-
A large geminal coupling to the fluorine on the same carbon (²JHF).
-
A smaller vicinal coupling to the two fluorine atoms on the adjacent carbon (³JHF).
-
A vicinal coupling to the chlorine atom is not observed in ¹H NMR.
-
-
Amine Protons (H-d, ~δ 3.70 ppm): The protons of the primary amine will likely appear as a broad singlet. The chemical shift of this signal can be highly variable and is dependent on solvent, concentration, and temperature.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon framework of the molecule. A key feature will be the splitting of carbon signals due to coupling with the fluorine atoms.
Predicted ¹³C NMR Data
| Signal | Chemical Shift (δ, ppm) (Predicted) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) (Predicted) | Assignment |
| C-1 | ~148 | t | ³JCF ≈ 3-5 | C-NH₂ |
| C-2 | ~116 | s | - | C-H (ortho to -NH₂) |
| C-3 | ~122 | t | ⁴JCF ≈ 1-3 | C-H (ortho to -O) |
| C-4 | ~145 | t | ²JCF ≈ 20-30 | C-O |
| C-5 | ~120 (q) | t | ¹JCF ≈ 250-280 | -O-C F₂-CHFCl |
| C-6 | ~115 (q) | dt | ¹JCF ≈ 280-310, ²JCF ≈ 30-40 | -O-CF₂-C HFCl |
Interpretation of the ¹³C NMR Spectrum
-
Aromatic Carbons (δ 115-150 ppm):
-
C-1 (ipso-carbon to -NH₂): This carbon will be found in the downfield region of the aromatic carbons.
-
C-4 (ipso-carbon to -O-): This carbon, directly attached to the electronegative oxygen, will also be significantly downfield. It is expected to show a triplet multiplicity due to a two-bond coupling with the two fluorine atoms of the -CF₂- group (²JCF).
-
C-2 and C-3: The protonated aromatic carbons will appear in the more upfield region of the aromatic spectrum. The carbons ortho to the ether linkage (C-3) may show a small triplet splitting due to four-bond coupling to the -CF₂- group (⁴JCF).
-
-
Fluoroethoxy Carbons (δ 115-125 ppm):
-
C-5 (-O-CF₂-): This carbon will be significantly downfield due to the attachment of two fluorine atoms and an oxygen atom. It will appear as a triplet due to the one-bond coupling to the two attached fluorine atoms (¹JCF), which is typically very large (250-280 Hz).
-
C-6 (-CHFCl): This carbon is also highly deshielded and will appear as a doublet of triplets due to a large one-bond coupling to its attached fluorine (¹JCF) and a smaller two-bond coupling to the two fluorines on the adjacent carbon (²JCF).
-
Visualizing the Molecular Structure and NMR Assignments
To better visualize the relationships between the atoms and their corresponding NMR signals, the following diagrams are provided.
Figure 1. Molecular structure of this compound with atom numbering for NMR assignment.
Figure 2. Simplified correlation diagram showing expected relationships between ¹H and ¹³C NMR signals.
Comparison with Alternative Structures and Supporting Data
The predicted spectrum of this compound can be distinguished from its isomers. For instance, an isomer where the chloro and fluoro positions are swapped on the terminal carbon would exhibit a different splitting pattern for the methine proton and the adjacent carbon in the ¹H and ¹³C NMR spectra, respectively.
The chemical shifts for the aniline moiety are based on experimental data for 4-aminophenol and 4-ethoxyaniline. The presence of the electron-withdrawing fluoroalkoxy group is expected to cause a slight downfield shift of the aromatic protons and carbons compared to 4-ethoxyaniline.
The interpretation of the complex fluoroethoxy side chain is informed by the known behavior of fluorinated alkanes and ethers. The large one-bond C-F coupling constants are a hallmark of fluorinated organic compounds[1]. The magnitudes of through-bond H-F and C-F couplings are known to be dependent on the number of intervening bonds and the dihedral angles.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to be rich in information, providing a clear fingerprint of the molecule's structure. The aromatic region will display a characteristic pattern for a 1,4-disubstituted benzene ring, while the fluoroethoxy side chain will give rise to complex multiplets due to extensive ¹H-¹⁹F and ¹³C-¹⁹F spin-spin coupling. A thorough analysis of these spectra, as outlined in this guide, allows for the unambiguous structural confirmation of this compound. This detailed spectral interpretation serves as a valuable resource for researchers working with complex fluorinated molecules.
References
-
Human Metabolome Database. 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001169). [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001169). [Link]
-
Evelyn, L., & Burt, C. T. (1984). The fluorinated anesthetic halothane as a potential NMR biologic probe. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 805(4), 375-381. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3562, Halothane. [Link]
-
The Royal Society of Chemistry. (2020). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. [Link]
-
Burt, C. T., Eisemann, A., Schofield, J. C., & Glickson, J. D. (1985). Correlation of 19F-NMR Spectra of Halothane in Rat Tumor and Non-Tumor Tissues With Membrane Alterations. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 844(3), 346-351. [Link]
-
The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]
-
ResearchGate. 1 H-NMR spectrum of the purified 4-aminophenol. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 600848, 4-(Trifluoromethoxy)aniline. [Link]
-
The Royal Society of Chemistry. Supplementary Data. [Link]
-
Bermel, W., Gagg, H., & Wagner, R. (2023). Rapid Measurement of Heteronuclear Coupling Constants in Complex NMR Spectra. Journal of the American Chemical Society. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 15671381, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. [Link]
-
ResearchGate. (PDF) A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene. [Link]
-
Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]
-
UCSB Department of Chemistry and Biochemistry. 19F Chemical Shifts and Coupling Constants. [Link]
-
MDPI. Synthesis of N-Difluoromethyl Benzothiazole (or Benzoxazole) Selenones as Novel Inhibitors Against Phytopathogenic Fungi. [Link]
-
The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]
-
University of Ottawa NMR Facility Blog. 13C NMR of Fluorinated Organics. [Link]
-
ORGANIC SPECTROSCOPY INTERNATIONAL. 1,3-dichloro-2-fluorobenzene. [Link]
-
ResearchGate. (PDF) Measurement of Long-Range Heteronuclear Coupling Constants Using the Peak Intensity in Classical 1D HMBC Spectra. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 572787, 1-(2-Chloro-ethoxy)-2-methyl-benzene. [Link]
Sources
A Deconstructive Approach to FTIR Spectral Interpretation: A Comparison Guide for 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
This guide provides a detailed, first-principles approach to interpreting the Fourier-Transform Infrared (FTIR) spectrum of the complex, multi-functional molecule, 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline. In the absence of a publicly available reference spectrum, this document serves as a predictive comparison guide. We will deconstruct the molecule into its constituent functional groups, predict the corresponding absorption bands based on established spectroscopic principles, and compare these predictions with spectra of simpler, analogous compounds. This methodology provides a robust framework for researchers, scientists, and drug development professionals to confidently interpret spectra of novel or complex small molecules.
The Principle of Deconstruction in Vibrational Spectroscopy
Infrared spectroscopy is a powerful technique for identifying functional groups within a molecule. The principle relies on the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes (stretching, bending, wagging) of chemical bonds.[1] For a complex molecule like this compound, which contains multiple functional groups, the resulting spectrum is a superposition of the vibrational modes of all its parts. A deconstructive approach, where the molecule is analyzed as a sum of its parts, is the most logical path to a successful interpretation.
The Analyte: this compound
The structure below is broken down into four key vibrational components that will govern its FTIR spectrum:
-
A. Primary Aromatic Amine: The aniline core.
-
B. p-Disubstituted Benzene Ring: The aromatic scaffold.
-
C. Aryl-Alkyl Ether: The linkage between the aromatic ring and the ethyl side chain.
-
D. Chloro-Trifluoro-Ethoxy Group: The highly electronegative and heavy halogenated side chain.
Predictive Analysis and Comparative Spectral Data
Based on established correlation tables, we can predict the characteristic infrared absorptions for each component of the molecule. This predictive data is summarized in Table 1. To substantiate these predictions, we will compare them against the known spectra of simpler molecules: Aniline (for the amine and aromatic core), Anisole (for the aryl-alkyl ether linkage), and 1,1,2-Trichloro-1,2,2-trifluoroethane (for the halogenated alkyl chain).
Table 1: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Associated Functional Group |
| 3450 - 3350 | Medium | N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine |
| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | p-Disubstituted Benzene Ring |
| 1620 - 1580 | Medium | N-H Scissoring (Bend) | Primary Aromatic Amine |
| 1600 & 1500 | Medium | C=C In-Ring Stretch | p-Disubstituted Benzene Ring |
| 1330 - 1250 | Strong | Aromatic C-N Stretch | Primary Aromatic Amine |
| ~1250 | Strong | Asymmetric Ar-O-C Stretch | Aryl-Alkyl Ether |
| 1200 - 1000 | Very Strong | C-F Stretches (multiple bands) | Chloro-Trifluoro-Ethoxy |
| ~1040 | Strong | Symmetric Ar-O-C Stretch | Aryl-Alkyl Ether |
| 850 - 810 | Strong | C-H Out-of-Plane Bend (p-subst.) | p-Disubstituted Benzene Ring |
| 850 - 600 | Medium-Strong | C-Cl Stretch | Chloro-Trifluoro-Ethoxy |
Analysis of the High-Wavenumber Region (> 2800 cm⁻¹)
This region is dominated by N-H and C-H stretching vibrations.
-
N-H Stretching: Primary amines (R-NH₂) characteristically show two distinct bands.[2] For aromatic amines, these are typically found near 3400 cm⁻¹ (asymmetric stretch) and 3300 cm⁻¹ (symmetric stretch).[3][4] The spectrum of Aniline , for example, shows two clear peaks at approximately 3442 and 3360 cm⁻¹.[2] We confidently predict two medium-intensity peaks for our target molecule in this range.
-
Aromatic C-H Stretching: Aromatic C-H stretches appear at wavenumbers just above 3000 cm⁻¹, typically between 3100-3000 cm⁻¹.[5][6] These bands are usually weaker than aliphatic C-H stretches.
Analysis of the Double Bond and Fingerprint Regions (2000 cm⁻¹ - 1300 cm⁻¹)
-
Aromatic C=C Stretching: The benzene ring itself gives rise to characteristic C=C in-ring stretching vibrations. These typically appear as a pair of sharp bands around 1600 cm⁻¹ and 1500 cm⁻¹.[5][7]
-
N-H Bending: Primary amines exhibit an N-H "scissoring" or bending vibration that appears in the 1650-1580 cm⁻¹ region.[2] In aniline, this is seen around 1619 cm⁻¹.[2] This peak may overlap with the higher frequency aromatic C=C stretching band.
-
Aromatic C-N Stretching: Aromatic amines show a strong C-N stretching band between 1335-1250 cm⁻¹.[2][4] This is a highly reliable indicator for this functional group.
The Congested Ether and Halocarbon Region (1300 cm⁻¹ - 600 cm⁻¹)
This region is the most complex for our target molecule but also the most informative. It contains strong, characteristic absorptions from the ether linkage and the halogenated side chain.
-
Aryl-Alkyl Ether (Ar-O-R) Stretches: This linkage is characterized by two strong bands. The asymmetric C-O-C stretch appears at a higher frequency, typically near 1250 cm⁻¹, while the symmetric stretch is found near 1040 cm⁻¹.[8][9][10] The spectrum of Anisole (methyl phenyl ether) clearly shows these two prominent absorptions.[3] The peak around 1250 cm⁻¹ is particularly strong due to resonance effects.[9]
-
C-F Stretches: Carbon-fluorine bonds produce some of the most intense absorptions in an IR spectrum. For polyfluorinated compounds, multiple strong to very strong bands are expected in the 1200-1000 cm⁻¹ range.[11] The spectrum of a compound like 1,1,2-Trichloro-1,2,2-trifluoroethane shows a very intense, broad absorption complex in this region, confirming the strength and position of C-F vibrations.[9] These C-F bands will likely be the most prominent features in the entire spectrum of our target molecule and will overlap significantly with the symmetric ether stretch.
-
C-Cl Stretch: The carbon-chlorine stretch is expected at a lower frequency, typically in the 850-550 cm⁻¹ range.[11] Its intensity is variable but is often strong.
Aromatic Substitution Pattern Region (< 1000 cm⁻¹)
-
C-H Out-of-Plane (OOP) Bending: The substitution pattern on a benzene ring can often be determined by strong C-H "wagging" or out-of-plane bending vibrations. For a 1,4-disubstituted (para) ring, a strong, characteristic band is expected in the 850-810 cm⁻¹ range. The presence of a strong peak here would provide compelling evidence for the para-substitution pattern of the aniline derivative.
Comparative Guide Summary
| Compound | Key Functional Group | Characteristic FTIR Peaks (cm⁻¹) and Significance |
| Aniline | Primary Aromatic Amine | ~3440 & 3360: Two N-H stretches, confirming a primary amine.[2] ~1620: N-H bend.[2] ~1280: Strong C-N stretch.[2] |
| Anisole | Aryl-Alkyl Ether | ~1250: Strong asymmetric Ar-O-C stretch.[3] ~1040: Strong symmetric Ar-O-C stretch.[3] |
| 1,1,2-Trichloro-1,2,2-trifluoroethane | Halogenated Alkane | 1200-1000: Very intense, complex C-F stretching bands.[9] < 850: C-Cl stretching bands.[9] |
| This compound (Predicted) | All of the above | A composite spectrum showing features from all three comparators. The most intense feature is predicted to be the C-F stretching region (1200-1000 cm⁻¹), which will likely obscure the symmetric C-O stretch. The dual N-H peaks, aromatic bands, and strong C-H OOP bend for para-substitution should all be clearly identifiable. |
Experimental Protocol for High-Fidelity FTIR Data Acquisition
To validate the predictions made in this guide, obtaining a high-quality spectrum is paramount. The following protocol outlines the steps for analysis using Attenuated Total Reflectance (ATR), a common and robust technique for solid and liquid samples.
Objective: To acquire a clean, high-resolution FTIR spectrum of a solid or liquid aniline derivative.
Materials:
-
FTIR Spectrometer with a Diamond or Germanium ATR crystal.
-
Sample: this compound (1-5 mg).
-
Solvent for cleaning: Isopropanol or acetone.
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
Background Spectrum Acquisition (Self-Validating System):
-
Step 1.1: Ensure the ATR crystal is impeccably clean. Wipe the crystal surface with a lint-free tissue dampened with isopropanol. Allow it to fully evaporate.
-
Causality: An unclean crystal will show peaks from previous samples or cleaning solvents, contaminating the final spectrum.
-
Step 1.2: Lower the ATR anvil and collect a background spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
Causality: The background scan measures the spectrum of the ambient environment (CO₂, water vapor) and the instrument itself. The software subtracts this from the sample spectrum, ensuring that the final output contains only information from the analyte. This is a critical self-validating step.
-
-
Sample Application and Spectrum Acquisition:
-
Step 2.1: Place a small amount of the sample (1-5 mg) directly onto the center of the ATR crystal.
-
Step 2.2: Lower the anvil and apply consistent pressure using the built-in torque knob until the indicator shows optimal contact.
-
Causality: Good contact between the sample and the ATR crystal is essential for a strong signal. The evanescent wave that probes the sample only penetrates a few microns, so intimate contact is required.
-
Step 2.3: Acquire the sample spectrum using the same parameters as the background scan (16-32 scans, 4 cm⁻¹ resolution).
-
-
Data Processing and Cleaning:
-
Step 3.1: The software will automatically perform the background subtraction.
-
Step 3.2: If necessary, apply an ATR correction to the spectrum. This is a mathematical function that corrects for the wavelength-dependent depth of penetration of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.
-
Step 3.3: Clean the ATR crystal and anvil thoroughly with isopropanol and a lint-free wipe.
-
The following diagram illustrates this workflow.
Conclusion
References
-
Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved January 21, 2026, from [Link]
-
Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR spectra of aniline tetramer. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). FTIR Spectrum of Aniline Monomer. Retrieved January 21, 2026, from [Link]
-
University of Calgary. (n.d.). IR: amines. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). a: FTIR Spectra of Aniline. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Ethane, 1,1,2-trichloro-1,2,2-trifluoro-. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
NIST. (n.d.). Aniline. NIST Chemistry WebBook. Retrieved January 21, 2026, from [Link]
-
OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. Retrieved January 21, 2026, from [Link]
-
Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved January 21, 2026, from [Link]
-
Larkin, P. J. (2011). Interpretation of Infrared Spectra, A Practical Approach. Wiley Analytical Science. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 24.10 Spectroscopy of Amines. Retrieved January 21, 2026, from [Link]
-
InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Retrieved January 21, 2026, from [Link]
-
Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved January 21, 2026, from [Link]
-
University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved January 21, 2026, from [Link]
-
Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. Retrieved January 21, 2026, from [Link]
-
OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry: A Tenth Edition. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]
-
University of Wisconsin Madison. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. researchgate.net [researchgate.net]
- 3. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 4. Anisole [webbook.nist.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. Ethane, 1,1,2-trichloro-1,2,2-trifluoro- [webbook.nist.gov]
- 8. Aniline [webbook.nist.gov]
- 9. PubChemLite - this compound (C8H7ClF3NO) [pubchemlite.lcsb.uni.lu]
- 10. 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline | C9H6ClF6NO2 | CID 15671381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cfc 113 | Cl2FCCClF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Mass Spectrometry of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Introduction: Characterizing a Complex Halogenated Aromatic Amine
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline, with its unique combination of an aniline core, a halogenated ether side chain, and a molecular weight of approximately 225.59 g/mol , presents a compelling analytical challenge.[1] Its potential applications as a synthetic intermediate demand a robust and reliable analytical methodology for its characterization and quality control. This guide provides an in-depth exploration of the mass spectrometric behavior of this compound, offering a predictive framework for its fragmentation pattern. Furthermore, we will compare mass spectrometry with other key analytical techniques and provide a detailed experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS).
Deciphering the Fragmentation Pattern: A Predictive Analysis
In the absence of a publicly available mass spectrum for this compound, we can predict its fragmentation pattern under electron ionization (EI) conditions based on established principles of mass spectrometry. The fragmentation process is driven by the stability of the resulting ions and neutral losses.
The initial step in EI mass spectrometry is the formation of a molecular ion (M+•), which for our target molecule would have a mass-to-charge ratio (m/z) of approximately 225.
Several key fragmentation pathways are anticipated:
-
Alpha-Cleavage: The bond between the ether oxygen and the aromatic ring is a likely point of initial cleavage. This could result in the formation of a resonance-stabilized phenoxy radical and a charged chloro-trifluoroethoxy fragment, or conversely, a charged aminophenoxy fragment.
-
Cleavage of the Ether Side Chain: The C-C and C-O bonds within the chloro-trifluoroethoxy side chain are susceptible to fragmentation. Loss of small, stable neutral molecules such as HCl or HF is a common fragmentation pathway for halogenated compounds.
-
Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, are possible, although less common in aromatic systems compared to aliphatic compounds.
A proposed fragmentation pathway is illustrated in the following diagram:
Caption: Proposed Electron Ionization (EI) fragmentation pathway for this compound.
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion Structure | Notes |
| 225/227 | [C8H7ClF3NO]+• | Molecular ion peak, with the M+2 peak indicative of the chlorine isotope. |
| 190 | [C8H7F3NO]+• | Loss of a chlorine radical. |
| 140 | [C7H7FNO]+• | Loss of the CF2Cl radical. |
| 108 | [C6H6NO]+ | Cleavage of the ether bond, resulting in the aminophenoxy cation. |
| 90 | [C6H4N]+ | Subsequent loss of water from the m/z 108 fragment. |
| 64 | [C5H4]+ | Loss of HCN from the m/z 90 fragment, a common pathway for anilines. |
Mass Spectrometry in Context: A Comparison of Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive characterization of a novel compound often involves a multi-technique approach. Here, we compare mass spectrometry with other common analytical methods.
Table 2: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (high resolution), fragmentation pattern for structural information. | High sensitivity, provides molecular weight information, can be coupled with chromatography (GC-MS, LC-MS). | Isomeric differentiation can be challenging, fragmentation can be complex to interpret. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry.[2] | Provides unambiguous structural information, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra for complex molecules. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., N-H, C-O, C-F, C-Cl bonds).[3][4] | Fast, non-destructive, provides a "fingerprint" of the molecule. | Provides limited information on the overall molecular structure, not suitable for complex mixtures without chromatography. |
| Elemental Analysis | Percentage composition of elements (C, H, N, S, halogens). | Confirms the empirical formula. | Destructive, provides no information on the molecular structure. |
Experimental Protocol: GC-MS Analysis
This section provides a step-by-step methodology for the analysis of this compound using a standard gas chromatograph coupled to a mass spectrometer (GC-MS).
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.
-
Prepare a working solution of approximately 10 µg/mL by diluting the stock solution.[5]
-
Ensure the final solution is free of particles by centrifugation or filtration if necessary.[5]
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable starting point.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp at 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Scan Range: m/z 40-450.
-
3. Data Analysis
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum of the identified peak.
-
Analyze the fragmentation pattern and compare it to the predicted pattern in Table 1.
-
Utilize a mass spectral library (e.g., NIST) for tentative identification, keeping in mind that a novel compound may not be present in the library.
Conclusion
The structural characterization of novel compounds like this compound is a critical task in modern research and development. Mass spectrometry, particularly when coupled with gas chromatography, offers a powerful and sensitive method for determining the molecular weight and deducing the structure through fragmentation analysis. By combining the predictive fragmentation pathway outlined in this guide with a robust experimental protocol and complementary analytical techniques such as NMR and FTIR, researchers can confidently and accurately characterize this and other complex halogenated aromatic amines.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 292544, this compound. Retrieved from [Link].
-
ResearchGate (2025). Determination of Halogen Elements in Volatile Organohalogen Compounds by the Wickbold Combustion Pretreatment Method and Ion Chromatography. Retrieved from [Link].
-
Chemistry LibreTexts (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link].
-
Journal of Materials and Environmental Science (n.d.). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link].
-
University of Calgary (n.d.). IR: amines. Retrieved from [Link].
-
ResearchGate (2017). How to identify novel compounds by analysing GC-MS mass spectra?. Retrieved from [Link].
-
MDPI (2025). Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives. Retrieved from [Link].
-
Rocky Mountain Labs (2023). Difference between FTIR and NMR?. Retrieved from [Link].
-
Britannica (n.d.). Organohalogen compound. Retrieved from [Link].
-
MDPI (n.d.). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from [Link].
-
International Journal of Advanced Research (n.d.). GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted from O. Retrieved from [Link].
-
VELP Scientifica (n.d.). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. Retrieved from [Link].
-
ACS Publications (n.d.). Electrochemical Polymerization of Aniline Investigated Using On-Line Electrochemistry/Electrospray Mass Spectrometry. Retrieved from [Link].
-
ResearchGate (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. Retrieved from [Link].
-
National Institutes of Health (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Retrieved from [Link].
-
National Institutes of Health (n.d.). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Retrieved from [Link].
-
University of Technology - Iraq (n.d.). Element analysis. Retrieved from [Link].
-
ACS Publications (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link].
-
PubMed (2000). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link].
-
University of California, Santa Barbara (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link].
-
Rocky Mountain Labs (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link].
-
ACS Publications (2021). Structure Elucidation Using Gas Chromatography−Infrared Spectroscopy/Mass Spectrometry Supported by Quantum Chemical IR Spectrum Simulations. Retrieved from [Link].
-
Weizmann Institute of Science (n.d.). Elemental analysis. Retrieved from [Link].
-
SpectraBase (n.d.). Aniline. Retrieved from [Link].
-
ACS Publications (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link].
-
ResearchGate (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link].
Sources
A Comparative Guide to Fluorinated Anilines for Drug Discovery: Profiling 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
Introduction: The Indispensable Role of Fluorine in Modern Medicinal Chemistry
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to enhance a wide array of pharmaceutical properties including metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated aniline derivatives are a particularly vital class of building blocks, serving as precursors in the synthesis of numerous therapeutics.[3] This guide provides an in-depth comparison of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline against other commonly used fluorinated anilines. By examining their physicochemical properties and the resulting impact on drug-like characteristics, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven framework for selecting the optimal building block for their specific applications.
Comparative Analysis of Physicochemical Properties
The choice of a fluorinated substituent has profound effects on the electronic and physical nature of the parent aniline. These changes directly influence key pharmacological parameters such as lipophilicity, basicity, and metabolic fate. Below, we compare this compound with four other relevant fluorinated anilines: the simple 4-fluoroaniline, the electronically distinct 4-(trifluoromethoxy)aniline and 4-(trifluoromethyl)aniline, and the positional isomer 2-fluoroaniline.
| Property | This compound | 4-Fluoroaniline | 4-(Trifluoromethoxy)aniline | 4-(Trifluoromethyl)aniline | 2-Fluoroaniline |
| Structure | |||||
| CAS Number | 403-61-2[4] | 371-40-4[5] | 461-82-5[6] | 455-14-1[7] | 348-54-9[8] |
| Molecular Weight ( g/mol ) | 225.59[9] | 111.12[5] | 177.13[6] | 161.127[7] | 111.12[8] |
| pKa (Conjugate Acid) | Not Experimentally Determined | 4.65[5] | Not Experimentally Determined | ~3.5 (Estimated from literature)[7] | 3.20[8] |
| logP | 3.1 (Predicted)[10] | 1.15[5] | Not Experimentally Determined | Not Experimentally Determined | 1.26[8] |
| Melting Point (°C) | Not Available | -1.9[11] | Not Available | 38[7] | -28.5[8] |
| Boiling Point (°C) | Not Available | 188[11] | 73-75 (@ 10 mmHg)[12] | 75 (@ 1 Torr)[7] | 175[8] |
Analysis of Key Parameters
-
Basicity (pKa): The basicity of the aniline nitrogen is critically important for salt formation, aqueous solubility, and on-target interactions. The electron-withdrawing nature of fluorine and fluoroalkyl groups significantly reduces the basicity of the aniline compared to the parent compound (aniline pKa ≈ 4.6). As seen with 4-fluoroaniline (pKa 4.65) and 2-fluoroaniline (pKa 3.20), the position of the fluorine atom has a substantial impact.[5][8] The stronger inductive effect from the ortho position in 2-fluoroaniline makes it a considerably weaker base. While experimental data for this compound is unavailable, the potent electron-withdrawing capacity of the chloro-trifluoroethoxy group suggests its basicity would be significantly lower than that of 4-fluoroaniline, likely rendering the amino group weakly basic. This can be advantageous in preventing off-target interactions with aminergic receptors.
-
Lipophilicity (logP): Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted logP of 3.1 for this compound is substantially higher than that of 4-fluoroaniline (1.15), indicating significantly increased lipophilicity.[5][10] This is expected due to the larger, halogenated ethoxy tail. This property can enhance membrane permeability and access to lipophilic binding pockets but may also increase metabolic liability and non-specific binding if not balanced with other molecular properties.
Impact on Drug Development: A Mechanistic Perspective
The true value of a building block is realized in its influence on the biological performance of the final molecule. The choice of a fluorinated aniline can dramatically alter metabolic stability and target engagement.
Metabolic Stability: Blocking the Path of Cytochrome P450
A primary strategy in medicinal chemistry is to enhance a drug's metabolic stability, thereby increasing its half-life and bioavailability.[1] Cytochrome P450 (CYP450) enzymes are major players in drug metabolism, often through oxidation of electron-rich aromatic rings.[13]
-
The Role of Fluorine: The high strength of the carbon-fluorine (C-F) bond and the high electronegativity of fluorine are key to its metabolic blocking effect.[1] Placing a fluorine atom or a fluorinated group at a metabolically vulnerable position can prevent CYP450-mediated oxidation.[1][13]
-
Comparative Stability:
-
4-Fluoroaniline: While the para-fluoro substituent can block oxidation at that position, it can also be susceptible to metabolic defluorination, which may lead to reactive metabolites.[1]
-
4-(Trifluoromethyl)aniline & 4-(Trifluoromethoxy)aniline: The CF3 and OCF3 groups are exceptionally stable and strongly electron-withdrawing. This deactivates the aromatic ring towards oxidative metabolism, generally conferring high metabolic stability.[13][14]
-
This compound: This substituent offers a compelling combination of features. The trifluoroethoxy group provides significant steric and electronic shielding of the aromatic ring. The presence of multiple fluorine atoms and a chlorine atom makes the entire substituent highly resistant to metabolic attack. This complex group is less likely to undergo the common metabolic pathways that affect simpler alkyl or alkoxy chains, potentially leading to a superior metabolic profile in the resulting drug candidates.
-
The workflow for assessing this crucial parameter is outlined below.
Caption: Workflow for In Vitro Metabolic Stability Assay.
Experimental Protocol: In Vitro Metabolic Stability Assessment
To provide actionable data for compound selection, a standardized in vitro metabolic stability assay using liver microsomes is essential. This method evaluates the rate of disappearance of a compound when incubated with enzymes rich in CYP450s.[1]
Materials and Reagents:
-
Test Compounds and Positive Control (e.g., Verapamil)
-
Pooled Liver Microsomes (Human, Rat, or other species)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, Glucose-6-Phosphate, G6P-Dehydrogenase)
-
Acetonitrile (ACN) with an appropriate Internal Standard (IS)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Step-by-Step Procedure:
-
Preparation:
-
Prepare a 1 µM working solution of the test compound by diluting a DMSO stock solution in 0.1 M phosphate buffer.
-
Prepare the liver microsomal suspension in 0.1 M phosphate buffer (final concentration typically 0.5-1.0 mg/mL).
-
Prepare the NADPH regenerating system solution according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal suspension and the test compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[1]
-
-
Sampling and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from the reaction wells.
-
Immediately terminate the reaction by adding the aliquot to a separate plate containing cold acetonitrile with the internal standard.[1] This step precipitates the proteins and halts enzymatic activity.
-
-
Sample Processing and Analysis:
-
Seal and centrifuge the termination plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the test compound in each sample using a validated LC-MS/MS method.
-
-
Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.
-
Plot the natural logarithm of the percent remaining against time. The slope of the linear regression of this plot corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) to estimate the metabolic rate.
-
This protocol provides a robust and reproducible method for comparing the metabolic stability of compounds derived from different fluorinated anilines, directly informing the drug design and optimization process.
Synthetic Utility and Applications
Fluorinated anilines are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[12][15][16]
-
4-Fluoroaniline is a widely used building block for creating various biologically active molecules, including anticancer drugs and herbicides.[5][16] Its high reactivity is channeled through reactions like acylation and diazotization.[17]
-
4-(Trifluoromethoxy)aniline is employed in the synthesis of anticancer agents and is an intermediate in the production of Riluzole, a neuroprotective agent.[12][18]
-
This compound , while more complex, offers a unique structural motif. Its synthesis and applications are less documented in public literature but it represents a valuable building block for creating novel compounds where high metabolic stability and specific lipophilicity are desired. Its applications are primarily in pharmaceutical and chemical research for developing new active ingredients.[19]
Caption: Influence of Fluorinated Anilines on Drug Properties.
Conclusion and Future Outlook
The selection of a fluorinated aniline building block is a critical decision in the drug discovery cascade. While simple anilines like 4-fluoroaniline offer accessibility and well-understood reactivity, they may present metabolic liabilities. More complex substituents, such as the trifluoromethyl and trifluoromethoxy groups, provide enhanced metabolic stability by deactivating the aromatic ring.
This compound emerges as a highly specialized and promising building block. Its unique combination of steric bulk, high lipophilicity, and multiple halogen atoms suggests it can confer exceptional metabolic stability to a parent molecule. While its increased lipophilicity requires careful management within the overall molecular design to maintain a balanced ADME profile, it offers a powerful tool for overcoming the metabolic challenges often encountered in late-stage drug development. For research programs requiring novel scaffolds with robust metabolic profiles, this compound represents a strategic choice worthy of investigation.
References
- BenchChem. Assessing the Metabolic Stability of 4-Fluoroaniline-Containing Compounds: A Comparative Guide.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9731, 4-Fluoroaniline.
- ChemicalBook. 4-Fluoroaniline | 371-40-4.
- Chem-Impex. 4-Fluoroaniline.
- ChemicalBook. 4-(Trifluoromethoxy)aniline | 461-82-5.
- ResearchGate. Measured²⁰ log P values for benzoic acid and aniline derivatives of selectively fluorinated cyclohexanes.
- Chem-Impex. 4-(trifluorométhoxy)aniline.
- Guidechem. What are the applications of 4-Fluoroaniline in chemical production?
- Biosynth. 4-(Trifluoromethoxy)aniline | 461-82-5 | FT38100.
- Wikipedia. 4-Fluoroaniline.
- ACS Publications. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
- ResearchGate. Metabolism of fluorine-containing drugs. Annu Rev Pharmacol Toxicol.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9584, 2-Fluoroaniline.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 292544, this compound.
- Scimplify. 4-(Trifluoromethoxy)aniline (CAS NO : 461-82-5).
- Wikipedia. 4-(Trifluoromethyl)aniline.
- Synblock. CAS 403-61-2 | this compound.
- OCED. Exploring Fluorinated Aniline Derivatives: The Significance of 3-Fluoroaniline.
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9742, 3-Fluoroaniline.
- Smolecule. Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2.
- OCED. Exploring 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride: A Key Efavirenz Intermediate.
- Google Patents. CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline.
- ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
- PubChemLite. This compound.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 15671381, 3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline.
- Google Patents. CN101844990B - Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate.
- AFIT Scholar. Substituent Effects on the Physical Properties and pKa of Aniline.
- Atomaxchem. This compound | CAS:403-61-2.
- Universidade NOVA de Lisboa. Fluorinated Ionic Liquids: Properties and Applications.
- PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
- Cheméo. Chemical Properties of p-Fluoroaniline (CAS 371-40-4).
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- MDPI. Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media.
- PubMed. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses.
- MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).
- National Institute of Standards and Technology. p-Fluoroaniline - the NIST WebBook.
- Journal of Engineering Research and Applied Science. Statistical Analysis of Substituent Effects on pKa of Aniline.
- ResearchGate. (PDF) Physicochemical Nature of Perfluoroalkyl Compounds Induced by Fluorine.
- BAC Reports. 4-(2-Chloro-1,1,2-trifluoroethoxy)-aniline (CAS 403-61-2) Market Research Report 2026.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 5. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 8. 2-Fluoroaniline | C6H6FN | CID 9584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. PubChemLite - this compound (C8H7ClF3NO) [pubchemlite.lcsb.uni.lu]
- 11. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 12. 4-(Trifluoromethoxy)aniline | 461-82-5 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. 4-Fluoroaniline | 371-40-4 [chemicalbook.com]
- 16. chemimpex.com [chemimpex.com]
- 17. Page loading... [wap.guidechem.com]
- 18. biosynth.com [biosynth.com]
- 19. marketpublishers.com [marketpublishers.com]
A Comparative Guide to the Reactivity of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline and 4-fluoroaniline
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the selection of building blocks is a critical decision that profoundly influences the properties and efficacy of a final drug candidate. Substituted anilines are foundational scaffolds in a vast array of pharmaceuticals. This guide provides an in-depth comparison of the reactivity of two key aniline derivatives: 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline and the more conventional 4-fluoroaniline . Understanding their distinct electronic profiles is paramount to predicting their behavior in synthetic transformations and ultimately, for rational drug design.
Molecular Structure and Electronic Properties: A Tale of Two Substituents
The reactivity of an aniline is fundamentally governed by the availability of the lone pair of electrons on the nitrogen atom and the electron density of the aromatic ring. The substituents at the para-position in our two compounds of interest exert dramatically different electronic effects.
-
4-fluoroaniline features a fluorine atom, a classic example of a substituent with competing electronic effects. Fluorine is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I) through the sigma bond network.[1] This effect deactivates the aromatic ring by pulling electron density away from it. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic pi-system via resonance (+M effect).[2] While this resonance donation does occur, the potent inductive effect of fluorine generally dominates, rendering the ring less reactive towards electrophiles than aniline itself but still directing incoming electrophiles to the ortho and para positions.[2]
-
This compound possesses a significantly more complex substituent. The -OCH(Cl)CF3 group is a powerful electron-withdrawing group. The cumulative inductive effect of three fluorine atoms and a chlorine atom strongly polarizes the ethoxy linkage, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring. This strong -I effect significantly reduces the electron-donating resonance capability of the ether oxygen. Unlike a simple methoxy group, which is a strong activating group, the fluoroalkoxy substituent is deactivating overall.[3]
Diagram: Electronic Effects on Aniline Derivatives
Caption: Comparison of electronic effects on the two aniline derivatives.
Comparative Reactivity in Key Synthetic Transformations
The differences in electronic properties directly translate to distinct reactivities in common synthetic reactions crucial for drug development.
This class of reactions relies on the nucleophilicity of the aniline's amino group.
-
4-fluoroaniline: The nitrogen in 4-fluoroaniline is sufficiently nucleophilic to readily undergo acylation with acyl chlorides or anhydrides, often under standard conditions with a mild base.[6]
-
This compound: Due to the severely diminished nucleophilicity of its amino group, this compound will react much more sluggishly in acylation reactions. More forcing conditions, such as higher temperatures, stronger bases, or the use of highly reactive acylating agents (e.g., acyl fluorides) may be necessary to achieve comparable yields. The reduced reactivity can be advantageous in cases where selectivity is required in a molecule with multiple nucleophilic sites.
SEAr reactions, such as nitration, halogenation, or Friedel-Crafts reactions, are sensitive to the electron density of the aromatic ring.
-
4-fluoroaniline: The amino group is a powerful activating group and an ortho-, para-director. While the fluorine atom is deactivating, the overall effect of the amino group dominates, making the ring susceptible to electrophilic attack, primarily at the positions ortho to the amino group.
-
This compound: The combined deactivating effects of the amino group (in its protonated form under acidic SEAr conditions) and the potent electron-withdrawing fluoroalkoxy group make the aromatic ring highly electron-deficient. Consequently, this molecule will be significantly less reactive in SEAr reactions. Extremely harsh conditions would be required, which could lead to decomposition or unwanted side reactions.
The formation of a diazonium salt from an aniline is a cornerstone of synthetic chemistry, allowing for a wide range of subsequent transformations (e.g., Sandmeyer, Schiemann reactions).
-
4-fluoroaniline: This compound readily undergoes diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.[6] The resulting diazonium salt is a versatile intermediate.
-
This compound: The reduced basicity of the amino group can make the initial nitrosation step of the diazotization mechanism slower. However, the reaction is still expected to proceed under standard conditions. The strong electron-withdrawing group may influence the stability and subsequent reactivity of the formed diazonium salt.
Data Summary and Experimental Considerations
| Property | 4-fluoroaniline | This compound | Rationale for Difference |
| Molecular Weight ( g/mol ) | 111.12[7] | 225.59[8] | Presence of the larger chloro-trifluoroethoxy group. |
| pKa (of conjugate acid) | ~4.65[4][5] | Predicted to be significantly < 4.65 | Strong -I effect of the fluoroalkoxy group reduces electron density on the nitrogen.[1] |
| Nucleophilicity of -NH2 | Moderate | Low to Very Low | Directly related to the basicity and electron density on the nitrogen atom.[1] |
| Reactivity in Acylation | High | Low | Higher nucleophilicity of 4-fluoroaniline's amino group. |
| Reactivity in SEAr | Moderate (ortho-directing) | Very Low | The fluoroalkoxy group is strongly deactivating, making the ring electron-poor.[3] |
Exemplary Experimental Protocol: Comparative N-Acetylation
This protocol provides a framework for experimentally verifying the predicted difference in nucleophilicity.
Objective: To compare the rate of N-acetylation of 4-fluoroaniline and this compound under identical reaction conditions.
Materials:
-
4-fluoroaniline[9]
-
This compound[10]
-
Acetic Anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)
-
UV lamp
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of 4-fluoroaniline and this compound in 10 mL of DCM.
-
Base Addition: To each flask, add 1.2 equivalents of pyridine.
-
Initiation: At room temperature, add 1.1 equivalents of acetic anhydride to each flask simultaneously while stirring.
-
Reaction Monitoring: At regular time intervals (e.g., 5, 15, 30, and 60 minutes), withdraw a small aliquot from each reaction mixture and spot it on a TLC plate.
-
TLC Analysis: Develop the TLC plates in the chosen solvent system and visualize the spots under a UV lamp. The starting aniline and the acetylated product will have different Rf values.
-
Observation: The reaction involving 4-fluoroaniline is expected to show a much faster conversion to the product, as evidenced by the rapid disappearance of the starting material spot and the appearance of the product spot on the TLC plate. The reaction with this compound will proceed significantly slower, with a substantial amount of starting material likely remaining even after 60 minutes.
Workflow: Comparative N-Acetylation Experiment
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. www1.lasalle.edu [www1.lasalle.edu]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Fluoroaniline CAS#: 371-40-4 [m.chemicalbook.com]
- 6. wap.guidechem.com [wap.guidechem.com]
- 7. 4-Fluoroaniline - Wikipedia [en.wikipedia.org]
- 8. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. CAS 403-61-2 | this compound - Synblock [synblock.com]
A Technical Guide to the Potential Biological Activities of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline Derivatives
For distribution to researchers, scientists, and drug development professionals.
Editorial Foreword
The field of medicinal and agricultural chemistry is in a perpetual state of discovery, with novel molecular scaffolds holding the promise of new therapeutic agents and crop protection solutions. The compound "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" represents one such scaffold, possessing a unique combination of a halogenated aniline core and a fluoroalkoxy side chain. To date, the biological activities of its direct derivatives remain largely unexplored in publicly available literature.
This guide, therefore, takes a predictive and comparative approach. By dissecting the structural components of the parent molecule, we can infer potential biological activities based on the well-documented performance of structurally analogous compounds. This document serves as a roadmap for researchers, providing a theoretical framework and practical experimental designs to unlock the potential of this promising class of molecules. We will explore the likely avenues of biological impact—antimicrobial, anticancer, and herbicidal—and provide detailed protocols for their investigation, grounded in established scientific methodologies.
Structural Rationale for Predicted Biological Activity
The structure of this compound is a composite of functional groups known to impart bioactivity. Our comparative analysis is therefore based on the following key features:
-
The Aniline Core: Aniline and its derivatives are foundational in the synthesis of a vast number of biologically active compounds, including pharmaceuticals and pesticides.[1][2] The amino group is a key reactive site for further chemical modification.
-
Chlorine Substitution: The presence of a chlorine atom on the aromatic ring can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Halogenation is a common strategy in drug design to enhance potency.[3][4] 4-Chloroaniline, for instance, is a precursor in the production of antimicrobial agents and pesticides.[5]
-
Trifluoroethoxy Group: The introduction of fluorine atoms, particularly in a trifluoromethyl or trifluoroethoxy group, is known to alter a molecule's electronic properties, pKa, and resistance to metabolic degradation. This can lead to enhanced efficacy and a more favorable pharmacokinetic profile.[1]
The combination of these structural motifs suggests that derivatives of this compound are prime candidates for screening across several domains of biological activity.
Comparative Analysis of Structurally Related Compounds
To build a predictive model for the bioactivity of this compound derivatives, we can examine the documented activities of compounds that share its key structural features.
Table 1: Comparison of Biological Activities of Structurally Related Aniline Derivatives
| Compound Class | Key Structural Features | Documented Biological Activity | Example Compound(s) | Reported Efficacy (IC50/MIC) |
| Chloroanilines | Aniline with chlorine substitution | Antimicrobial, Herbicidal, Toxicity | 4-Chloroaniline | Varies with application |
| Halogenated Anilines | Aniline with various halogen substitutions | Antimicrobial, Anticancer | 4-bromo-3-chloroaniline, 3,5-dibromoaniline | MIC: 100-200 µg/mL against UPEC[3] |
| Fluoroaniline Derivatives | Aniline with fluorine-containing substituents | Anticancer, Antimicrobial | Fluoro-substituted anilino-quinones | LC50: 12.25 µg/mL against A375 melanoma cells[6] |
| Anilide Herbicides | Aniline with an amide linkage | Herbicidal | S-metolachlor | Varies with weed species |
| Anilino-quinazoline Derivatives | Aniline fused with a quinazoline moiety | Anticancer (EGFR/VEGFR-2 inhibitors) | Vandetanib analogs | Potent inhibition of EGFR and VEGFR-2 kinase[7] |
IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; LC50: Lethal concentration for 50% of cells; UPEC: Uropathogenic Escherichia coli.
This comparative data strongly suggests that derivatives of this compound are likely to exhibit activity in one or more of these areas. The specific nature and potency of the activity will, of course, depend on the modifications made to the parent structure.
Potential Therapeutic and Agricultural Applications
Based on the comparative analysis, we can hypothesize three primary areas of potential application for novel derivatives of this compound.
Antimicrobial Agents
The general antimicrobial properties of aniline derivatives, particularly halogenated anilines, suggest a strong potential for this class of compounds.[1][3] The mechanism of action for such compounds can vary, but often involves disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.[8]
Anticancer Agents
The incorporation of fluorine is a well-established strategy in the design of anticancer drugs.[6] Furthermore, aniline derivatives are core components of many targeted therapies, such as kinase inhibitors.[7] It is plausible that derivatives of this compound could be developed as cytotoxic agents against various cancer cell lines.
Herbicidal Agents
Aniline derivatives have a long history of use as herbicides.[9] The mode of action is often through the inhibition of key plant-specific enzymes or disruption of photosynthetic pathways.[10] The structural similarity to known anilide herbicides makes this a promising avenue for investigation.[11]
Experimental Protocols for Biological Activity Screening
To empirically determine the biological activities of novel this compound derivatives, a systematic screening approach is necessary. The following are detailed, standardized protocols for preliminary in vitro evaluation.
In Vitro Cytotoxicity Assay for Anticancer Screening
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.[12]
Workflow for In Vitro Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity screening.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Compound Preparation: Dissolve test compounds in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Seeding: Trypsinize and count cells. Seed the cells into 96-well microtiter plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Treatment: Replace the medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50 value.[13]
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[8][14]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[15]
Herbicidal Activity Assay
A seed germination and root growth inhibition assay is a common primary screen for herbicidal activity.[11][16]
Workflow for Herbicidal Activity Assay
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 6. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdb.apec.org [pdb.apec.org]
- 9. Biochemical transformations of herbicide-derived anilines: purification and characterization of causative enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods | MDPI [mdpi.com]
- 15. woah.org [woah.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" and its Regioisomers in Synthesis
Introduction: The Critical Role of Regioisomerism in Aromatic Amine Synthesis
In the landscape of modern drug discovery and agrochemical development, fluorinated molecules are indispensable building blocks. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Among these valuable scaffolds, substituted anilines are cornerstones of synthesis, serving as precursors to a vast array of bioactive compounds.[1] This guide focuses on 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline and its regioisomers—the 2- and 3-substituted variants.
While sharing an identical molecular formula, these constitutional isomers exhibit distinct physical, chemical, and biological properties stemming solely from the placement of the chloro-trifluoroethoxy group on the aniline ring.[2][3] Understanding the nuances of their synthesis and characterization is not merely an academic exercise; it is a critical determinant in the success of a research and development program. The choice of regioisomer can drastically alter a final compound's efficacy, safety profile, and synthetic accessibility.[4][5]
This document provides an in-depth comparison of these three regioisomers, offering field-proven insights into their synthetic pathways, comparative analytical data, and the strategic implications of isomer selection for researchers, scientists, and drug development professionals.
Strategic Synthesis of Regioisomeric (2-Chloro-1,1,2-trifluoroethoxy)anilines
The most direct and widely applicable strategy for synthesizing these target anilines is the chemical reduction of their corresponding nitroaromatic precursors. This two-stage approach decouples the synthesis into two distinct challenges: the regioselective formation of the ether linkage and the subsequent nitro group reduction.
-
Stage 1: Regioselective Ether Formation: The key to isolating the desired regioisomer lies in the choice of the starting material. The synthesis capitalizes on the availability of ortho-, meta-, and para-nitrophenols. These are subjected to etherification with a suitable C2-halofluoroalkene, typically chlorotrifluoroethylene (CTFE), under basic conditions. The position of the nitro group on the starting phenol dictates the final regiochemistry of the product.
-
Stage 2: Nitro Group Reduction: The reduction of the nitro group to the primary amine is a well-established transformation in organic synthesis.[6] A variety of methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal/acid systems (e.g., Sn or Fe in HCl), can be employed. The choice of method often depends on the desired scale, functional group tolerance, and available equipment.[6][7]
The overall synthetic logic is depicted in the workflow below.
Caption: General two-stage workflow for synthesizing regioisomeric (2-chloro-1,1,2-trifluoroethoxy)anilines.
Isomer-Specific Synthetic Pathways
The success of the synthesis hinges on the regiocontrolled etherification of the appropriate nitrophenol. The selection of the starting material is the sole determinant of the resulting isomer.
Caption: Divergent synthesis pathways to the three target regioisomers.
Comparative Data Analysis
The structural differences between the isomers lead to distinct analytical signatures. For the practicing scientist, these differences are crucial for reaction monitoring, quality control, and structural confirmation.
Physical and Chemical Properties
| Property | This compound | 2-(2-Chloro-1,1,2-trifluoroethoxy)aniline | 3-(2-Chloro-1,1,2-trifluoroethoxy)aniline |
| CAS Number | 403-61-2[8] | 455-33-4 | 91463-38-0 |
| Molecular Formula | C₈H₇ClF₃NO | C₈H₇ClF₃NO | C₈H₇ClF₃NO |
| Molecular Weight | 225.60 g/mol | 225.60 g/mol | 225.60 g/mol |
| Appearance | Data not widely published | Data not widely published | Data not widely published |
| Predicted XlogP | 3.1[9] | ~3.1 (Predicted) | ~3.1 (Predicted) |
Spectroscopic Data Comparison
Spectroscopic analysis, particularly NMR, is the most powerful tool for differentiating these regioisomers. The substitution pattern on the aromatic ring creates a unique electronic environment for each proton and carbon, resulting in distinct chemical shifts and coupling patterns.
| Spectroscopic Data | This compound | 2-(2-Chloro-1,1,2-trifluoroethoxy)aniline | 3-(2-Chloro-1,1,2-trifluoroethoxy)aniline |
| ¹H NMR (Aromatic Region) | Two doublets (AA'BB' system), ~δ 6.6-7.0 ppm.[11] | More complex multiplet pattern due to lack of symmetry. | More complex multiplet pattern, distinct from the 2-isomer. |
| ¹³C NMR (Aromatic Carbons) | Four distinct signals expected due to symmetry.[11] | Six distinct signals expected. | Six distinct signals expected. |
| ¹⁹F NMR | Complex multiplet, influenced by adjacent Cl and H. | Similar pattern to the 4-isomer, minor shift differences. | Similar pattern to the 4-isomer, minor shift differences. |
| Mass Spec (Monoisotopic) | 225.01683 Da[9] | 225.01683 Da | 225.01683 Da |
Analysis Insight: The key differentiator in ¹H NMR is the symmetry. The 4-isomer will exhibit a simpler, more symmetrical pattern (typically two doublets integrating to 2H each) in the aromatic region compared to the more complex and less resolved multiplets of the 2- and 3-isomers. While mass spectrometry confirms the molecular weight, it cannot distinguish between the regioisomers, making NMR and chromatography essential for positive identification.[12]
Impact on Drug Development and Applications
The seemingly subtle shift of a substituent on an aromatic ring can have profound consequences in a biological system. This phenomenon, known as positional isomerism, is a critical consideration in medicinal chemistry.[3][4]
-
Receptor Binding and Potency: The three-dimensional arrangement of atoms determines how a molecule fits into a biological target like an enzyme or receptor.[13] The position of the bulky and electronically distinct chloro-trifluoroethoxy group will dictate the molecule's ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within a binding pocket. One isomer may be a potent agonist, while another could be inactive or even an antagonist.[3] For example, the anti-tuberculosis drug Ethambutol exists as stereoisomers where the D-form is therapeutic, while the L-form can cause blindness.[13]
-
Pharmacokinetics (ADME):
-
Metabolism: The position of the substituent can expose or block sites vulnerable to metabolic enzymes (e.g., Cytochrome P450s). An isomer might be rapidly metabolized and cleared, leading to a short duration of action, while another might be more stable, resulting in longer exposure.[4][5]
-
Solubility and Permeability: While the predicted lipophilicity (XlogP) is similar, the isomers' different dipole moments can affect their crystal packing, solubility, and ability to cross biological membranes.
-
-
Synthetic Accessibility and Cost: As demonstrated, the synthesis of each isomer depends on the commercial availability and cost of the corresponding nitrophenol precursor. 4-nitrophenol is typically a more common and less expensive commodity chemical than its ortho and meta isomers, making the 4-substituted aniline often the most economically viable starting point for large-scale synthesis.
Experimental Protocols
The following protocols are representative procedures for the synthesis of the key nitroaromatic precursors and their subsequent reduction.
Protocol 1: Synthesis of 4-(2-Chloro-1,1,2-trifluoroethoxy)-1-nitrobenzene
This protocol is an adaptation of a general Williamson ether synthesis for fluoroalkoxy arenes.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrophenol (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and dimethylformamide (DMF) to create a ~0.5 M solution.
-
Reagent Addition: Purge the flask with an inert gas (e.g., Nitrogen or Argon). Cool the mixture in an ice bath.
-
Gas Introduction: Bubble chlorotrifluoroethylene (CTFE) gas through the stirred solution at a steady rate. Caution: CTFE is a gas and should be handled in a well-ventilated fume hood with appropriate safety precautions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting nitrophenol is consumed.
-
Work-up: Pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure nitro-ether intermediate.
Note: The synthesis of the 2- and 3-isomers follows an identical protocol, substituting 2-nitrophenol or 3-nitrophenol as the starting material.
Protocol 2: Reduction of Nitroarene to Aniline (General Procedure)
This protocol describes a standard reduction using tin and hydrochloric acid.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the nitro-ether intermediate (1.0 eq.) and granulated tin (2.5-3.0 eq.).
-
Acid Addition: Slowly add concentrated hydrochloric acid in portions through the condenser. The reaction is exothermic and may require cooling in a water bath to control the rate.[6]
-
Reaction Completion: After the initial vigorous reaction subsides, heat the mixture on a water bath (80-100 °C) for 1-2 hours, or until TLC analysis indicates the complete disappearance of the starting material.
-
Basification: Cool the reaction mixture to room temperature and slowly add a concentrated solution of sodium hydroxide until the solution is strongly alkaline (pH > 10) to precipitate tin salts and liberate the free aniline.
-
Extraction: Extract the resulting mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous potassium sulfate), filter, and remove the solvent by rotary evaporation. The crude aniline can be further purified by distillation or column chromatography.
Conclusion
This compound and its 2- and 3-regioisomers, while constitutionally similar, are distinct chemical entities with unique synthetic routes and analytical profiles. The choice between them is a strategic decision driven by the desired biological activity, with the understanding that positional isomerism can dramatically alter a molecule's therapeutic potential and pharmacokinetic properties. The 4-isomer is often the most synthetically accessible due to the low cost of its precursor, 4-nitrophenol. However, a comprehensive evaluation of all three isomers is a prudent strategy in early-stage discovery programs to identify the candidate with the optimal balance of potency, safety, and synthetic feasibility. Accurate identification, reliant on techniques like NMR spectroscopy, is paramount to ensuring the integrity of downstream research.
References
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
Effects of Stereoisomers on Drug Activity. (2021). International Journal of Creative Research Thoughts. Available at: [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (2020). ChemRxiv. Available at: [Link]
-
Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Regioselectivity vs. Stereoselectivity vs. Chemoselectivity. Study.com. Available at: [Link]
-
Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. (2021). ACS Publications. Available at: [Link]
-
Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. (Preprint). ChemRxiv. Available at: [Link]
-
A review of drug isomerism and its significance. (2012). National Center for Biotechnology Information. Available at: [Link]
-
The Role of Isomerism in Biological Activity. Solubility of Things. Available at: [Link]
-
How do stereoisomerism features affect the pharmacodynamic effect? Quora. Available at: [Link]
-
What are the differences and similarities between a stereoisomer, regioisomer and structural isomer? Reddit. Available at: [Link]
-
Regioselectivity, stereoselectivity, and stereospecificity. Khan Academy. Available at: [Link]
-
What are the differences between 'regioselective' and 'regiospecific' organic reactions? Quora. Available at: [Link]
-
4-Chloro-2-fluoroaniline: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
Metabolism of the Isoflavone Derivative Structural Isomers ACF-02 and ACF-03 in Human Liver Microsomes. (2024). MDPI. Available at: [Link]
- Preparation method for 4-(chlorodifluoromethoxy)aniline. (2014). Google Patents.
-
Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy. (2020). Royal Society of Chemistry. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
- Method for synthesizing 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate intermediate. (2010). Google Patents.
-
Exploring 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride: A Key Efavirenz Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
3-Chloro-4-(1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy)aniline. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (2021). The Royal Society of Chemistry. Available at: [Link]
- Synthesis method of 2-methyl-3-trifluoromethylaniline. (2021). Google Patents.
- Process for the preparation of 2-trifluoromethoxy-aniline. (1998). Google Patents.
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (2021). National Center for Biotechnology Information. Available at: [Link]
- Preparation of trifluoromethylanilines. (2001). Google Patents.
-
4-(2-Chloro-1,1,2-trifluoroethoxy)-aniline (CAS 403-61-2) Market Research Report 2026. BAC Reports. Available at: [Link]
-
Supporting Information for Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals. Available at: [Link]
Sources
- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselectivity vs. Stereoselectivity vs. Chemoselectivity - Lesson | Study.com [study.com]
- 3. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CAS 403-61-2 | this compound - Synblock [synblock.com]
- 9. PubChemLite - this compound (C8H7ClF3NO) [pubchemlite.lcsb.uni.lu]
- 10. marketpublishers.com [marketpublishers.com]
- 11. This compound | C8H7ClF3NO | CID 292544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Direct regioisomer analysis of crude reaction mixtures via molecular rotational resonance (MRR) spectroscopy - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01853H [pubs.rsc.org]
- 13. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Comparative Guide to Validated Analytical Methods for the Quantification of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline , a fluorinated aromatic amine of increasing interest in pharmaceutical synthesis. The presence of halogen and ether functional groups on an aniline scaffold presents unique analytical challenges that necessitate a careful selection of techniques to ensure specificity, sensitivity, and accuracy.
This document moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, grounding each proposed method in the rigorous validation framework established by international regulatory bodies. The objective is to empower the reader to not only select the most appropriate method for their application—be it for purity assessment, stability testing, or impurity quantification—but also to understand the principles of validation that ensure data integrity.
The three principal analytical techniques compared herein are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each method is evaluated on its performance, validation requirements, and suitability for different analytical objectives.
The Foundation of Trust: Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the framework of analytical method validation. The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validating analytical procedures, ensuring they are fit for their intended purpose.[1][2][3][4] The objective of validation is to demonstrate, through a series of defined experiments, that an analytical procedure is suitable and reliable for providing accurate and precise data.[3][4]
The core validation parameters, which will be discussed in the context of each method, are summarized below.
| Validation Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradants, or matrix components.[1][4] |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision.[2][4] |
| Accuracy | The closeness of the test results obtained by the method to the true value. It is often expressed as percent recovery.[1][4] |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability and intermediate precision.[1] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds, making it an excellent starting point for aniline derivatives.[5][6][7] Given the aromatic nature of this compound, it possesses a strong chromophore, making it well-suited for UV detection.
Principle of Operation
The method separates components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For this compound, a reversed-phase setup is ideal, where a non-polar stationary phase (like C18) is used with a polar mobile phase. The analyte is retained on the column and then eluted, with detection occurring as it passes through a UV detector, which measures absorbance at a specific wavelength.
Proposed Experimental Protocol: HPLC-UV
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 10 mL volumetric flask using a 50:50 mixture of acetonitrile and water (diluent) to prepare a 1 mg/mL stock solution.
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentration range (e.g., 1-100 µg/mL) with the diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Causality: A C18 column provides excellent retention and separation for moderately non-polar aromatic compounds like anilines.[8]
-
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v).
-
Causality: This composition provides a good balance of elution strength to achieve a reasonable retention time and good peak shape for the analyte.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 240 nm.
-
Causality: Aniline and its derivatives typically exhibit strong absorbance in the 230-250 nm range. A UV scan of the analyte should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
-
-
Self-Validating System: Key Validation Checks
A robust HPLC method must undergo rigorous validation as per ICH Q2(R2) guidelines.[1]
-
Specificity: Analyze a placebo (matrix without analyte) and a spiked sample. The analyte peak should be free from interference at its retention time.
-
Linearity: Prepare a series of at least five concentrations across the expected range. The plot of peak area versus concentration should yield a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the analyte into a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.[9]
-
Precision: Assess repeatability by performing at least six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%. Intermediate precision should be evaluated by different analysts on different days.[9]
Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] For anilines, which can be polar, derivatization is often necessary to improve thermal stability and chromatographic behavior, reducing peak tailing and enhancing volatility.[5][12][13]
Principle of Operation
The sample is vaporized and injected into a capillary column. Separation occurs based on the compound's boiling point and interaction with the stationary phase. As components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), creating a unique mass spectrum that acts as a chemical fingerprint for identification and quantification.
Proposed Experimental Protocol: GC-MS
-
Sample Preparation & Derivatization:
-
Prepare stock solutions of the analyte and an internal standard (e.g., N-methylaniline) in a suitable solvent like ethyl acetate.[14]
-
To 1 mL of the sample or standard solution, add a derivatizing agent. A common choice is acylation with acetic anhydride or trifluoroacetic anhydride (TFAA).[12]
-
Protocol Example: Add 100 µL of pyridine and 150 µL of acetic anhydride. Heat at 60 °C for 30 minutes.
-
-
After cooling, quench the reaction with water and extract the derivatized analyte into an organic solvent (e.g., hexane).
-
Concentrate the organic layer to a final volume of 1 mL for injection.
-
Causality: Derivatization masks the polar -NH2 group, making the molecule more volatile and less prone to adsorption on the GC column, resulting in sharper, more symmetrical peaks.[12]
-
-
-
GC-MS Conditions:
-
Column: DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Causality: These are general-purpose, low-bleed columns with a 5% phenyl-methylpolysiloxane stationary phase, excellent for separating a wide range of organic compounds, including derivatized anilines.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
MS Mode: Selected Ion Monitoring (SIM) for quantification.
-
Causality: SIM mode significantly enhances sensitivity and selectivity by monitoring only specific, characteristic ions of the derivatized analyte, filtering out background noise.[15] A full scan should first be performed to identify the molecular ion and key fragment ions.
-
-
Self-Validating System: Key Validation Checks
Validation for GC-MS follows similar principles to HPLC but with considerations for the derivatization step.[16][17][18]
-
Specificity: The method's ability to differentiate the derivatized analyte from derivatized by-products or matrix components is confirmed by the uniqueness of the selected ions and their retention time.
-
Linearity & Range: A calibration curve is constructed using the peak area ratio of the analyte to the internal standard versus concentration.
-
Accuracy & Precision: Evaluated similarly to HPLC, but the efficiency and reproducibility of the derivatization step must be considered. Consistent derivatization is key to achieving high accuracy and precision.
Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification with derivatization.
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantitative bioanalysis and trace impurity detection due to its exceptional sensitivity and selectivity.[19][20][21] It combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry.
Principle of Operation
After separation on an LC column, the analyte is ionized (typically via Electrospray Ionization, ESI) and enters the mass spectrometer. In a triple quadrupole (QqQ) instrument, the first quadrupole (Q1) selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) selects a specific fragment ion to be detected. This precursor-to-product ion transition is highly specific to the analyte, a technique known as Multiple Reaction Monitoring (MRM).[19]
Proposed Experimental Protocol: LC-MS/MS
-
Sample Preparation:
-
Sample preparation can be very simple, often involving a "dilute-and-shoot" approach.
-
Prepare stock and working solutions as described for HPLC-UV.
-
For complex matrices (e.g., plasma), protein precipitation or solid-phase extraction (SPE) may be required to remove interferences.[22]
-
-
LC-MS/MS Conditions:
-
LC System: A UHPLC (Ultra-High-Performance Liquid Chromatography) system is preferred for fast analysis and sharp peaks.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Causality: Shorter columns with smaller particles are used in UHPLC to achieve rapid separations without sacrificing resolution.
-
-
Mobile Phase: Gradient elution. A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.
-
Causality: Formic acid is a common mobile phase modifier that aids in the protonation of the analyte in positive ion ESI, enhancing signal intensity.
-
-
Flow Rate: 0.4 mL/min.
-
MS/MS System: Triple Quadrupole Mass Spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Causality: The basic amine group on the aniline is readily protonated, making positive mode ESI highly effective.
-
-
MRM Transitions: The specific precursor ion (e.g., [M+H]⁺) and a stable, high-intensity product ion must be determined by infusing the analyte directly into the mass spectrometer. A second, "qualifier" transition is also monitored to confirm identity.
-
Self-Validating System: Key Validation Checks
Validation for LC-MS/MS is extensively covered by regulatory guidelines, particularly for bioanalytical methods.[22]
-
Specificity & Selectivity: Confirmed by monitoring a unique MRM transition at a specific retention time. The absence of signal in blank matrix injections at this retention time and transition demonstrates selectivity.[22]
-
Matrix Effect: Must be evaluated to ensure that components in the sample matrix do not suppress or enhance the ionization of the analyte, which would affect accuracy.
-
Carryover: Assessed to ensure that residual analyte from a high-concentration sample does not affect the measurement of a subsequent low-concentration sample.[22]
-
Accuracy & Precision: Determined using quality control (QC) samples at multiple concentration levels (low, medium, high) across several analytical runs.
Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Performance Comparison Guide
The choice of analytical method depends heavily on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and available resources. The following table provides a comparative summary of the three discussed methods for the quantification of this compound.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Sensitivity (Typical LOQ) | Low to Moderate (~10-100 ng/mL) | Moderate to High (~1-10 ng/mL) | Very High (<0.1 ng/mL) |
| Specificity/Selectivity | Moderate (Relies on chromatographic separation) | High (Relies on retention time and mass spectrum) | Very High (Relies on retention time and specific MRM transition) |
| Sample Preparation | Simple (Dilute-and-shoot) | Complex (Requires derivatization) | Moderate (May require SPE for complex matrices) |
| Throughput | Moderate | Low to Moderate | High (with UHPLC) |
| Instrumentation Cost | Low | Moderate | High |
| Operational Complexity | Low | High | High |
| Robustness | High | Moderate (Derivatization can be a source of variability) | Moderate to High |
| Best Suited For | Assay, purity testing, routine QC of drug substance and product. | Identification and quantification of volatile impurities. | Trace-level impurity analysis, bioanalysis, cleaning validation. |
Conclusion and Recommendations
There is no single "best" method for the quantification of this compound; the optimal choice is dictated by the analytical objective.
-
For routine quality control, assay, and purity determination of the bulk substance or formulated product, where concentration levels are relatively high, HPLC-UV is the recommended method. It is robust, cost-effective, simple to implement, and provides sufficient sensitivity and selectivity for these applications.[7]
-
For the analysis of volatile process-related impurities or when orthogonal confirmation of identity is required, GC-MS is a valuable tool. While the need for derivatization adds complexity, the high resolving power of capillary GC and the structural information from the mass spectrum provide a high degree of confidence in the results.[10]
-
For applications requiring the highest sensitivity and selectivity, such as the quantification of trace-level genotoxic impurities or analysis in complex biological matrices, LC-MS/MS is the unequivocal choice.[21] Its ability to detect sub-nanogram levels with exceptional specificity makes it indispensable for ensuring the safety and quality of pharmaceutical products.
Regardless of the chosen method, a comprehensive validation in accordance with ICH Q2(R2) guidelines is not merely a regulatory formality but a scientific necessity.[1][3] It is the process that transforms an analytical procedure into a reliable, self-validating system, ensuring the integrity of the data that underpins critical decisions in drug development and manufacturing.
References
-
Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available from: [Link]
-
Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications - Analytical Chemistry. Available from: [Link]
-
ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]
-
Analysis of Aniline and Aminophenols in Aqueous Solutions Using Electron Capture Gas Chromatography. ACS Publications. Available from: [Link]
-
Application of LCMS in small-molecule drug development. New Food Magazine. Available from: [Link]
-
ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available from: [Link]
-
Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available from: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. New Food Magazine. Available from: [Link]
-
SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. Available from: [Link]
-
Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Semantic Scholar. Available from: [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. NIH National Center for Biotechnology Information. Available from: [Link]
-
Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Available from: [Link]
-
Determination of aniline and substituted derivatives in wastewater by gas and liquid chromatography. ACS Publications - Analytical Chemistry. Available from: [Link]
-
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available from: [Link]
-
Small molecule analysis using MS. Bioanalysis Zone. Available from: [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Available from: [Link]
-
Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. NIH National Center for Biotechnology Information. Available from: [Link]
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed. Available from: [Link]
-
Method validation parameters for gas chromatography mass spectrometry analysis (GCMS) of cannabinoids in brownies. ResearchGate. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available from: [Link]
-
Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. Available from: [Link]
-
ICH Q2(R2): Validation of Analytical Procedures. ResearchGate. Available from: [Link]
-
Conducting GC Method Validation Using High Accuracy Standards. Environics. Available from: [Link]
-
Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. U.S. EPA. Available from: [Link]
-
HPLC Method for Analysis of Aniline on Primesep 100 Column. SIELC Technologies. Available from: [Link]
-
GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance. Available from: [Link]
-
A Review on GC-MS and Method Development and Validation. Impact Factor. Available from: [Link]
-
GC-MS/Headspace-GC-MS: How does the method work - and when is it used?. YouTube. Available from: [Link]
-
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Springer. Available from: [Link]
-
How do I quantify volatile organic compounds using GC-MS?. ResearchGate. Available from: [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. Agilent. Available from: [Link]
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. environics.com [environics.com]
- 10. impactfactor.org [impactfactor.org]
- 11. youtube.com [youtube.com]
- 12. academic.oup.com [academic.oup.com]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pharmaguru.co [pharmaguru.co]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. m.youtube.com [m.youtube.com]
A Comparative Guide to Understanding Cross-Reactivity of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of the potential cross-reactivity of "4-(2-Chloro-1,1,2-trifluoroethoxy)aniline" and its derivatives. In the absence of direct cross-reactivity studies for this specific molecule, this document synthesizes data from structurally related halogenated anilines to provide a predictive framework for researchers. By examining the principles of immunological, analytical, and metabolic cross-reactivity, this guide offers insights into experimental design and data interpretation when working with this class of compounds.
Section 1: The Significance of Cross-Reactivity for Halogenated Anilines
Halogenated anilines are prevalent structural motifs in pharmaceuticals, agrochemicals, and industrial chemicals.[1][2] The specific halogen substituents and their positions on the aniline ring significantly influence the molecule's physicochemical properties, biological activity, and metabolic fate.[3] "this compound" is a complex halogenated aniline, and understanding its potential for cross-reactivity is crucial for several reasons:
-
Drug Development: In pharmaceutical research, cross-reactivity of a drug candidate with unintended biological targets can lead to off-target effects and toxicity.[1] Furthermore, metabolites of the drug may cross-react with assays used for pharmacokinetic and pharmacodynamic studies, leading to inaccurate measurements.
-
Diagnostics and Toxicology: Immunoassays are frequently used for the detection of drugs of abuse and environmental toxins.[4][5] Cross-reactivity of related compounds can lead to false-positive results, necessitating confirmatory analysis.[4][5]
-
Analytical Chemistry: In chromatographic methods, co-elution of structurally similar compounds can lead to analytical interference, a form of cross-reactivity in detection.[6][7]
This guide will explore these three key areas of cross-reactivity in the context of "this compound" derivatives, drawing parallels from existing data on analogous compounds.
Section 2: Immunological Cross-Reactivity
Immunological cross-reactivity occurs when an antibody raised against a specific antigen (in this case, a derivative of "this compound") also binds to other structurally similar molecules.[8][9] This is a critical consideration in the development and interpretation of immunoassays such as ELISA.
Principles of Antibody Specificity for Halogenated Anilines
The specificity of an antibody is determined by the complementarity of its binding site to the epitope of the antigen. For small molecules like halogenated anilines, the entire molecule or a significant portion of it acts as the hapten, which is conjugated to a carrier protein to elicit an immune response. The resulting antibodies will recognize the hapten's structural features, including:
-
The Aniline Core: The fundamental aromatic amine structure.
-
Halogen Substituents: The type (F, Cl), number, and position of halogen atoms on the aromatic ring.
-
The Ether Linkage and Fluoroalkyl Chain: The -(2-Chloro-1,1,2-trifluoroethoxy) group will be a major determinant of specificity.
Subtle changes in any of these features can significantly impact antibody binding and the degree of cross-reactivity.
Predictive Cross-Reactivity Based on Analogous Compounds
While specific cross-reactivity data for "this compound" is not publicly available, we can infer potential cross-reactivity from studies on other halogenated anilines in immunoassays for drugs of abuse. The following table illustrates typical cross-reactivity profiles observed for various compounds in a generic immunoassay targeting an aniline derivative.
| Compound | Structural Similarity to a Hypothetical Target Aniline | Representative Cross-Reactivity (%) |
| Target Aniline | Identical | 100% |
| Isomeric Chloroaniline | High (different chlorine position) | 50-80% |
| Dichloroaniline | Moderate (additional chlorine) | 20-50% |
| Fluoroaniline | Moderate (different halogen) | 10-30% |
| Non-halogenated Aniline | Low | < 5% |
| Structurally Unrelated Amine | Very Low | < 1% |
This table is illustrative and based on general principles of immunoassay cross-reactivity. Actual values will vary depending on the specific antibody and assay conditions.
Experimental Protocol: Assessing Immunological Cross-Reactivity via Competitive ELISA
This protocol outlines a standard procedure to determine the cross-reactivity of related compounds in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To quantify the cross-reactivity of "this compound" derivatives and other halogenated anilines against an antibody raised towards a specific target aniline derivative.
Methodology:
-
Coating: Microtiter plates are coated with a conjugate of the target aniline hapten and a protein (e.g., BSA).
-
Competition: A fixed concentration of the primary antibody is pre-incubated with varying concentrations of either the target aniline (for the standard curve) or the test compounds (potential cross-reactants).
-
Incubation: The antibody-analyte mixtures are added to the coated wells. The free antibody will bind to the coated antigen.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.
-
Substrate Addition: A chromogenic substrate is added, and the color development is measured spectrophotometrically. The signal is inversely proportional to the concentration of the analyte in the sample.
-
Calculation: The concentration of each test compound that causes 50% inhibition of the signal (IC50) is determined. Cross-reactivity is calculated as: % Cross-Reactivity = (IC50 of Target Aniline / IC50 of Test Compound) x 100
Caption: Competitive ELISA workflow for cross-reactivity assessment.
Section 3: Analytical Cross-Interference
In analytical chemistry, particularly chromatography, cross-reactivity manifests as the inability to distinguish between the target analyte and structurally similar compounds. This is often referred to as interference or co-elution.
Chromatographic Separation of Halogenated Anilines
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques for the analysis of halogenated anilines. The separation of isomers and closely related derivatives can be challenging.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds like halogenated anilines.[10] The choice of the GC column's stationary phase is critical for resolving isomers. While separation can be challenging, the mass spectrometer provides an additional dimension of selectivity, as isomers may have distinct fragmentation patterns.
-
High-Performance Liquid Chromatography (HPLC): HPLC is also widely used, often with UV or electrochemical detection.[11] For fluorinated compounds, specialized fluorinated stationary phases can offer unique selectivity compared to traditional C18 columns.[6][7]
Experimental Protocol: GC-MS Analysis of Halogenated Anilines
This protocol provides a general method for the separation and detection of halogenated anilines, which can be adapted to assess the potential for analytical interference.
Objective: To develop a GC-MS method to separate "this compound" from its potential isomers and related halogenated anilines.
Methodology:
-
Sample Preparation: Samples are extracted from their matrix (e.g., water, soil, biological fluids) using liquid-liquid or solid-phase extraction.
-
Derivatization (Optional): To improve volatility and chromatographic peak shape, anilines can be derivatized, for example, by acylation.
-
GC-MS Analysis:
-
Injector: Splitless mode, 250 °C.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at 10-20 °C/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan a mass range that includes the molecular ions and expected fragment ions of the target analytes.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for co-eluting peaks.
-
Extract ion chromatograms for specific m/z values to improve selectivity and identify individual components in overlapping peaks.
-
Caption: GC-MS workflow for the analysis of halogenated anilines.
Section 4: Metabolic Cross-Reactivity
Metabolism can transform a parent compound into various metabolites, which may have their own biological activities or interfere with analytical methods. Understanding the metabolic pathways of "this compound" is key to predicting the formation of cross-reactive species.
Predicted Metabolic Pathways
Based on the metabolism of other halogenated anilines, the following pathways are likely for "this compound":
-
N-Acetylation: A common metabolic pathway for anilines, producing the corresponding acetanilide.[12]
-
Ring Hydroxylation: The aromatic ring can be hydroxylated, typically at positions ortho or para to the amino group.
-
Conjugation: The hydroxylated metabolites can be further conjugated with sulfate or glucuronic acid to facilitate excretion.
-
Dehalogenation: While the C-F bond is generally strong, metabolic defluorination can occur.[12] Cleavage of the ether linkage is also possible.
The formation of these metabolites creates a new set of compounds that could potentially cross-react in immunoassays or co-elute in chromatographic analyses.
Caption: Predicted metabolic pathways for "this compound".
Biological Cross-Reactivity of Metabolites
Metabolites can sometimes exhibit their own biological activity, which may differ from the parent compound. This can be considered a form of biological cross-reactivity, where the metabolic products interact with unintended biological targets. For instance, some aniline metabolites are known to be reactive and can bind to cellular macromolecules, leading to toxicity.[1]
Section 5: Conclusion and Recommendations
While direct experimental data on the cross-reactivity of "this compound" and its derivatives are currently lacking, a comprehensive understanding can be built upon the principles and data from structurally related halogenated anilines.
Key Recommendations for Researchers:
-
Immunoassay Development: When developing antibodies for "this compound", it is crucial to screen for cross-reactivity against a panel of structurally related compounds, including isomers, other halogenated anilines, and potential metabolites.
-
Analytical Method Validation: Chromatographic methods should be rigorously validated to ensure the separation of the target analyte from potential interferents. The use of mass spectrometry is highly recommended for confirmation.
-
Metabolism Studies: In vivo and in vitro metabolism studies are essential to identify the major metabolites of "this compound". These metabolites should then be synthesized and tested for their own biological activity and potential for cross-reactivity in relevant assays.
By proactively addressing the potential for cross-reactivity, researchers can ensure the accuracy and reliability of their data and make more informed decisions in drug development and other scientific endeavors.
References
- Koen, Y. M., et al. (1987). Monoclonal antibodies to ethanol-induced rat liver cytochrome P-450 that metabolizes aniline and nitrosamines. Cancer Research, 47(12), 3101-3109.
- Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry, 65(12), 1523-1532.
-
LCGC International. (2007). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]
-
Colby, J. M., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. ResearchGate. Retrieved from [Link]
- Li, Z., et al. (2008). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography.
- Saitman, A., et al. (2014). False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review. Journal of Analytical Toxicology, 38(7), 387-396.
- Lindsley, C. W., et al. (2012). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays. Clinical Chemistry, 58(11), 1548-1556.
-
Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
- Hossain, S., et al. (2024). Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study. Molecules, 29(12), 2800.
- Wang, J., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- D'Auria, M., et al. (2022). New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 27(5), 1639.
- Li, Y., et al. (2020). A Roadmap to the Structure-Related Metabolism Pathways of Per- and Polyfluoroalkyl Substances in the Early Life Stages of Zebrafish (Danio rerio). Environmental Health Perspectives, 128(10), 107001.
-
Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]
- Obiero, J. M., et al. (2017). Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay. Scientific Reports, 7(1), 1-11.
- van der Laken, C. J., et al. (2019). Cross-reactive and pre-existing antibodies to therapeutic antibodies—Effects on treatment and immunogenicity. Frontiers in Immunology, 10, 238.
- Kalgutkar, A. S. (2016). Should the Incorporation of Structural Alerts be Restricted in Drug Design? An Analysis of Structure-Toxicity Trends with Aniline-Based Drugs. Journal of Medicinal Chemistry, 59(21), 9515-9541.
- De-Angelis, C., et al. (2021). Hypersensitivity reactions to monoclonal antibodies: Classification and treatment approach (Review). Experimental and Therapeutic Medicine, 22(3), 1-1.
- Wang, Y., et al. (2024). Controllable Synthesis of Hydrangea-Shaped Covalent Organic Frameworks by Solvent Tuning at Room Temperature for Solid-Phase Extraction of Herbicides. Langmuir.
- Teitelbaum, D., et al. (1991). Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1. Proceedings of the National Academy of Sciences, 88(21), 9528-9532.
- Zok, S., et al. (1991). Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio). Science of The Total Environment, 109, 411-421.
- Sheikh, I. A., et al. (2016). Metabolomic Profiling Reveals Biochemical Pathways and Biomarkers Associated with Pathogenesis in Cystic Fibrosis Cells. Journal of Proteome Research, 15(7), 2134-2144.
- Wu, Q., et al. (2010). Metabolic pathways of trichothecenes. Drug Metabolism Reviews, 42(2), 250-267.
- Dohnal, V., et al. (2008). Metabolic pathways of T-2 toxin. Current Drug Metabolism, 9(1), 77-82.
Sources
- 1. cresset-group.com [cresset-group.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Insights into Halogen-Induced Changes in 4-Anilinoquinazoline EGFR Inhibitors: A Computational Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of allelic cross-reactivity of monoclonal IgG antibodies by a multiplexed reverse FluoroSpot assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-reactions and specificities of monoclonal antibodies against myelin basic protein and against the synthetic copolymer 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bioconcentration, metabolism and toxicity of substituted anilines in the zebrafish (Brachydanio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
4-(2-Chloro-1,1,2-trifluoroethoxy)aniline proper disposal procedures
An Expert Guide to the Safe Disposal of 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
For researchers and drug development professionals, meticulous chemical handling is paramount, extending from initial synthesis to final disposal. This guide provides a comprehensive, safety-first framework for the proper disposal of this compound (CAS No. 403-61-2), ensuring the protection of laboratory personnel, the integrity of your research, and environmental compliance. The procedures outlined herein are designed to be a self-validating system, grounded in established safety protocols and regulatory standards.
Hazard Assessment: Understanding the "Why"
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a halogenated aromatic amine, a class of compounds that warrants significant caution. Its hazardous properties are the primary drivers for the stringent disposal protocols that follow.
Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 403-61-2 | [1] |
| Molecular Formula | C₈H₇ClF₃NO | [1][2] |
| Molecular Weight | ~225.60 g/mol | [1] |
| Synonyms | 4-(2-chloro-1,1,2-trifluoroethoxy)benzenamine |[2] |
GHS Hazard Classification
This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards dictate the need for its isolation and specialized disposal.[2]
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful or toxic if swallowed, in contact with skin, or if inhaled.[2] Aromatic amines can be readily absorbed through the skin.[3]
-
Skin Irritation: Causes skin irritation.[2]
-
Eye Irritation: Causes serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[4][5]
The presence of both chlorine and fluorine atoms makes this a halogenated organic compound. Such compounds are subject to specific environmental regulations due to their potential for persistence and harm.
Personnel Protection: Your First Line of Defense
Given the compound's toxicity profile, rigorous adherence to Personal Protective Equipment (PPE) standards is non-negotiable.
Mandatory PPE includes:
-
Gloves: Chemical-resistant gloves are required. Due to the aromatic amine structure, standard nitrile gloves may not offer sufficient protection. It is recommended to use robust gloves such as butyl rubber or Viton. Always consult the glove manufacturer's compatibility chart.
-
Eye Protection: Chemical splash goggles are essential.
-
Protective Clothing: A buttoned lab coat is mandatory. For larger quantities or tasks with a high splash risk, a chemically resistant apron is advised.
-
Respiratory Protection: All handling and disposal operations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[4]
Waste Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a hazardous halogenated organic waste. Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), wastes from aniline production and spent halogenated solvents are listed as hazardous.[6][7][8] Therefore, this compound must never be disposed of down the drain or in general solid waste.
Step 1: Waste Segregation
The fundamental principle of chemical waste management is segregation at the source. This prevents dangerous reactions and simplifies the final disposal process.
-
Designate a "Halogenated Organic Waste" container. This container should be clearly labeled.
-
Never mix halogenated waste with non-halogenated organic waste. [9] Co-mingling increases the volume of regulated waste and can complicate disposal.
-
Consult the chemical incompatibility chart below. Do not add any other chemicals to the halogenated waste container without verifying compatibility.
Chemical Incompatibility Summary
| Chemical Class | Incompatible With | Rationale |
|---|---|---|
| Amines / Anilines | Strong Acids, Strong Oxidizers (e.g., Nitric Acid, Peroxides), Halogens | Can cause violent reactions, heat generation, and release of toxic fumes.[10][11] |
| Halogenated Compounds | Strong Bases, Reactive Metals (e.g., Sodium, Potassium) | May lead to vigorous or violent reactions. |
Step 2: Waste Collection
-
Select an Appropriate Container: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap. The container must be in good condition, free of leaks or cracks.
-
Label the Container: Before adding any waste, affix a hazardous waste tag. The label must clearly state:
-
"Hazardous Waste"
-
"Halogenated Organic Liquid Waste"
-
The full chemical name: "this compound"
-
List all other constituents if it is a mixed waste stream.
-
The associated hazards (e.g., "Toxic," "Environmental Hazard").
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[9] This prevents the release of harmful vapors into the laboratory atmosphere.
-
Use Secondary Containment: Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 3: Final Disposal
-
Do Not Overfill: Fill the container to no more than 80% capacity to allow for vapor expansion.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor to arrange for the collection and disposal of the waste container. Follow their specific procedures for pickup requests.
The following diagram illustrates the decision-making process for handling and disposing of this chemical.
Caption: Decision workflow for proper disposal.
Emergency Procedures: Spill and Decontamination Protocols
Accidents can happen. A clear, pre-defined plan for spills and decontamination is critical.
Small Spill Cleanup (Contained within a fume hood)
-
Alert Colleagues: Inform others in the immediate area.
-
Ensure PPE: Confirm you are wearing the appropriate PPE.
-
Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to absorb the spill.[12][13] Do not use combustible materials like paper towels.
-
Collect Absorbent: Carefully scoop the contaminated absorbent material into a heavy-duty plastic bag or a designated container for solid hazardous waste.
-
Decontaminate: Wipe the spill area with soap and water.[2] All cleaning materials (sponges, towels) must also be disposed of as hazardous waste.
-
Label and Dispose: Seal the waste bag/container, label it as "Solid Hazardous Waste" with the chemical name, and arrange for disposal via your EHS office.
Large Spill Cleanup (Outside of a fume hood)
For any spill that is large, uncontained, or occurs outside of a fume hood, the priority is personnel safety.
-
Evacuate: Immediately evacuate the laboratory.
-
Alert Others: Notify personnel in adjacent areas and activate the nearest fire alarm if there is any risk of fire.
-
Contact Emergency Services: Call your institution's emergency number or 911. Provide the chemical name, location, and approximate quantity of the spill.
-
Do Not Attempt to Clean: Only trained emergency responders should handle large spills of toxic materials.
Work Area and Equipment Decontamination
Routine decontamination of work surfaces and equipment is a vital part of laboratory hygiene.
-
Prepare a Cleaning Solution: Use a standard laboratory detergent and water solution.[2][14]
-
Wipe Down Surfaces: At the end of each procedure, thoroughly wipe down the work area inside the fume hood, as well as any equipment (glassware, stir plates, etc.) that may have come into contact with the chemical.
-
Manage Waste: All disposable cleaning materials (e.g., paper towels, wipes) used for decontamination must be collected and disposed of as solid hazardous waste.[2]
-
Personal Hygiene: After completing decontamination, remove your gloves and lab coat, and wash your hands and arms thoroughly with soap and water.
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that the handling and disposal of this compound are managed responsibly from start to finish.
References
-
This compound | C8H7ClF3NO | CID 292544 - PubChem. Available at: [Link]
-
Aniline - Princeton University Environmental Health & Safety. Available at: [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group, Northwestern University. Available at: [Link]
-
Laboratory Equipment Decontamination and Disposition | Environmental Health & Safety - University of Tennessee, Knoxville. Available at: [Link]
-
Chemical Compatibility Chart - C&H Fire. Available at: [Link]
-
Laboratory Equipment Decontamination Procedures | Central Michigan University. Available at: [Link]
-
Chemical Compatibility Chart - University of California, Irvine. Available at: [Link]
-
Aniline - Incident management - GOV.UK. Available at: [Link]
-
Chemical Incompatibility Table and Storage Recommendations - University of Vermont. Available at: [Link]
-
Standard Operating Procedure: Aniline - Washington State University. Available at: [Link]
-
EPA HAZARDOUS WASTE CODES. Available at: [Link]
-
Waste Code - RCRAInfo - EPA. Available at: [Link]
-
Hazardous Waste Listings | EPA. Available at: [Link]
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. Available at: [Link]
Sources
- 1. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 2. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 3. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 6. wku.edu [wku.edu]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. epa.gov [epa.gov]
- 9. Laboratory Equipment Decontamination and Disposition | Environmental Health & Safety [ehs.utk.edu]
- 10. vumc.org [vumc.org]
- 11. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 12. ipo.rutgers.edu [ipo.rutgers.edu]
- 13. jk-sci.com [jk-sci.com]
- 14. cmich.edu [cmich.edu]
A Senior Application Scientist's Guide to Handling 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 4-(2-Chloro-1,1,2-trifluoroethoxy)aniline—a compound with significant potential in synthetic chemistry—requires a nuanced understanding of its properties to ensure personal and environmental safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan rooted in the principles of chemical causality and risk mitigation.
The core principle of our safety protocol is to establish multiple barriers of protection. This chemical's structure, an aniline derivative, immediately signals the need for caution. Aniline and its analogues are known for their potential for dermal absorption and systemic toxicity. The halogenated ethoxy group further modifies its reactivity and physical properties, necessitating a specific and rigorous approach to handling.
Hazard Assessment: Understanding the Adversary
Before any work begins, a thorough understanding of the specific risks is paramount. The Safety Data Sheet (SDS) is our primary source of information, providing a detailed profile of the hazards associated with this compound.
Based on available data, the key hazards are summarized below:
| Hazard Category | Description | Source |
| Acute Oral Toxicity | Harmful if swallowed. | |
| Acute Dermal Toxicity | Harmful in contact with skin. | |
| Skin Corrosion/Irritation | Causes skin irritation. | |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | |
| Acute Inhalation Toxicity | Harmful if inhaled. | |
| Specific Target Organ Toxicity | May cause respiratory irritation. |
The aniline backbone is the primary driver for the dermal and oral toxicity warnings. These compounds can be readily absorbed through the skin, leading to systemic effects. The irritation warnings are direct consequences of the chemical's reactivity with biological tissues.
Personal Protective Equipment (PPE): An Engineered Barrier
The selection of PPE is not a one-size-fits-all matter; it is a direct response to the identified hazards. The following protocol is designed to provide a robust barrier against the primary routes of exposure—dermal contact, inhalation, and ocular exposure.
Glove Selection: The First Line of Dermal Defense
Given the "Harmful in contact with skin" classification, glove selection is critical. The goal is to prevent any skin contact.
-
Primary Recommendation: Nitrile gloves. Nitrile provides good resistance to a broad range of chemicals, including many halogenated and aromatic compounds.
-
Minimum Thickness: 0.11 mm (4 mil).
-
Technique: Double-gloving is strongly recommended. This practice significantly reduces the risk of exposure from undetected pinholes or tears in the outer glove. The outer glove is considered potentially contaminated and should be removed and disposed of immediately after the handling procedure is complete. The inner glove provides a secondary barrier during the doffing process.
Body and Respiratory Protection
-
Laboratory Coat: A standard, buttoned lab coat is mandatory to protect against minor splashes.
-
Chemical Splash Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are required to protect against splashes and vapors that can cause serious eye irritation.
-
Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.
-
Respiratory Protection: All handling of solid this compound or its solutions should be performed within a certified chemical fume hood to control vapor and aerosol exposure. This is in direct response to its potential to cause respiratory irritation and its classification as harmful if inhaled.
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the compound.
Operational Plan: From Bench to Waste
A structured workflow minimizes the risk of accidental exposure and ensures reproducible, safe science.
Preparation and Handling
-
Designate Area: All work with this compound should be conducted in a designated area within a chemical fume hood.
-
Pre-assemble Equipment: Ensure all necessary glassware, reagents, and spill cleanup materials are inside the fume hood before introducing the chemical.
-
Don PPE: Follow the PPE selection workflow. Don PPE before entering the designated handling area.
-
Weighing: If handling the solid form, weigh it directly into the reaction vessel within the fume hood to prevent the generation of dust.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize splashing.
Spill Management Protocol
Accidents happen; a prepared response is critical.
-
Alert Personnel: Immediately alert others in the lab.
-
Isolate the Area: Secure the area of the spill.
-
Assess the Spill:
-
Small Spill (<10 mL in a fume hood): Absorb with a chemical absorbent pad or vermiculite.
-
Large Spill (>10 mL or outside a fume hood): Evacuate the immediate area. Alert your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up without specialized training and equipment.
-
-
Cleanup (Small Spill):
-
Wearing your full PPE, gently cover the spill with absorbent material.
-
Work from the outside in to avoid spreading the material.
-
Once absorbed, use tongs to place the material into a designated, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
The following diagram outlines the logical flow for spill response.
Caption: Step-by-step spill response decision tree.
Disposal Plan: Responsible Stewardship
Proper disposal is a legal and ethical requirement. All waste contaminated with this compound is considered hazardous waste.
-
Waste Segregation:
-
Solid Waste: Contaminated gloves, absorbent pads, weighing paper, etc., must be placed in a dedicated, sealed, and clearly labeled solid hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a sealed, clearly labeled liquid hazardous waste container. Do not mix incompatible waste streams.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Storage: Store waste containers in a designated satellite accumulation area until they are collected by your institution's EHS department for final disposal in accordance with local, state, and federal regulations.
By adhering to these protocols, you build a system of safety that protects you, your colleagues, and your research. This structured approach, grounded in a deep understanding of the chemical's properties, transforms safety from a checklist into an integral part of the scientific process.
References
-
Safety Data Sheet for this compound , Fisher Scientific.
-
Safety Data Sheet for this compound , LGC Standards.
-
Safety Data Sheet for this compound , Cayman Chemical.
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
